Product packaging for 2-(Isoxazol-4-yl)ethanol(Cat. No.:CAS No. 884504-75-0)

2-(Isoxazol-4-yl)ethanol

Cat. No.: B1591093
CAS No.: 884504-75-0
M. Wt: 113.11 g/mol
InChI Key: XMWWZXCFAPIODA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Isoxazol-4-yl)ethanol is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B1591093 2-(Isoxazol-4-yl)ethanol CAS No. 884504-75-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWWZXCFAPIODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588690
Record name 2-(1,2-Oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-75-0
Record name 4-Isoxazoleethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,2-Oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-oxazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Isoxazol-4-yl)ethanol (CAS: 884504-75-0): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds.[1][2] Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] This technical guide focuses on a specific, yet important, building block: 2-(Isoxazol-4-yl)ethanol (CAS Number: 884504-75-0). While not a widely studied compound in its own right, its structure represents a key pharmacophore for the development of more complex molecules, particularly in the realm of kinase inhibition.[5] This document will provide a comprehensive overview of its synthesis, characterization, and potential applications, offering valuable insights for researchers in drug discovery and development.

Chemical Properties and Structure

PropertyValueSource
CAS Number 884504-75-0N/A
Molecular Formula C₅H₇NO₂N/A
Molecular Weight 113.12 g/mol N/A
IUPAC Name This compoundN/A
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidN/A
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and other polar organic solventsN/A

The structure of this compound features a central isoxazole ring substituted at the 4-position with an ethanol group. The isoxazole ring itself is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic distribution and dipole moment, influencing its interactions with biological targets.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

A proposed two-step synthesis is outlined below, starting from ethyl 2-formyl-3-oxobutanoate.

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Reduction A Ethyl 2-formyl-3-oxobutanoate C Ethyl isoxazole-4-carboxylate A->C NaOAc, Ethanol, Reflux B Hydroxylamine Hydrochloride B->C D Ethyl isoxazole-4-carboxylate F This compound D->F 1. Dry THF 2. H3O+ workup E Lithium Aluminum Hydride (LiAlH4) E->F Kinase_Inhibitor_Concept A This compound (Core Scaffold) B Linker Chemistry (e.g., Etherification, Esterification) A->B C Pharmacophoric Group (e.g., Aryl, Heteroaryl) B->C D Novel Kinase Inhibitor Candidate C->D

References

An In-depth Technical Guide to the Molecular Structure of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-(Isoxazol-4-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1][2] Understanding the precise molecular architecture and spectroscopic properties of its derivatives, such as this compound, is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic candidates. This document delineates the structural features of this compound through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR) spectra, mass spectrometry fragmentation patterns, and infrared (IR) spectroscopy. Furthermore, a representative synthetic protocol and the compound's physicochemical properties are presented to provide a holistic and actionable resource for researchers in the field.

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets have rendered it an invaluable scaffold in the design of novel therapeutics.[4] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The structural rigidity of the isoxazole ring, coupled with its capacity for diverse substitution patterns, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (CAS Number: 884504-75-0) represents a fundamental building block within this chemical class, featuring a hydroxyethyl substituent at the 4-position of the isoxazole ring. This functional group provides a handle for further chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its molecular structure is the foundation for its rational application in drug design and development.

Molecular Structure and Physicochemical Properties

This compound possesses the molecular formula C₅H₇NO₂ and a molecular weight of 113.12 g/mol .[5] The core of the molecule is the planar, aromatic isoxazole ring, which dictates its fundamental electronic and conformational properties. The ethanol substituent introduces a degree of flexibility and a primary alcohol functional group, which is a key site for hydrogen bonding and further chemical derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 884504-75-0[5]
Molecular Formula C₅H₇NO₂[5]
Molecular Weight 113.12 g/mol [5]
Predicted LogP -0.3PubChem
Predicted Hydrogen Bond Donors 1PubChem
Predicted Hydrogen Bond Acceptors 3PubChem
Predicted Rotatable Bonds 2PubChem

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.85!"]; O2 [label="O", pos="-0.75,0!"]; C3 [label="C", pos="0,-0.85!"]; C4 [label="C", pos="1,-0.5!"]; C5 [label="H-C", pos="0.75,0.5!"]; C6 [label="CH2", pos="2.2, -1.0!"]; C7 [label="CH2", pos="3.4, -0.5!"]; O8 [label="OH", pos="4.6, -1.0!"]; H_C3 [label="H", pos="0,-1.5!"];

// Bonds N1 -- O2 [len=1.5]; O2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; C4 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- O8 [len=1.5]; C3 -- H_C3 [len=1.0]; }

Caption: 2D structure of this compound.

Spectroscopic Characterization

A detailed spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. In the absence of publicly available experimental data, this section presents predicted spectroscopic data, which provides a reliable framework for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H on C3~8.2Singlet1H
H on C5~8.9Singlet1H
-CH₂- (adjacent to isoxazole)~2.8Triplet2H
-CH₂- (adjacent to OH)~3.9Triplet2H
-OHVariableSinglet (broad)1H
  • Isoxazole Ring Protons: The protons directly attached to the isoxazole ring (at positions 3 and 5) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents and the electronegative heteroatoms.

  • Ethyl Chain Protons: The two methylene groups of the ethanol substituent will appear as triplets due to spin-spin coupling with each other. The methylene group attached to the hydroxyl group will be more deshielded and thus appear further downfield.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will typically appear as a broad singlet and can be confirmed by D₂O exchange.

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C3~150
C4~115
C5~158
-CH₂- (adjacent to isoxazole)~28
-CH₂- (adjacent to OH)~60
  • Isoxazole Ring Carbons: The carbon atoms of the isoxazole ring are expected to resonate in the aromatic region of the spectrum. The carbon atoms bonded to the electronegative nitrogen and oxygen atoms (C3 and C5) will be the most downfield.

  • Ethyl Chain Carbons: The two aliphatic carbons of the ethanol side chain will appear in the upfield region of the spectrum. The carbon atom bonded to the hydroxyl group will be significantly deshielded compared to the one adjacent to the isoxazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 113.

The fragmentation of the molecule under electron ionization (EI) is expected to follow characteristic pathways for alcohols and aromatic heterocycles.

Mass_Spec_Fragmentation This compound\n[M]+ m/z = 113 This compound [M]+ m/z = 113 Loss of H2O\n[M-18]+ m/z = 95 Loss of H2O [M-18]+ m/z = 95 This compound\n[M]+ m/z = 113->Loss of H2O\n[M-18]+ m/z = 95 Loss of CH2OH\n[M-31]+ m/z = 82 Loss of CH2OH [M-31]+ m/z = 82 This compound\n[M]+ m/z = 113->Loss of CH2OH\n[M-31]+ m/z = 82 Further Fragmentation\nof Isoxazole Ring Further Fragmentation of Isoxazole Ring Loss of CH2OH\n[M-31]+ m/z = 82->Further Fragmentation\nof Isoxazole Ring

Caption: Predicted major fragmentation pathways for this compound.

Key expected fragments include:

  • [M-H₂O]⁺ (m/z 95): Loss of a water molecule is a common fragmentation pathway for alcohols.

  • [M-CH₂OH]⁺ (m/z 82): Cleavage of the bond between the ethyl chain and the isoxazole ring.

  • Fragments corresponding to the cleavage of the isoxazole ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=N stretch (isoxazole)1600-1650Medium
C=C stretch (isoxazole)1450-1550Medium
C-O stretch (alcohol)1050-1150Strong
N-O stretch (isoxazole)1300-1400Medium

Experimental Workflow: A Representative Synthetic Approach

While numerous methods exist for the synthesis of substituted isoxazoles, a common and effective approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For the synthesis of this compound, a plausible synthetic route would start from a suitable propargyl alcohol derivative.

Synthesis_Workflow Starting Material\n(e.g., Propargyl alcohol derivative) Starting Material (e.g., Propargyl alcohol derivative) Step 1: Generation of Nitrile Oxide\n(from an aldoxime) Step 1: Generation of Nitrile Oxide (from an aldoxime) Starting Material\n(e.g., Propargyl alcohol derivative)->Step 1: Generation of Nitrile Oxide\n(from an aldoxime) NaOCl Step 2: [3+2] Cycloaddition Step 2: [3+2] Cycloaddition Starting Material\n(e.g., Propargyl alcohol derivative)->Step 2: [3+2] Cycloaddition Step 1: Generation of Nitrile Oxide\n(from an aldoxime)->Step 2: [3+2] Cycloaddition In situ Intermediate Isoxazole Intermediate Isoxazole Step 2: [3+2] Cycloaddition->Intermediate Isoxazole Step 3: Deprotection/Modification\n(if necessary) Step 3: Deprotection/Modification (if necessary) Intermediate Isoxazole->Step 3: Deprotection/Modification\n(if necessary) This compound This compound Step 3: Deprotection/Modification\n(if necessary)->this compound

Caption: A generalized workflow for the synthesis of 4-substituted isoxazoles.

A Detailed Protocol (Hypothetical, based on related literature):

  • Preparation of the Nitrile Oxide Precursor: A suitable aldoxime (e.g., formaldoxime) is prepared from the corresponding aldehyde and hydroxylamine.

  • In Situ Generation of Nitrile Oxide and Cycloaddition: The aldoxime is treated with an oxidizing agent, such as sodium hypochlorite, in the presence of a suitable propargyl alcohol derivative (e.g., a protected form of 3-butyn-1-ol). The nitrile oxide is generated in situ and undergoes a [3+2] cycloaddition with the alkyne to form the isoxazole ring.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

  • Deprotection (if applicable): If a protecting group was used for the hydroxyl functionality, it is removed in the final step to yield this compound.

Conclusion and Future Directions

This technical guide has provided a detailed analysis of the molecular structure of this compound, a valuable building block in drug discovery. Through the use of predicted spectroscopic data, we have elucidated the key structural features and provided a roadmap for its experimental characterization. The presented information serves as a critical resource for researchers aiming to incorporate this versatile scaffold into their drug design and development programs. Future work should focus on the acquisition of experimental spectroscopic data to validate these predictions and further explore the chemical reactivity and biological activity of novel derivatives synthesized from this promising intermediate.

References

The Strategic Synthesis of 2-(Isoxazol-4-yl)ethanol: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2] This technical guide provides an in-depth exploration of a key synthetic pathway to 2-(isoxazol-4-yl)ethanol, a valuable building block for the development of novel pharmaceuticals. We will dissect a robust two-step synthetic sequence, commencing with the formation of an isoxazole-4-carboxylate ester, followed by its selective reduction. This guide is tailored for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.

Introduction: The Isoxazole Scaffold in Drug Discovery

The five-membered aromatic heterocycle, isoxazole, is a privileged structure in the landscape of drug discovery.[3][4] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic cloxacillin, underscores its therapeutic significance.[2][5] The isoxazole ring system offers a unique combination of features: it is metabolically stable, capable of participating in hydrogen bonding and other non-covalent interactions, and its electronic properties can be fine-tuned through substitution.[1] These attributes make isoxazole derivatives attractive candidates for a multitude of biological targets, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[3][6][7]

The 4-substituted isoxazole core, in particular, serves as a versatile platform for generating libraries of compounds for biological screening. The introduction of a hydroxyethyl group at the 4-position, yielding this compound, provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide will provide a comprehensive pathway to this valuable synthetic intermediate.

Retrosynthetic Analysis and Strategic Approach

Our synthetic strategy for this compound hinges on a two-step approach. The primary disconnection is at the C-O bond of the primary alcohol, leading back to a corresponding carboxylic acid ester at the 4-position of the isoxazole ring. This ester can then be synthesized through established methods for isoxazole ring formation.

G Target This compound Precursor1 Ethyl Isoxazole-4-carboxylate Target->Precursor1 Reduction Starting_Materials Starting Materials (e.g., Ethyl Acetoacetate, Triethyl Orthoformate, Hydroxylamine) Precursor1->Starting_Materials Cyclization G cluster_0 Step 1: Formation of Isoxazole Ring cluster_1 Step 2: Reduction of Ester A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Ethyl 2-ethoxymethyleneacetoacetate A->B Heat (120-130°C) C Ethyl Isoxazole-4-carboxylate B->C Hydroxylamine HCl, NaOAc, H2O D Ethyl Isoxazole-4-carboxylate E This compound D->E 1. LiAlH4, Et2O/THF, 0°C 2. Workup

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(Isoxazol-4-yl)ethanol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization through spectroscopic methods is paramount. This document is structured to provide not only the predicted data but also the scientific rationale behind the spectral interpretations, empowering researchers to confidently identify and characterize this and similar isoxazole-containing compounds.

The isoxazole ring is a key pharmacophore in a number of approved drugs, valued for its ability to participate in hydrogen bonding and its unique electronic properties.[1][2] The this compound combines this important heterocyclic core with a flexible ethanol sidechain, presenting a unique set of spectroscopic features that will be explored in detail.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound with systematic atom numbering for NMR assignments is presented below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as CDCl₃ would exhibit distinct signals for the isoxazole ring protons and the ethanol side chain protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet1HH5The proton at the C5 position of the isoxazole ring is adjacent to the electronegative nitrogen atom, leading to a significant downfield shift. Its chemical shift is anticipated to be in the aromatic region.
~8.2Singlet1HH3The proton at the C3 position is also part of the aromatic isoxazole ring and is expected to resonate at a downfield chemical shift, though typically slightly upfield from H5.
~4.9Triplet1HOHThe hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent. It is expected to couple with the adjacent methylene protons (H7), resulting in a triplet.
~3.9Triplet2HH7These methylene protons are adjacent to the electronegative oxygen atom of the hydroxyl group, causing a downfield shift. They will be split into a triplet by the two neighboring protons on C6.
~2.9Triplet2HH6These methylene protons are adjacent to the isoxazole ring and the C7 methylene group. Their chemical shift is influenced by the aromatic ring and they will be split into a triplet by the two neighboring protons on C7.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~158C5The carbon atom adjacent to the nitrogen in the isoxazole ring is expected to be the most downfield of the ring carbons.
~150C3The carbon atom adjacent to the oxygen in the isoxazole ring will also be significantly deshielded.
~115C4The C4 carbon, to which the ethanol side chain is attached, is expected to be the most upfield of the isoxazole ring carbons.
~61C7The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen.
~30C6The methylene carbon adjacent to the isoxazole ring will be at a higher field compared to the oxygen-bearing carbon.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected chemical shift range for carbon atoms (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

    • A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons, although not present in this molecule.

  • Data Processing: Similar to ¹H NMR, the data is processed through Fourier transformation, phasing, baseline correction, and chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3600-3200Broad, StrongO-HStretching (alcohol)
3150-3100MediumC-HStretching (isoxazole ring)
2960-2850MediumC-HStretching (aliphatic CH₂)
1600-1450Medium-WeakC=N, C=CRing stretching (isoxazole)
1470-1430MediumC-HBending (CH₂)
1300-1000StrongC-OStretching (alcohol)
950-850Medium=C-HOut-of-plane bending (isoxazole)

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest and placed in a solution cell.

    • ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal. This is a common and convenient method.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 113.12 (Calculated for C₅H₇NO₂)[3]

  • Key Fragmentation Pathways:

2-(Isoxazol-4-yl)ethanol_Fragmentation M [C₅H₇NO₂]⁺˙ m/z = 113 F1 [M - H₂O]⁺˙ m/z = 95 M->F1 - H₂O F2 [M - CH₂OH]⁺ m/z = 82 M->F2 - •CH₂OH F3 [C₄H₄NO]⁺ m/z = 82 M->F3 Benzylic Cleavage F5 [CH₂OH]⁺ m/z = 31 M->F5 α-cleavage F4 [C₃H₃N]⁺˙ m/z = 53 F3->F4 - CO

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

  • m/z = 95: Loss of a water molecule (H₂O) from the molecular ion.

  • m/z = 82: Loss of the hydroxymethyl radical (•CH₂OH) via cleavage of the C6-C7 bond (benzylic-type cleavage). This is often a favorable fragmentation for alcohols.

  • m/z = 53: Further fragmentation of the isoxazole ring, potentially leading to the formation of an azirine cation radical.

  • m/z = 31: The hydroxymethyl cation (CH₂OH⁺) resulting from alpha-cleavage.

Experimental Protocol for Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for liquids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[4][5]

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak, which is useful for confirming the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by leveraging the predicted data and fragmentation patterns presented here, researchers and drug development professionals can confidently identify and characterize this molecule. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data in a laboratory setting.

References

A Comprehensive Technical Guide to the Safe Handling of 2-(Isoxazol-4-yl)ethanol for Research & Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Compound Profile

The isoxazole ring is a foundational scaffold in medicinal chemistry, valued for its role in developing therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-(Isoxazol-4-yl)ethanol is a heterocyclic building block employed in the synthesis of more complex molecules within drug discovery and development programs.[4] Its utility demands that researchers, scientists, and drug development professionals possess a thorough understanding of its safety profile and handling requirements to ensure occupational safety and experimental integrity.

This guide provides a technical, in-depth overview of the safety and handling protocols for this compound. As this compound is intended for research use only, the information herein is grounded in established chemical safety principles and data from analogous structures to formulate a conservative and robust safety framework.[5][6]

Compound Identifier Value
Chemical Name This compound
CAS Number 884504-75-0[5]
Molecular Formula C₅H₇NO₂[5]
Molecular Weight 113.12 g/mol [5]

Section 2: Hazard Identification and Risk Assessment

A comprehensive, officially published Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a conservative risk assessment is mandated, predicated on the hazard profiles of structurally similar isoxazole and oxazole derivatives.[7] This approach ensures the highest level of safety in the absence of specific toxicology data.

Analogous compounds, such as 1-(Oxazol-2-yl)ethanol, are classified as causing skin, eye, and respiratory irritation.[8] Prudence dictates that this compound be handled as if it possesses these potential hazards until proven otherwise.

Potential Hazard GHS Classification (Assumed from Analogs) Rationale and Primary Concern
Eye Irritation H319: Causes serious eye irritation[8]Direct contact with eyes can cause redness, pain, or severe damage. Splashes are a primary risk during solution preparation and transfers.
Skin Irritation H315: Causes skin irritation[8]Prolonged or repeated skin contact may lead to inflammation, itching, redness, or blistering.
Respiratory Irritation H335: May cause respiratory irritation[8]Inhalation of aerosols, mists, or dusts (if solid) can irritate the lungs and respiratory system. This is a key consideration when weighing or handling the substance outside of a containment system.
Unknown Acute Toxicity Not ClassifiedThe acute oral, dermal, and inhalation toxicity are not established. A conservative approach is necessary, minimizing all routes of exposure.

Core Directive: Laboratory-Specific Risk Assessment Before any work begins, the Principal Investigator or Laboratory Supervisor must conduct a formal risk assessment.[9] This assessment should consider the quantities being used, the specific experimental procedures, and the competency of the personnel involved to establish tailored safety protocols.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, beginning with engineering controls and supplemented by rigorous adherence to PPE standards.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified and properly functioning chemical fume hood.[7] The fume hood serves two primary functions:

  • Containment: It protects the operator from inhaling potentially harmful vapors or aerosols.

  • Environmental Control: It prevents the contamination of the laboratory environment.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory for all procedures involving this compound.[10][11]

Protection Type Recommended Equipment Standard / Specification Causality and Rationale
Eye and Face Chemical safety goggles with side shields or a full-face shield worn over safety glasses.[11][12]OSHA 29 CFR 1910.133 or European Standard EN166.[7]Standard safety glasses are insufficient. Goggles provide a seal against splashes and vapors, which is critical given the assumed H319 hazard.
Skin and Body Chemical-resistant laboratory coat and full-length pants.N/AA lab coat protects against incidental contact and small splashes. Closed-toe shoes are mandatory.
Hand Protection Chemical-resistant, powder-free nitrile gloves.[7][12]ASTM D6978 (if treating as a hazardous drug).Nitrile provides good resistance to a range of chemicals. Double-gloving is recommended for extended procedures or when handling concentrated solutions. Gloves must be changed every 30-60 minutes or immediately upon known contact.[12]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator.[7]N/ARequired only if engineering controls fail, a significant spill occurs outside of containment, or if aerosols are expected and the fume hood is inadequate. Routine use should not require a respirator.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is essential for reproducibility and safety. The following protocols represent best practices for common laboratory workflows.

SOP 1: General Handling and Weighing
  • Preparation: Don all required PPE before entering the designated work area.

  • Fume Hood Verification: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Work Area Decontamination: Wipe down the work surface within the hood with a suitable solvent (e.g., 70% ethanol) and allow it to dry.

  • Weighing: If the compound is a solid, weigh it directly into a tared container within the fume hood. If it is a liquid, measure by volume using appropriate calibrated equipment.

  • Container Sealing: Immediately after dispensing, securely seal the primary container.

  • Cleanup: Clean any minor spills on the balance or work surface immediately.

  • Doffing: Remove PPE in the correct order to prevent cross-contamination before leaving the work area. Wash hands thoroughly with soap and water.

SOP 2: Preparation of a Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in a suitable solvent (e.g., DMSO or ethanol).

  • Pre-calculation: Determine the required mass of this compound (MW: 113.12 g/mol ) and the volume of solvent.

  • PPE & Engineering Control: Don all PPE and perform all steps within a certified chemical fume hood.

  • Weighing: Carefully weigh the calculated mass of the compound into a tared, sterile conical tube or vial.

  • Solvent Addition: Add the calculated volume of the chosen solvent to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved. Gentle warming may be applied if solubility is an issue, but this must be done with caution to avoid pressure buildup and solvent evaporation.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and preparer's initials.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (e.g., -20°C or -80°C), protected from light.

  • Waste Disposal: Dispose of all contaminated consumables (e.g., weigh boats, pipette tips) in the designated hazardous chemical waste stream.[7]

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_final Finalization Phase a 1. Don PPE b 2. Verify Fume Hood a->b c 3. Pre-calculate Mass & Volume b->c d 4. Weigh Compound in Fume Hood c->d e 5. Add Solvent to Compound d->e f 6. Dissolve (Vortex/Sonicate) e->f g 7. Label Vial Clearly f->g h 8. Store Appropriately g->h i 9. Dispose of Waste h->i

Caption: Workflow for preparing a chemical stock solution.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Personnel Exposure
Exposure Route First Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][13]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][14]
Eye Contact Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do.[13][15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[13][14] Seek immediate medical attention.
Spill Cleanup
  • Minor Spill (inside fume hood):

    • Alert others in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Carefully collect the absorbed material into a labeled, sealable hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Contact the institution's Environmental Health & Safety (EH&S) department and emergency services.

    • Prevent re-entry to the area.

    • Only trained personnel with appropriate respiratory protection should attempt cleanup.

G start Incident Occurs (Spill or Exposure) is_exposure Personnel Exposure? start->is_exposure exposure_action Execute First Aid Protocol (Sec 5.1) Seek Medical Attention is_exposure->exposure_action Yes is_major_spill Spill >100mL or Outside Fume Hood? is_exposure->is_major_spill No (Spill Only) major_spill_action EVACUATE AREA Alert EH&S Prevent Re-entry is_major_spill->major_spill_action Yes minor_spill_action Contain with Absorbent Collect into Waste Container Decontaminate Area is_major_spill->minor_spill_action No

Caption: Decision tree for handling chemical incidents.

Section 6: Storage and Waste Disposal

Storage

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

  • Container: Store in the original, tightly sealed container.[7][8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents and other incompatible materials.[6][7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[15]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Streams: Segregate liquid waste, solid waste (e.g., contaminated gloves, pipette tips), and sharps into separate, clearly labeled, and leak-proof hazardous waste containers.

  • Regulatory Compliance: Disposal must adhere strictly to all local, state, and federal hazardous waste regulations.[7][16] Do not pour waste down the drain or dispose of it in regular trash.[7]

  • Pickup: Arrange for waste pickup through your institution's EH&S department.

Section 7: Conclusion

This compound is a valuable reagent in research and development. While specific hazard data is limited, a conservative approach based on analogous compounds mandates stringent safety protocols. By integrating robust engineering controls, consistent use of appropriate PPE, and adherence to the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate risks. A proactive safety culture, centered on thorough risk assessment and procedural discipline, is the cornerstone of responsible scientific advancement.

Section 8: References

  • This compound - Free SDS search. Google.17

  • Essential Safety and Operational Guide for Handling 2-(Benzo[D]isoxazol-3-YL)ethanol. Benchchem.7

  • Safety Data Sheet. Sasol Chemicals.15

  • 2-Isoxazol-4-yl-ethanol | CAS 884504-75-0. Santa Cruz Biotechnology.5

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Google.12

  • Personal protective equipment in your pharmacy. Google.9

  • SAFETY DATA SHEET - 2-(3,5-dimethylisoxazol-4-yl)ethanethiol. Santa Cruz Biotechnology.6

  • Safety Data Sheet - Ethanol, 95%. Fisher Scientific.14

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.1

  • Safe handling of hazardous drugs. PMC - PubMed Central.10

  • Understanding Solvents and PPE for Chemical Safety. Google.11

  • 1-(Oxazol-2-yl)ethanol Safety Data Sheet. AK Scientific, Inc.8

  • SAFETY DATA SHEET. BP.18

  • Ethanol - Standard Operating Procedure. University of California, Santa Barbara.13

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.4

  • A review of isoxazole biological activity and present synthetic techniques. Google.2

  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed.3

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.16

References

The Isoxazole-4-Ethanol Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful pharmaceuticals.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold, offering a unique combination of electronic properties and structural rigidity.[1][2] This guide delves into the specific biological significance of the isoxazole-4-ethanol moiety, a substructure of growing interest in contemporary drug discovery. We will explore its synthetic accessibility, diverse pharmacological profile, and the critical role of the 4-ethanol group in modulating target engagement and pharmacokinetic properties. Through a detailed examination of structure-activity relationships, relevant signaling pathways, and proven experimental protocols, this document aims to provide a comprehensive resource for researchers seeking to leverage the therapeutic potential of this promising chemical entity.

The Isoxazole Core: A Foundation of Versatility

The isoxazole nucleus is a privileged scaffold in drug design due to its unique physicochemical characteristics. The juxtaposition of the electronegative oxygen and nitrogen atoms creates a distinct electronic distribution within the aromatic ring, influencing its ability to participate in various non-covalent interactions with biological targets.[1] This inherent electronic nature, coupled with the planarity of the ring, allows for precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein active sites.

The isoxazole ring is found in a wide array of natural products and has been successfully incorporated into a diverse range of therapeutic agents, demonstrating its broad applicability across different disease areas.[2][3] Marketed drugs containing the isoxazole moiety include the anti-inflammatory drug valdecoxib, the antirheumatic agent leflunomide, and a variety of antibiotics such as cloxacillin and dicloxacillin.[2] This clinical validation underscores the favorable safety and efficacy profiles often associated with isoxazole-based compounds.

The biological activities attributed to isoxazole derivatives are extensive and include:

  • Anticancer: Isoxazole-containing compounds have demonstrated significant potential in oncology by targeting various cancer-related pathways.[3][4]

  • Anti-inflammatory: The isoxazole scaffold is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Antimicrobial: A broad spectrum of antibacterial and antifungal activities has been reported for isoxazole derivatives.[1]

  • Antiviral: The isoxazole nucleus has been explored for its potential in developing antiviral therapies.

  • Anticonvulsant: Certain isoxazole derivatives have shown efficacy in the management of epilepsy.

The versatility of the isoxazole ring stems from the ease with which its substitution pattern can be modified, allowing for the fine-tuning of its pharmacological properties. The substituents at the 3, 4, and 5-positions play a crucial role in determining the biological activity and selectivity of the molecule.

The Significance of the 4-Position: A Hub for Bioactivity

While all positions on the isoxazole ring contribute to its overall pharmacological profile, the 4-position has emerged as a particularly important site for modification to achieve desired biological effects. Structure-activity relationship (SAR) studies have consistently shown that substituents at this position can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

For instance, isoxazole-4-carboxamide derivatives have been extensively investigated for their diverse biological activities. These compounds have shown promise as anticancer and antioxidant agents, with specific derivatives demonstrating potent cytotoxic effects against various cancer cell lines.

The Isoxazole-4-Ethanol Moiety: A Focus on Functionality

The introduction of an ethanol group at the 4-position of the isoxazole ring presents a unique set of opportunities for drug design. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, enabling specific interactions with biological targets that may not be possible with other substituents. This can lead to enhanced binding affinity and selectivity.

Furthermore, the ethanol group can serve as a bioisosteric replacement for a carboxylic acid.[6][7] In drug design, carboxylic acids are often associated with poor membrane permeability and rapid metabolism.[8][9] Replacing a carboxylic acid with a less acidic and more lipophilic group like an alcohol can improve a compound's pharmacokinetic profile, leading to better oral bioavailability and a longer duration of action.[8][10]

Synthesis of the Isoxazole-4-Ethanol Scaffold

The synthesis of isoxazole derivatives, including those with a 4-ethanol moiety, can be achieved through various established synthetic routes. A common and versatile method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne.

A general synthetic workflow for obtaining an isoxazole-4-ethanol derivative is outlined below:

Synthesis_Workflow start Starting Materials (e.g., Aldehyde, Hydroxylamine) nitrile_oxide Nitrile Oxide Formation start->nitrile_oxide Oxidation cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Propargyl Alcohol Derivative (HC≡C-CH2OH) alkyne->cycloaddition isoxazole_methanol Isoxazole-4-methanol cycloaddition->isoxazole_methanol homologation Homologation (e.g., Arndt-Eistert) isoxazole_methanol->homologation isoxazole_ethanol Isoxazole-4-ethanol homologation->isoxazole_ethanol

Caption: General synthetic workflow for isoxazole-4-ethanol.

Experimental Protocol: Representative Synthesis of a 3-Aryl-Isoxazole-4-Methanol Derivative

This protocol describes a common method for the synthesis of a precursor to the isoxazole-4-ethanol moiety.

Step 1: Oxime Formation

  • To a solution of the desired aromatic aldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldoxime.

Step 2: Nitrile Oxide Generation and Cycloaddition

  • Dissolve the aldoxime (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C and add a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), dropwise.

  • After stirring for 15-30 minutes, add propargyl alcohol (1.1 eq) and a base, such as triethylamine (2.0 eq), to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield the 3-aryl-isoxazole-4-methanol.

Step 3: Homologation to Isoxazole-4-Ethanol The conversion of the isoxazole-4-methanol to the target isoxazole-4-ethanol can be achieved through a one-carbon homologation sequence, such as the Arndt-Eistert reaction, which involves conversion to the corresponding carboxylic acid followed by reduction.

Biological Activities and Therapeutic Potential

While specific biological data for the parent isoxazole-4-ethanol molecule is limited in the public domain, the known activities of structurally related 4-substituted isoxazoles provide valuable insights into its potential therapeutic applications.

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[11] The 4-position of the isoxazole ring is often a key interaction point within the ATP-binding pocket of kinases. The hydroxyl group of the ethanol moiety could form crucial hydrogen bonds with the hinge region of a kinase, a common binding motif for many kinase inhibitors.

Kinase_Inhibition cluster_kinase Kinase Domain isoxazole Isoxazole-4-ethanol Moiety hinge Hinge Region isoxazole->hinge H-bond from -OH hydrophobic Hydrophobic Pocket isoxazole->hydrophobic Aryl group at C3/C5 kinase Kinase ATP Binding Pocket inhibition Inhibition of Kinase Activity kinase->inhibition phosphate Phosphate Binding Region downstream Downstream Signaling Blocked inhibition->downstream

Caption: Putative binding mode of an isoxazole-4-ethanol derivative in a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

  • Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, and the test compound (isoxazole-4-ethanol derivative).

  • Procedure: a. Prepare a reaction buffer containing the kinase and its substrate. b. Add the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specific time. e. Stop the reaction. f. Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

Modulation of Ion Channels and Receptors

The isoxazole scaffold has also been implicated in the modulation of ion channels and receptors in the central nervous system. As previously mentioned, isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptors. The ability of the ethanol moiety to form hydrogen bonds and its potential to act as a bioisostere for a carboxylic acid suggests that isoxazole-4-ethanol derivatives could also interact with these and other ligand-gated ion channels or G-protein coupled receptors.

Future Perspectives and Conclusion

The isoxazole-4-ethanol moiety represents a promising and underexplored area of medicinal chemistry. Its synthetic tractability, coupled with the versatile functionality of the ethanol group, provides a solid platform for the design of novel therapeutic agents. The potential for this scaffold to engage in key hydrogen bonding interactions and to serve as a bioisosteric replacement for less desirable functional groups makes it an attractive candidate for lead optimization programs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of isoxazole-4-ethanol derivatives. Screening these compounds against a broad range of biological targets, particularly kinases and CNS receptors, is likely to uncover novel and potent modulators of disease-related pathways. Detailed structure-activity relationship studies will be crucial in elucidating the specific contributions of the ethanol moiety to target binding and in guiding the design of next-generation therapeutics.

References

A Technical Guide to the Discovery of Novel Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its enduring appeal stems from a unique combination of physicochemical properties that medicinal chemists can expertly manipulate to achieve desired therapeutic outcomes.[3][4] The isoxazole moiety is a common feature in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5][6] This versatility has led to its incorporation into several FDA-approved drugs, validating its status as a critical structural unit in pharmaceutical development.[7][8]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core strategies and methodologies for the discovery of novel isoxazole-based compounds. It moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a robust and scientifically sound discovery cascade.

Section 1: The Isoxazole Core - A Privileged Scaffold

The isoxazole ring's utility is not accidental; it is a direct result of its inherent electronic and structural characteristics.

  • Electronic Properties: The isoxazole ring is an electron-deficient system. This influences its ability to participate in non-covalent interactions, such as hydrogen bonding (via the nitrogen atom) and π-π stacking, which are crucial for binding to biological targets.[9]

  • Metabolic Stability: The weak N-O bond can be susceptible to reductive cleavage, a factor that must be considered in design.[10] However, the ring itself is generally stable, and its incorporation can enhance the metabolic stability of a parent molecule by blocking sites of metabolism.[11]

  • Bioisosterism: The isoxazole ring is an effective bioisostere for other chemical groups, such as amide or ester functionalities.[12][13] This allows chemists to replace metabolically labile groups with the more stable isoxazole core, often improving pharmacokinetic profiles while retaining or enhancing biological activity.[14][15]

Section 2: Synthetic Strategies for Isoxazole Analogs

The creation of diverse libraries of isoxazole derivatives is fundamental to any discovery program. While numerous synthetic methods exist, the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne is the most prevalent and versatile approach for constructing the 3,5-disubstituted isoxazole core.[9][16]

Core Synthetic Workflow: 1,3-Dipolar Cycloaddition

This method is favored for its high efficiency and regioselectivity. The general workflow involves the in situ generation of a nitrile oxide from an aldoxime or hydroximoyl chloride, which then rapidly reacts with a terminal alkyne.[17][18]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Reaction A Aldoxime (R1-CH=NOH) C Nitrile Oxide (R1-C≡N+-O-) A->C Oxidation B Dehydrogenating Agent (e.g., Chloramine-T, NCS) B->C F [3+2] Cycloaddition C->F D Terminal Alkyne (R2-C≡CH) D->F E 3,5-Disubstituted Isoxazole F->E

Caption: General scheme for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Causality Behind the Choice: This synthetic route is highly modular. By varying the starting aldoxime (R1) and the terminal alkyne (R2), a vast chemical space can be explored rapidly, which is essential for building the compound libraries needed for high-throughput screening and subsequent structure-activity relationship (SAR) studies.[19][20]

Section 3: The Discovery Cascade: From Hit to Candidate

The discovery of a novel drug candidate is a systematic process of identifying and refining a promising molecule. This workflow ensures that resources are focused on compounds with the highest potential for success.

G HTS High-Throughput Screening (HTS) Primary Assay HITS Validated Hits (>100s) HTS->HITS Identify Activity H2L Hit-to-Lead (H2L) Secondary & Orthogonal Assays HITS->H2L Confirm & Characterize LEADS Lead Series (1-5) H2L->LEADS Establish SAR LO Lead Optimization SAR & ADME Profiling LEADS->LO Refine Properties PCC Preclinical Candidate (1) LO->PCC Select Best Compound

Caption: A typical workflow for small molecule drug discovery.

High-Throughput Screening (HTS) for Hit Identification

The goal of HTS is to rapidly screen a large library of compounds to identify "hits" that modulate the biological target of interest.[21] For isoxazole-based compounds targeting protein kinases, a common HTS assay detects the universal product of kinase reactions, adenosine diphosphate (ADP).[22][23]

Exemplar Protocol: High-Throughput Kinase Assay (ADP Detection)

  • Assay Preparation: In a 384-well microplate, add the target kinase, the specific substrate peptide, and ATP to each well.[24]

  • Compound Addition: Add the isoxazole library compounds (typically at a final concentration of 10 µM) to the assay wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add an ADP detection reagent. This reagent typically contains enzymes that couple ADP production to a fluorescent or luminescent signal.[22]

  • Data Acquisition: Read the plate on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. A robust assay should have a Z-factor > 0.5.[21]

Self-Validation: The inclusion of positive and negative controls on every plate is critical for quality control. The Z-factor is a statistical measure of the assay's signal-to-noise ratio and dynamic range, and a value greater than 0.5 indicates that the assay is robust and suitable for HTS.[24]

Hit-to-Lead (H2L): Confirming and Characterizing Hits

Hits from the primary screen must be rigorously validated. This phase involves re-testing, dose-response analysis to determine potency (IC50), and running orthogonal assays to rule out artifacts. A crucial secondary assay is the evaluation of cytotoxicity.

Exemplar Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[26]

  • Compound Treatment: Treat the cells with serial dilutions of the validated hit compounds for a specified duration (e.g., 72 hours).[26]

  • MTT Addition: Remove the media and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[26] This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.[27][28]

  • Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[26]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[27]

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).

Lead Optimization: Refining Potency and Drug-like Properties

Once a promising lead series is identified, the focus shifts to lead optimization. This iterative process involves synthesizing new analogs to improve potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: SAR studies explore how modifications to different parts of the isoxazole scaffold affect biological activity.[29][30] This is often summarized in a table.

Compound IDR1 (Position 3)R2 (Position 5)Kinase IC50 (nM)Cell Viability GI50 (µM)
LEAD-01 PhenylMethyl1502.5
OPT-01 4-FluorophenylMethyl801.2
OPT-02 PhenylCyclopropyl1202.1
OPT-03 4-FluorophenylCyclopropyl25 0.4

Table 1: Hypothetical SAR data for a lead optimization campaign.

ADME Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[31][32] Key in vitro ADME assays include:

  • Metabolic Stability: Assessed using human liver microsomes to predict metabolic clearance.[33][34]

  • Solubility: Poor solubility can limit absorption and bioavailability.[35]

  • Permeability: Assessed using cell-based models like Caco-2 to predict intestinal absorption.

The goal is to find a compound with a balanced profile of high potency, low cytotoxicity, and favorable ADME properties.[33][35]

Section 4: Case Study - Targeting the PI3K/Akt Pathway with Isoxazole-Based Inhibitors

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making it a prime target for therapeutic intervention.[36][37][38] Its hyperactivation drives tumor cell proliferation, survival, and resistance to therapy.[39][40]

G RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Isoxazole Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by an isoxazole inhibitor.

An isoxazole-based lead compound identified from HTS can be evaluated for its mechanism of action by assessing its effect on this pathway. A Western blot analysis can be used to measure the phosphorylation status of key downstream proteins like Akt. A potent inhibitor would be expected to decrease the levels of phosphorylated Akt (p-Akt) in a dose-dependent manner.

Conclusion: Future Perspectives

The isoxazole scaffold will undoubtedly continue to be a cornerstone of medicinal chemistry.[3][5] Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse isoxazole derivatives.[41] Furthermore, the integration of isoxazole moieties into multi-targeted therapies and the application of computational modeling will further accelerate the discovery of next-generation therapeutics to address unmet medical needs.[3][42]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of therapeutic agents.[1][2] Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6][7][8] The isoxazole moiety can enhance the pharmacological profile of a molecule by improving its efficacy, metabolic stability, and pharmacokinetic properties.[1]

2-(Isoxazol-4-yl)ethanol is a key building block that offers a convenient handle for the synthesis of a diverse library of isoxazole derivatives. The primary alcohol functionality allows for a range of chemical transformations, including esterification, etherification, and oxidation followed by reductive amination, thereby providing access to a wide array of compounds with potential therapeutic applications. This guide provides detailed protocols and expert insights into the synthesis of various derivatives from this compound, aimed at researchers and professionals in the field of drug discovery and development.

I. Synthesis of 2-(Isoxazol-4-yl)ethyl Ester Derivatives

Esterification of this compound is a fundamental transformation to introduce a variety of functional groups, which can modulate the lipophilicity and biological activity of the parent molecule. A highly efficient method for this conversion is the use of acid anhydrides catalyzed by 4-(dimethylamino)pyridine (DMAP).[6][9]

Causality Behind Experimental Choices:
  • Acid Anhydrides: These are used as the acylating agents due to their higher reactivity compared to carboxylic acids, which allows the reaction to proceed under milder conditions.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a superior nucleophilic catalyst compared to pyridine. It reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[6]

  • Solvent-Free or Aprotic Solvents: The reaction can often be run neat or in an aprotic solvent like dichloromethane (DCM) to prevent any side reactions with the solvent.

Experimental Workflow: Esterification

Esterification_Workflow Start This compound + Acid Anhydride Reaction Add DMAP (cat.) Stir at room temperature Start->Reaction Reagents Workup Aqueous Workup (e.g., NaHCO3 wash) Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Isolate Product 2-(Isoxazol-4-yl)ethyl Ester Purification->Product Pure Product

Caption: Workflow for the DMAP-catalyzed esterification of this compound.

Protocol 1: Synthesis of 2-(Isoxazol-4-yl)ethyl acetate

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetic anhydride (1.2 eq).

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(isoxazol-4-yl)ethyl acetate.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Acetic anhydride1.2Acetylating agent
DMAP0.1Catalyst
Dichloromethane-Solvent

II. Synthesis of 2-(Isoxazol-4-yl)ethyl Ether Derivatives

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.

Causality Behind Experimental Choices:
  • Strong Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol and form the corresponding alkoxide, which is a potent nucleophile.

  • Alkyl Halide: A primary alkyl halide (e.g., methyl iodide, ethyl bromide) is used as the electrophile. Secondary or tertiary halides are more prone to elimination reactions.

  • Aprotic Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal for SN2 reactions as they solvate the cation but not the nucleophilic anion, thus enhancing its reactivity.

Experimental Workflow: Williamson Ether Synthesis

Ether_Synthesis_Workflow Start This compound Deprotonation Add NaH in THF Stir at 0 °C to rt Start->Deprotonation Reagent Alkylation Add Alkyl Halide Stir at rt Deprotonation->Alkylation Intermediate Workup Quench with water Aqueous Workup Alkylation->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product 2-(Isoxazol-4-yl)ethyl Ether Purification->Product Pure Product Reductive_Amination_Workflow Aldehyde 2-(Isoxazol-4-yl)acetaldehyde Reaction Mix Aldehyde and Amine in DCM Add Sodium Triacetoxyborohydride Stir at rt Aldehyde->Reaction Amine Primary Amine Amine->Reaction Workup Quench with NaHCO3 Aqueous Workup Reaction->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product Product N-Substituted 2-(Isoxazol-4-yl)ethanamine Purification->Product Pure Product

References

Application Note: A Practical Guide to the O-alkylation of 2-(Isoxazol-4-yl)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the O-alkylation of 2-(isoxazol-4-yl)ethanol. Isoxazole derivatives are pivotal scaffolds in medicinal chemistry, recognized for their diverse biological activities.[1][2][3] The functionalization of these cores, particularly through ether linkages, allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide details a robust methodology based on the Williamson ether synthesis, explaining the underlying chemical principles, critical experimental parameters, and safety protocols necessary for successful and reproducible execution.[4][5] It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of Isoxazole Ethers

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in the design of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][6] The modification of lead compounds containing this moiety is a critical step in optimizing potency, selectivity, and pharmacokinetic profiles.

The O-alkylation of the ethanol side-chain on the this compound scaffold provides a direct route to synthesize a library of ether derivatives. These ethers can act as crucial modulators of a molecule's properties, influencing its hydrogen bonding capacity, lipophilicity, and metabolic stability. The Williamson ether synthesis is the preeminent method for this transformation due to its reliability, broad scope, and well-understood mechanism.[7] This protocol has been optimized to ensure high yields and purity for this specific substrate class.

Reaction Overview and Mechanism

General Reaction Scheme

The procedure involves the deprotonation of the primary alcohol using a strong base, typically sodium hydride (NaH), to form a sodium alkoxide intermediate. This potent nucleophile then displaces a halide from a suitable alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.

General Reaction Scheme for O-alkylation of this compound
Mechanistic Rationale (SN2 Pathway)

The success of the Williamson ether synthesis hinges on the principles of the SN2 mechanism.[4][8]

  • Deprotonation: The reaction is initiated by the irreversible deprotonation of the alcohol's hydroxyl group by sodium hydride. The byproduct of this step is hydrogen gas (H₂), which evolves from the reaction mixture. The use of a strong, non-nucleophilic base like NaH is critical to prevent side reactions.[9]

  • Nucleophilic Attack: The resulting alkoxide is a highly effective nucleophile. It attacks the electrophilic carbon atom of the alkyl halide from the backside, relative to the leaving group.

  • Concerted Transition State: The bond formation between the oxygen and the carbon, and the bond breaking between the carbon and the halide, occur simultaneously in a concerted transition state.

  • Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, this mechanism results in an inversion of its configuration.

To maximize the yield of the desired ether and minimize competing side reactions like elimination (E2), the choice of the alkylating agent is paramount. The reaction is most efficient with primary alkyl halides.[5] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively lead to elimination.[7][8]

Detailed Experimental Protocol

Materials and Reagents

Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheet (SDS).

ReagentGradeSupplierNotes
This compound≥95%Commercially AvailableStore under nitrogen.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich, Acros, etc.EXTREMELY REACTIVE WITH WATER. Handle under inert atmosphere.[10]
Alkyl Halide (R-X)≥98%Commercially Availablee.g., Iodomethane, Ethyl bromide, Benzyl bromide. Purity is critical.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentVariousMust be anhydrous (<50 ppm H₂O). Use from a solvent purification system or a freshly opened bottle.
Saturated aq. NH₄ClReagent Grade-Used for quenching the reaction.
Ethyl Acetate (EtOAc)ACS Grade-For extraction.
Brine (Saturated aq. NaCl)Reagent Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-For drying the organic phase.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flasks (oven-dried before use)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold, Schlenk line)

  • Syringes and needles

  • Ice/water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

CRITICAL SAFETY PRECAUTIONS
  • Sodium Hydride (NaH): NaH is a pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[10][11] ALWAYS handle NaH in an inert atmosphere (glovebox or under a positive pressure of N₂/Ar).[12] Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[10][13] Have a Class D fire extinguisher or a container of dry sand readily available.[14]

  • Reaction Quenching: The quenching of excess NaH is highly exothermic and releases hydrogen gas. Perform the quench slowly at 0 °C, ensuring adequate ventilation and no nearby ignition sources.

  • Solvents: Anhydrous THF can form explosive peroxides. Use from a fresh bottle or test for peroxides before use.

Step-by-Step Synthesis Procedure

Workflow Overview

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Glassware B Add this compound and Anhydrous THF A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Cool to 0 °C C->D E Add NaH (portion-wise) D->E F Stir for 30-60 min E->F G Add Alkyl Halide (dropwise) F->G H Warm to RT & Stir (Monitor by TLC) G->H I Quench at 0 °C (sat. aq. NH₄Cl) H->I J Liquid-Liquid Extraction (EtOAc / H₂O) I->J K Dry Organic Layer (MgSO₄) J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M Final Product Final Product M->Final Product

Caption: Experimental workflow for O-alkylation.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 200 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration, e.g., 15 mL) via syringe. Stir the solution until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0 °C.

  • Base Addition: While stirring at 0 °C, carefully add sodium hydride (60% dispersion in oil, 1.2 eq) in small portions over 5 minutes. Caution: Hydrogen gas will evolve. Ensure the system is not sealed and is properly vented.

  • Alkoxide Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes. The solution may become slightly cloudy or milky.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise via syringe over 2-3 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) until the starting material spot is consumed (typically 2-12 hours).

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl (approx. 5 mL) dropwise to quench any unreacted NaH. Continue stirring for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water (15 mL) and ethyl acetate (20 mL). Shake well, allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure O-alkylated product.[15]

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the broad hydroxyl (-OH) proton signal from the starting material. New signals corresponding to the added alkyl group (R) will appear. A characteristic downfield shift of the methylene protons adjacent to the oxygen (-CH₂-O-) is also expected.

    • ¹³C NMR: Confirm the presence of carbons from the newly introduced alkyl group.

  • Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the synthesized compound, matching it to the calculated molecular formula.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band (around 3300 cm⁻¹) present in the starting material will be absent in the product spectrum. The characteristic C-O ether stretch will be visible (around 1100 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (deactivated by moisture).2. Wet solvent or glassware.3. Poor quality alkylating agent.1. Use fresh NaH from a newly opened container.2. Ensure all glassware is rigorously dried and use a high-quality anhydrous solvent.3. Check the purity of the alkyl halide; distill if necessary.
Multiple Products / Low Yield 1. Elimination (E2) side reaction.2. Reaction temperature too high.3. N-alkylation of the isoxazole ring.1. Use a primary alkyl halide. If a secondary halide must be used, consider a less-hindered base or different reaction conditions.2. Maintain temperature control, especially during additions.3. While less likely for the isoxazole nitrogen under these conditions, confirm structure by 2D NMR (HMBC/HSQC).
Reaction Does Not Go to Completion 1. Insufficient base or alkylating agent.2. Short reaction time.1. Use a slight excess of NaH (1.2 eq) and alkylating agent (1.1-1.2 eq).2. Allow the reaction to stir for a longer period (up to 24 hours), monitoring by TLC.
Difficult Purification 1. Mineral oil from NaH dispersion co-elutes with the product.1. Before work-up, add anhydrous hexane to the crude reaction mixture, stir, and decant the solvent to wash away the mineral oil. Repeat 2-3 times. Alternatively, the oil can often be removed under high vacuum.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 2-(Isoxazol-4-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in pharmaceuticals stems from its ability to engage in a wide range of biological interactions, contributing to antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2] The isoxazole ring system is a versatile scaffold, and its derivatives are key components in drugs such as the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole. The development of novel isoxazole-containing compounds remains a significant focus in the pursuit of new chemical entities with improved pharmacological profiles.

Solid-phase synthesis (SPS) offers a powerful and efficient platform for the generation of chemical libraries, streamlining the process of drug discovery and development. By anchoring a starting material to a solid support, reagents and byproducts can be easily removed by simple filtration, eliminating the need for traditional and often time-consuming purification techniques. This approach is particularly well-suited for the construction of diverse molecular libraries, enabling the rapid exploration of structure-activity relationships.

This comprehensive guide details the application of solid-phase synthesis techniques to 2-(Isoxazol-4-yl)ethanol, a versatile building block for the creation of novel isoxazole-containing molecules. We present a robust workflow for the immobilization of this compound onto a Wang resin, a subsequent on-resin acylation, and the final cleavage of the modified product from the solid support.

Workflow Overview: A Three-Stage Approach to Isoxazole Diversification

The solid-phase synthesis of this compound derivatives can be systematically approached in three key stages:

  • Immobilization: The primary alcohol of this compound is covalently attached to a solid support, in this case, a Wang resin. This is achieved via a Mitsunobu reaction, forming a stable ether linkage.

  • On-Resin Modification: With the isoxazole moiety anchored to the resin, a chemical transformation is performed. Here, we exemplify this with a simple yet illustrative acylation reaction.

  • Cleavage and Isolation: The final, modified compound is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA), yielding the desired product in solution for subsequent analysis and purification.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: On-Resin Modification cluster_2 Stage 3: Cleavage & Isolation start This compound + Wang Resin immobilization Mitsunobu Reaction (PPh3, DIAD) start->immobilization resin_bound Resin-Bound Isoxazole Derivative immobilization->resin_bound acylation Acylation (Acetic Anhydride, Pyridine) resin_bound->acylation acylated_resin Acylated Resin-Bound Derivative acylation->acylated_resin cleavage TFA Cleavage Cocktail acylated_resin->cleavage final_product Final Product in Solution cleavage->final_product

Figure 1: A schematic overview of the three-stage solid-phase synthesis workflow.

Detailed Experimental Protocols

Materials and Reagents
  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride

  • Pyridine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Diethyl ether (cold)

Protocol 1: Immobilization of this compound on Wang Resin

This protocol utilizes the Mitsunobu reaction to form a stable ether linkage between the primary alcohol of this compound and the benzylic hydroxyl group of the Wang resin.[3][4]

Step-by-Step Procedure:

  • Resin Swelling: In a fritted syringe, swell the Wang resin (1.0 g, ~1.0 mmol) in anhydrous THF (10 mL) for 1 hour at room temperature with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve this compound (0.34 g, 3.0 mmol) and triphenylphosphine (0.79 g, 3.0 mmol) in anhydrous THF (15 mL).

  • Reaction Initiation: Add the solution from step 2 to the swollen resin.

  • DIAD Addition: Cool the reaction vessel to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (0.60 mL, 3.0 mmol) dropwise over 10 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and shake for 12-18 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Loading Efficiency Determination:

The loading of the resin can be determined by cleaving a small, accurately weighed amount of the dried resin (e.g., 10 mg) with a TFA/DCM solution (1:1, v/v) and analyzing the resulting solution by UV-Vis spectroscopy, comparing the absorbance to a standard curve of this compound.

ParameterValue
ResinWang Resin
LinkageEther
ReactionMitsunobu
Expected Loading0.6 - 0.8 mmol/g

Table 1: Key parameters for the immobilization of this compound.

Protocol 2: On-Resin Acylation of Immobilized Isoxazole

This protocol demonstrates a simple acylation of the resin-bound alcohol, showcasing the feasibility of chemical transformations on the solid support.

Step-by-Step Procedure:

  • Resin Swelling: Swell the this compound-loaded resin (~0.5 g) in DCM (5 mL) for 30 minutes.

  • Acylation Solution: Prepare a solution of acetic anhydride (0.5 mL, 5.3 mmol) and pyridine (0.5 mL, 6.2 mmol) in DCM (5 mL).

  • Reaction: Add the acylation solution to the swollen resin and shake at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Monitoring the Reaction:

The progress of the acylation can be monitored by FT-IR spectroscopy. A disappearance of the O-H stretching band (around 3300-3500 cm⁻¹) and the appearance of a C=O stretching band (around 1735 cm⁻¹) from the newly formed ester would indicate a successful reaction.[5]

Protocol 3: Cleavage of the Final Product from Wang Resin

The final product is cleaved from the Wang resin using a strong acidic solution containing scavengers to prevent side reactions.[6] The isoxazole ring is generally stable under these acidic conditions.[7]

Step-by-Step Procedure:

  • Resin Swelling: Swell the acylated resin (~0.5 g) in DCM (5 mL) for 30 minutes in a fritted syringe.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v). A typical volume would be 10 mL for 0.5 g of resin.

  • Cleavage Reaction: Drain the DCM from the resin and add the cleavage cocktail. Shake the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the cleavage solution into a clean round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 2 mL) and combine the filtrates.

  • TFA Removal: Concentrate the filtrate under reduced pressure to remove the majority of the TFA.

  • Product Precipitation: Add cold diethyl ether (30-40 mL) to the concentrated residue to precipitate the crude product.

  • Isolation: Isolate the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether (2 x 10 mL).

  • Drying: Dry the final product under vacuum.

G cluster_0 Immobilization cluster_1 On-Resin Reaction cluster_2 Cleavage start Primary Alcohol immobilized Resin-Bound Ether start->immobilized Mitsunobu resin Wang Resin resin->immobilized modified Modified Resin-Bound Product immobilized->modified Acylation reagent Acylating Agent reagent->modified product Final Product modified->product Acidolysis tfa TFA Cocktail tfa->product

Figure 2: Logical relationship of the key steps in the solid-phase synthesis.

Analysis and Characterization

The successful synthesis and purity of the final product should be confirmed by appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the cleaved product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Efficiency Incomplete Mitsunobu reaction.Ensure all reagents and solvents are anhydrous. Increase reaction time or reagent equivalents.
Incomplete Acylation Insufficient reagent or reaction time.Increase the equivalents of acetic anhydride and pyridine. Extend the reaction time.
Low Cleavage Yield Incomplete cleavage from the resin.Extend the cleavage time to 4 hours. Ensure the cleavage cocktail is freshly prepared.
Product Degradation Side reactions during cleavage.Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail.

Table 2: Common troubleshooting scenarios and their solutions.

Conclusion

The protocols outlined in this application note provide a robust and reliable framework for the solid-phase synthesis of derivatives of this compound. This methodology offers a streamlined approach for the generation of diverse isoxazole-containing libraries, which can significantly accelerate the early stages of drug discovery. The versatility of solid-phase synthesis allows for the adaptation of these protocols to a wide range of on-resin modifications, opening up a vast chemical space for exploration.

References

Application Notes and Protocols: 2-(Isoxazol-4-yl)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Heterocyclic Building Block

These application notes provide a comprehensive overview of 2-(Isoxazol-4-yl)ethanol as a valuable building block in modern medicinal chemistry. We will explore the significance of the isoxazole scaffold, detail the synthesis and derivatization of this specific synthon, and provide exemplary protocols for its application in the design and synthesis of potential therapeutic agents.

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural unit is a cornerstone in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1][2][3][4] The isoxazole moiety is found in a wide range of FDA-approved drugs, demonstrating its clinical significance across diverse therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[5][6][7]

The substitution pattern on the isoxazole ring plays a crucial role in defining the pharmacological activity of the resulting molecule. The 4-position of the isoxazole ring, as present in this compound, offers a strategic vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) in novel drug candidates.[8][9]

This compound: A Versatile Synthon

This compound (CAS No. 884504-75-0) is a bifunctional molecule that combines the desirable features of the isoxazole core with a reactive primary alcohol. This hydroxyl group serves as a convenient handle for introducing a wide array of functional groups and for linking the isoxazole scaffold to other molecular fragments, making it an ideal starting material for library synthesis and lead optimization.

Key Attributes of this compound in Drug Discovery:

  • Scaffold Hopping and Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other aromatic or heteroaromatic systems, enabling scaffold hopping to improve pharmacokinetic and pharmacodynamic properties.

  • Linker Chemistry: The ethanol side chain provides a reactive site for etherification, esterification, and other coupling reactions, allowing for the introduction of linkers to connect to other pharmacophores or to modulate solubility and cell permeability.

  • Exploration of SAR: The 4-position of the isoxazole allows for the systematic exploration of substitutions to probe the binding pocket of a biological target and optimize potency and selectivity.

Synthesis and Derivatization of this compound

The following protocols provide a representative synthesis of this compound and a general method for its derivatization.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible multi-step synthesis starting from commercially available reagents. The key step involves the formation of the isoxazole ring via a [3+2] cycloaddition reaction.[10][11]

Workflow for the Synthesis of this compound

A Ethyl 4,4-diethoxyacetoacetate C Intermediate Isoxazole Ester A->C Cyclization B Hydroxylamine B->C E This compound C->E Reduction D Lithium Aluminum Hydride (LAH) D->E

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

  • Synthesis of Ethyl isoxazole-4-carboxylate (Intermediate C):

    • To a solution of ethyl 4,4-diethoxyacetoacetate (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl isoxazole-4-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

  • Reduction to this compound (E):

    • Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

    • Slowly add a solution of ethyl isoxazole-4-carboxylate (1.0 eq) in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel.

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

StepReagents and ConditionsTypical YieldPurification Method
Isoxazole Formation Ethyl 4,4-diethoxyacetoacetate, NH₂OH·HCl, NaOAc, EtOH, reflux60-70%Column Chromatography
Ester Reduction Ethyl isoxazole-4-carboxylate, LAH, THF, 0 °C to RT75-85%Column Chromatography
Protocol 2: Derivatization of this compound via Williamson Ether Synthesis

This protocol demonstrates the utility of the primary alcohol for further modification, a key step in library development.

Workflow for Williamson Ether Synthesis

A This compound C Alkoxide Intermediate A->C Deprotonation B Sodium Hydride (NaH) B->C E Ether Derivative C->E Nucleophilic Substitution D Electrophile (R-X) D->E

Caption: Derivatization via Williamson ether synthesis.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the desired electrophile (e.g., a substituted benzyl bromide or an alkyl iodide) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.

Application in a Hypothetical Drug Discovery Cascade: Design of a Novel Kinase Inhibitor

To illustrate the practical application of this compound, we present a hypothetical design and synthetic strategy for a novel kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, and a side chain that extends into a more solvent-exposed region to enhance selectivity and physicochemical properties.

Target Molecule Design:

Our hypothetical target molecule will feature the 2-(Isoxazol-4-yl)ethoxy moiety linked to a privileged kinase scaffold, such as a substituted pyrimidine or quinazoline. The isoxazole will serve as a hinge-binding motif, while the ethoxy linker provides the appropriate spacing and vector to position a solubilizing group or a fragment that can interact with a specific sub-pocket of the kinase.

Synthetic Strategy from this compound

A This compound C Alkoxide Intermediate A->C Deprotonation B NaH, THF B->C E Target Kinase Inhibitor C->E SNAr Reaction D Substituted Chloropyrimidine D->E

Caption: Synthesis of a hypothetical kinase inhibitor.

Rationale for Design Choices:

  • Isoxazole Core: Known to form hydrogen bonds with the hinge region of many kinases.

  • Ethoxy Linker: Provides flexibility and optimal distance to the solvent-exposed region.

  • Substituted Pyrimidine: A well-established scaffold in numerous approved kinase inhibitors. The substituents on the pyrimidine can be varied to optimize potency and selectivity.

This example demonstrates how this compound can be a valuable starting point for the rapid synthesis of a library of potential kinase inhibitors for screening and lead optimization.

Conclusion

This compound is a versatile and valuable building block for drug discovery. Its combination of a privileged isoxazole scaffold and a reactive ethanol side chain provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The protocols and strategies outlined in these application notes are intended to serve as a guide for researchers to unlock the potential of this promising synthon in their own drug discovery programs.

References

The Strategic Application of 2-(Isoxazol-4-yl)ethanol in the Synthesis of Bioactive Molecules: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring system is a cornerstone in the design of modern therapeutic agents, prized for its unique electronic properties and ability to engage in various non-covalent interactions.[1] This five-membered heterocycle is a key pharmacophore in a range of clinically approved drugs, demonstrating broad biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The isoxazole moiety's structural rigidity and capacity for hydrogen bonding contribute to enhanced efficacy and improved pharmacokinetic profiles of drug candidates.[1][5]

Among the diverse array of isoxazole-containing building blocks, 2-(Isoxazol-4-yl)ethanol stands out as a particularly versatile synthon. Its primary alcohol functionality provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures. This guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization in the preparation of bioactive ethers and esters, targeting researchers and professionals in drug discovery and development.

PART 1: Synthesis of the Key Building Block: this compound

A reliable synthesis of this compound is crucial for its application in medicinal chemistry. A robust method involves the reduction of a corresponding isoxazole-4-carboxylic acid ester. Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols.[5][6]

Protocol 1: Synthesis of this compound via Ester Reduction

This protocol details the reduction of ethyl isoxazole-4-carboxylate to this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, all glassware must be oven-dried, and anhydrous solvents are essential to prevent quenching of the reagent and ensure a safe reaction.

  • Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is necessary to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • Controlled Addition at Low Temperature: The reduction is highly exothermic. Adding the ester solution dropwise to the LiAlH₄ suspension at 0 °C allows for effective heat dissipation and prevents dangerous temperature spikes.

  • Careful Quenching: The quenching process to neutralize excess LiAlH₄ is also highly exothermic and generates hydrogen gas. A sequential, slow addition of water followed by a sodium hydroxide solution is a standard and safe procedure (Fieser workup) to manage this reactivity and precipitate aluminum salts for easy filtration.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification setup1 Oven-dry all glassware setup2 Assemble reaction under Argon setup1->setup2 reagent_prep Prepare LiAlH₄ suspension in anhydrous THF setup2->reagent_prep addition Add ester solution dropwise to LiAlH₄ at 0 °C reagent_prep->addition ester_prep Dissolve ethyl isoxazole-4-carboxylate in anhydrous THF ester_prep->addition reflux Stir at room temperature, then reflux addition->reflux quench Cool to 0 °C and carefully quench (H₂O, NaOH) reflux->quench filter Filter off aluminum salts quench->filter extract Extract with ethyl acetate filter->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Ethyl isoxazole-4-carboxylate196200-58-7C₆H₇NO₃141.12
Lithium Aluminum Hydride (LiAlH₄)16853-85-3AlH₄Li37.95
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Ethyl Acetate141-78-6C₄H₈O₂88.11
Sodium Sulfate (anhydrous)7757-82-6Na₂SO₄142.04
Sodium Hydroxide (15% aq.)1310-73-2NaOH40.00
Silica Gel (for chromatography)7631-86-9SiO₂60.08

Step-by-Step Procedure:

  • Reaction Setup: Under an argon atmosphere, add LiAlH₄ (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Addition of Ester: Dissolve ethyl isoxazole-4-carboxylate (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly, add water (X mL, where X = grams of LiAlH₄ used) dropwise. Follow this with the dropwise addition of 15% aqueous sodium hydroxide solution (X mL). Then, add water again (3X mL). A granular white precipitate should form.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

PART 2: Synthesis of Bioactive Ethers and Esters

The primary alcohol of this compound is a versatile handle for creating libraries of ether and ester derivatives for biological screening.

Protocol 2: Williamson Ether Synthesis for Aryl Ethers

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an organohalide.[3][4] To enhance the reactivity of this compound, it is beneficial to first convert it to a better leaving group, such as a tosylate, before reacting it with a phenoxide.

Causality Behind Experimental Choices:

  • Two-Step Approach: Direct reaction between an alkoxide of this compound and an aryl halide is generally not feasible due to the low reactivity of aryl halides in Sₙ2 reactions. The reverse approach, reacting a phenoxide with an activated form of the alcohol (tosylate), is much more efficient.

  • Tosylation: Conversion of the alcohol to a tosylate transforms the hydroxyl group into an excellent leaving group, facilitating the subsequent Sₙ2 displacement by the phenoxide nucleophile.

  • Base Selection: A non-nucleophilic base like triethylamine is used during tosylation to neutralize the HCl generated without competing with the alcohol. For the phenoxide formation, a strong base like sodium hydride is used to completely deprotonate the phenol, creating a potent nucleophile.

Reaction Workflow Diagram:

G cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Etherification start1 This compound reagents1 TsCl, Et₃N, DCM, 0 °C to RT start1->reagents1 product1 2-(Isoxazol-4-yl)ethyl tosylate reagents1->product1 reagents3 Add Tosylate, Heat product1->reagents3 start2 Substituted Phenol reagents2 NaH, DMF, 0 °C start2->reagents2 phenoxide Sodium Phenoxide reagents2->phenoxide phenoxide->reagents3 product2 Bioactive Aryl Ether reagents3->product2

Caption: Two-step Williamson ether synthesis workflow.

Step-by-Step Procedure:

A. Synthesis of 2-(Isoxazol-4-yl)ethyl tosylate

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

B. Ether Formation

  • In a separate flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

  • Add a solution of the desired phenol (1.1 eq.) in DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-(Isoxazol-4-yl)ethyl tosylate (1.0 eq.) in DMF.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction, quench by the slow addition of water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography to obtain the target ether.

Protocol 3: Mitsunobu Reaction for Ester and Ether Synthesis

The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups, including esters and ethers, under mild conditions with inversion of stereochemistry at the alcohol carbon.[1][7][8] It utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Causality Behind Experimental Choices:

  • Mild Conditions: The Mitsunobu reaction avoids the need for harsh bases or the conversion of the alcohol to a leaving group, making it suitable for sensitive substrates.

  • Redox System: The reaction proceeds via a redox process where PPh₃ is oxidized to triphenylphosphine oxide (TPPO) and the azodicarboxylate is reduced. This process activates the alcohol for nucleophilic attack.

  • Nucleophile Acidity: The nucleophile (a carboxylic acid for esterification or a phenol for etherification) should generally have a pKa of less than 13 to efficiently protonate the initial betaine intermediate and participate in the reaction.[1]

Reaction Parameters for Mitsunobu Esterification:

ParameterConditionRationale
Reagents PPh₃, DEAD or DIADForms the reactive phosphonium intermediate with the alcohol.
Nucleophile Carboxylic Acid (R-COOH)Provides the acyl group for ester formation.
Solvent Anhydrous THF or DCMAprotic solvents that solubilize reactants without interfering.
Temperature 0 °C to Room TemperatureControlled addition at 0 °C manages exothermicity; reaction proceeds at RT.
Order of Addition Alcohol, Nucleophile, PPh₃, then slow add of DEADStandard procedure to ensure all components are present for the reaction cascade.

Step-by-Step Procedure (for Esterification):

  • Setup: To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF, cool the mixture to 0 °C under an argon atmosphere.

  • Addition: Add DEAD or DIAD (1.2 eq.) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The major byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazine. Purification is typically achieved by silica gel chromatography to separate these byproducts from the desired ester.

Protocol 4: Steglich Esterification for Sterically Hindered Substrates

For acid-sensitive substrates or when coupling with sterically demanding carboxylic acids, the Steglich esterification is an excellent alternative.[5][9] This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Causality Behind Experimental Choices:

  • Mild, Neutral Conditions: The reaction proceeds under neutral pH, which is ideal for substrates with acid-labile functional groups.

  • Carbodiimide Activation: DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP Catalysis: DMAP acts as an acyl-transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[5] This minimizes a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.

General Steglich Esterification Workflow:

G start_alc This compound reagents DCC (or EDC), DMAP (cat.), DCM start_alc->reagents start_acid Carboxylic Acid start_acid->reagents reaction Stir at Room Temperature reagents->reaction workup Filter DCU, Aqueous Wash reaction->workup purify Column Chromatography workup->purify product Target Ester purify->product

References

Application Notes & Protocols: The Strategic Incorporation of 2-(Isoxazol-4-yl)ethanol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, targeting a vast array of human diseases, most notably cancer.[1] Within the diverse chemical space of kinase inhibitors, five-membered heterocyclic rings, such as isoxazole, have emerged as "privileged" scaffolds.[2] Their unique electronic properties, capacity for hydrogen bonding, and structural rigidity allow them to form key interactions within the ATP-binding pocket of various kinases.[3] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, can act as a versatile hydrogen bond acceptor and its substitution pattern can be finely tuned to optimize binding affinity and selectivity.[4] For instance, replacing a pyrazole moiety with an isoxazole has been a successful strategy to reduce off-target effects, such as diminishing p38 MAP kinase activity while retaining potency for the desired target, like JNK3.[4]

This technical guide focuses on a particularly valuable building block: 2-(Isoxazol-4-yl)ethanol . The strategic placement of an ethanol group at the 4-position of the isoxazole ring provides a crucial synthetic handle for medicinal chemists. This hydroxyl group allows for the introduction of diverse functionalities and the extension of the molecule to access different regions of the kinase active site, often the solvent-exposed region, through the formation of stable ether or ester linkages. This guide will provide an in-depth analysis of its application, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for its use in the synthesis of next-generation kinase inhibitors.

Scientific Rationale and Synthetic Strategy

The primary utility of this compound lies in its bifunctional nature. The isoxazole core serves as an anchor, establishing critical interactions with the kinase hinge region, while the terminal hydroxyl group of the ethyl side chain acts as a versatile point of attachment for further molecular elaboration. This allows for a modular approach to inhibitor design, where the core scaffold provides the foundational binding, and the side chain can be modified to enhance potency, selectivity, and pharmacokinetic properties.

A common and highly effective method for exploiting the hydroxyl group of this compound is the Mitsunobu reaction .[5][6] This reaction facilitates the formation of a C-O bond between the alcohol and a pronucleophile (often a phenol or a carboxylic acid) under mild conditions with a predictable inversion of stereochemistry at the alcohol carbon (though not relevant for this achiral substrate). The reaction is prized for its reliability and broad substrate scope, making it a go-to method in complex molecule synthesis.

The Mitsunobu Reaction: Mechanism and Causality

The Mitsunobu reaction is a redox-coupled substitution where triphenylphosphine (PPh₃) is the reductant and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is the oxidant.[5]

Diagram 1: The Mitsunobu Reaction Mechanism

This diagram illustrates the key steps in the activation of the alcohol and subsequent nucleophilic attack.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine PPh₃⁺-N⁻(CO₂Et)N(H)CO₂Et PPh3->Betaine + DEAD DEAD DEAD Alcohol R-OH (this compound) Oxyphosphonium [R-O-PPh₃]⁺ Nu⁻ Alcohol->Oxyphosphonium Nucleophile Nu-H (e.g., Phenol) Nucleophile->Oxyphosphonium Betaine->Oxyphosphonium + R-OH - Hydrazine Product R-Nu (Ether Product) Oxyphosphonium->Product SN2 Attack by Nu⁻ TPPO O=PPh₃ Oxyphosphonium->TPPO Hydrazine EtO₂CN(H)N(H)CO₂Et reaction_scheme cluster_reactants Reactants isoxazole_ethanol This compound reagents PPh₃, DIAD THF, 0°C to rt product 4-(2-(4-Nitrophenoxy)ethyl)isoxazole isoxazole_ethanol->product nitrophenol 4-Nitrophenol nitrophenol->product reagents->product

References

Application Notes and Protocols: A Guide to the Esterification of 2-(Isoxazol-4-yl)ethanol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Isoxazole Esters

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a valuable component in drug design. The esterification of isoxazole-containing alcohols, such as 2-(isoxazol-4-yl)ethanol, represents a critical synthetic step in the development of novel therapeutics, allowing for the modulation of physicochemical properties, including lipophilicity, solubility, and prodrug strategies. This guide provides a detailed technical overview and robust protocols for the successful coupling of this compound with carboxylic acids, focusing on mild and efficient carbodiimide-mediated and uronium-based methodologies.

Understanding the Substrate: this compound

Before delving into coupling protocols, a foundational understanding of the starting alcohol is paramount.

Structure and Properties:

  • Molecular Formula: C₅H₇NO₂[1]

  • Molecular Weight: 113.12 g/mol [1]

  • CAS Number: 884504-75-0[1]

  • Structure: A primary alcohol tethered to the 4-position of an isoxazole ring.

The isoxazole ring is an aromatic heterocycle containing a weak N-O bond, which can be susceptible to cleavage under certain reductive or strongly basic conditions[2]. However, under the neutral to mildly acidic or basic conditions employed in modern coupling reactions, the isoxazole ring is generally stable. It is important to avoid harsh basic conditions during workup to prevent potential ring-opening. The primary alcohol is readily amenable to esterification, though careful selection of reagents is necessary to avoid side reactions.

Strategic Selection of Coupling Chemistries

The direct esterification of alcohols and carboxylic acids under acidic conditions (Fischer esterification) is often not suitable for complex or sensitive substrates due to the harsh conditions required[3][4]. Modern coupling reagents offer mild and efficient alternatives by activating the carboxylic acid in situ.

Carbodiimide-Mediated Esterification: The Steglich Approach

The Steglich esterification, a cornerstone of modern organic synthesis, utilizes a carbodiimide, most commonly dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP)[5][6][7].

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate is then intercepted by the highly nucleophilic DMAP to form a reactive acyl-pyridinium species. This species is readily attacked by the alcohol, in our case this compound, to yield the desired ester and regenerate the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct[5][7].

Figure 1: Mechanism of Steglich Esterification.

Choosing Your Carbodiimide: EDC vs. DCC

FeatureDCC (Dicyclohexylcarbodiimide) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Byproduct Dicyclohexylurea (DCU)Water-soluble urea derivative
Byproduct Removal Filtration (often challenging due to partial solubility)[8]Aqueous workup (extraction with water or dilute acid)[8]
Handling Solid, potential allergenSolid (often as HCl salt), less hazardous
Recommendation Suitable for non-polar products where DCU precipitation is effective.Highly recommended for most applications , especially with polar products, due to the ease of byproduct removal.[8]
Uronium-Based Coupling Reagents: The HATU Advantage

Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are primarily known for their exceptional efficiency in amide bond formation but are also highly effective for esterifications, particularly with sensitive substrates[9][10].

Mechanism of Action:

HATU reacts with the carboxylate anion to form a highly reactive OAt-active ester. This active ester is then readily susceptible to nucleophilic attack by the alcohol to form the final ester product[9]. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid.

Figure 2: General Experimental Workflow.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/DMAP Mediated Esterification

This protocol is recommended as a robust and generally applicable starting point due to the ease of purification.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.5 eq)

  • DMAP (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the starting materials in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Add DMAP (0.1-0.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DMAP and any remaining EDC-urea), water, saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU-Mediated Esterification

This protocol is particularly useful for sterically hindered carboxylic acids or when milder conditions are required.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or ACN.

  • Add HATU (1.2 eq) and stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add DIPEA (2.5 eq) to the mixture.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer extensively with water to remove DMF, followed by sequential washes with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

Observation Potential Cause Suggested Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.Ensure all reagents and solvents are anhydrous. For EDC couplings, consider adding 1-hydroxybenzotriazole (HOBt) (1.2 eq) as an additive to form a more stable active ester.
Steric hindrance.Switch to a more powerful coupling reagent like HATU. Increase reaction time and/or temperature (e.g., to 40 °C).
Degradation of reagents.Use fresh coupling reagents and a freshly opened bottle of anhydrous solvent.
Presence of N-acylurea Byproduct Slow reaction of the alcohol with the O-acylisourea intermediate.Increase the amount of DMAP (up to 1.0 eq) to accelerate the formation of the acyl-pyridinium intermediate. Ensure the alcohol is of high purity and added promptly after the carbodiimide.
Difficult Purification Incomplete removal of urea byproducts.For EDC, ensure thorough aqueous washes. If DCU from DCC is problematic, triturate the crude product with a solvent in which the product is soluble but DCU is not (e.g., cold DCM or diethyl ether), followed by filtration.
Product is very polar and streaks on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or reverse-phase chromatography. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape for acidic or basic compounds, respectively.
Isoxazole Ring Cleavage Use of strong bases during workup.Use mild bases like saturated NaHCO₃ for washing. Avoid prolonged exposure to basic conditions.

Characterization of the Final Product

The successful synthesis of the target ester should be confirmed by standard analytical techniques:

  • NMR Spectroscopy: In the ¹H NMR spectrum, expect to see the disappearance of the carboxylic acid proton and a downfield shift of the methylene protons of the ethanol moiety. The characteristic protons of the isoxazole ring should remain. In the ¹³C NMR spectrum, the appearance of a new carbonyl signal for the ester and shifts in the adjacent carbons are expected.

  • Mass Spectrometry (MS): Confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretching band for the ester, typically in the range of 1735-1750 cm⁻¹.

By carefully selecting the appropriate coupling strategy and adhering to the detailed protocols and troubleshooting advice provided, researchers can confidently and efficiently synthesize a wide range of novel isoxazole-containing esters for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isoxazol-4-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for the preparation of this valuable heterocyclic building block.

The synthesis of substituted isoxazoles, while well-established, often presents challenges related to regioselectivity, ring stability, and purification. This compound is no exception. Its polarity and the potential instability of the isoxazole ring under certain conditions necessitate carefully controlled reaction parameters.[1][2] This document provides a comprehensive, experience-driven approach to navigate these challenges effectively.

Section 1: Overview of Primary Synthetic Strategies

Two principal and reliable routes for the synthesis of this compound are the reduction of a carbonyl precursor at the 4-position and the reaction of a 4-metallated isoxazole with an electrophile.

  • Route A: Reduction of an Isoxazole-4-Carboxylic Acid Ester. This is often the most practical approach, starting from a stable, easily prepared or commercially available ester, such as ethyl isoxazole-4-carboxylate. The ester is reduced to the primary alcohol using a powerful hydride agent.[3][4]

  • Route B: Reaction of 4-Lithioisoxazole with Ethylene Oxide. This method involves the deprotonation of the C4-H of the isoxazole ring with a strong organolithium base, followed by quenching the resulting anion with ethylene oxide.[5] This route offers a direct C-C bond formation but requires stringent anhydrous conditions and careful handling of hazardous reagents.

G cluster_0 Synthetic Pathways Start Isoxazole Precursor RouteA Route A: Ester Reduction Start->RouteA e.g., Ethyl Isoxazole-4-carboxylate RouteB Route B: Lithiation/Alkylation Start->RouteB e.g., Isoxazole Product This compound RouteA->Product LiAlH4 RouteB->Product 1. n-BuLi 2. Ethylene Oxide G cluster_protocol_A Protocol A Workflow p1 1. Prepare LiAlH₄ Suspension in THF under N₂ at 0°C p2 2. Add Ester Solution (in THF) Dropwise p1->p2 p3 3. Stir at 0°C to RT (Monitor by TLC) p2->p3 p4 4. Quench Reaction (Fieser Workup) p3->p4 p5 5. Filter & Extract with Ethyl Acetate p4->p5 p6 6. Purify by Column Chromatography p5->p6

References

Technical Support Center: Troubleshooting Byproduct Formation in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of isoxazoles. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to optimize your synthetic routes, enhance yield, and ensure the purity of your target isoxazole compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during isoxazole synthesis.

Q1: My 1,3-dipolar cycloaddition reaction is yielding a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

A1: The most common dimeric byproduct in isoxazole synthesis via 1,3-dipolar cycloaddition is a furoxan (also known as a 1,2,5-oxadiazole-2-oxide). This occurs through the dimerization of the nitrile oxide intermediate, which is often generated in situ.[1][2] The formation of furoxans is a competing reaction to the desired cycloaddition with your alkyne.

Causality and Mitigation Strategies:

  • Nitrile Oxide Stability: Nitrile oxides, particularly aliphatic ones, are often unstable and prone to dimerization.[3][4] Aromatic nitrile oxides can also dimerize, though often at a slower rate.[5][6][7]

  • Concentration Effects: High concentrations of the nitrile oxide increase the likelihood of dimerization.

  • Temperature: Elevated temperatures can sometimes accelerate the rate of dimerization more than the rate of cycloaddition.[2]

Troubleshooting Protocol:

  • Slow Addition/In Situ Generation: Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the reagent used to generate the nitrile oxide (e.g., a base for dehydrohalogenation of a hydroximoyl halide, or an oxidant for an aldoxime).[8] This ensures the nitrile oxide reacts with the alkyne as it is formed, minimizing its concentration in the reaction mixture.

  • Stoichiometry: Use a slight excess of the alkyne dipolarophile relative to the nitrile oxide precursor. This increases the probability of the desired cycloaddition reaction.[2]

  • Temperature Control: Optimize the reaction temperature. While some reactions require heat, running the reaction at the lowest effective temperature can disfavor the dimerization pathway.

  • Choice of Precursor and Generation Method: The method of nitrile oxide generation can influence its stability and reactivity. Common methods include the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes.[3][9] Experimenting with different precursors and generation conditions can be beneficial.

Q2: I am observing the formation of two different regioisomers in my isoxazole synthesis. How can I control the regioselectivity?

A2: The formation of regioisomers is a frequent challenge in the synthesis of 3,5-disubstituted and 3,4-disubstituted isoxazoles, particularly through the 1,3-dipolar cycloaddition of unsymmetrical alkynes and nitrile oxides.[10][11] Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.[12][13][14]

Factors Influencing Regioselectivity:

  • Electronic Effects: The frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other play a crucial role.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can direct the cycloaddition to a specific orientation to minimize steric clash.[13]

  • Catalysis: The use of catalysts, such as copper(I) or ruthenium(II), can significantly influence and control the regioselectivity of the cycloaddition.[10][15]

Strategies for Controlling Regioselectivity:

StrategyDescriptionApplicability
Catalyst Selection Copper(I)-catalyzed cycloadditions of terminal alkynes generally lead to 3,5-disubstituted isoxazoles.[10]1,3-Dipolar Cycloaddition
Substituent Effects Introducing bulky or electron-withdrawing/donating groups on the alkyne or nitrile oxide precursor can favor the formation of one regioisomer over the other.1,3-Dipolar Cycloaddition
Reaction Conditions Solvent and temperature can influence the transition state energies of the different cycloaddition pathways, thereby affecting the isomeric ratio.[2]Both major synthetic routes
Alternative Synthetic Routes For challenging cases, consider a different synthetic approach, such as the reaction of a β-enamino diketone with hydroxylamine, which can offer better regiochemical control under specific conditions.[16]General Isoxazole Synthesis
Q3: When synthesizing isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine, I get a mixture of products and low yield. What are the likely side reactions?

A3: The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a classic method for isoxazole synthesis.[17] However, it can be plagued by side reactions and the formation of isomeric products, especially with unsymmetrical dicarbonyls.[16]

Common Byproducts and Issues:

  • Regioisomers: Unsymmetrical 1,3-diketones can be attacked by the nitrogen of hydroxylamine at either carbonyl group, leading to a mixture of regioisomeric isoxazoles.[16]

  • Incomplete Cyclization: The reaction proceeds through a monoxime intermediate, which then cyclizes.[18] Incomplete cyclization can lead to the isolation of this intermediate.

  • Formation of Oximes: Both carbonyl groups can react with hydroxylamine to form a dioxime.

  • Side reactions of hydroxylamine: Hydroxylamine can be unstable and undergo decomposition under harsh reaction conditions.[19]

Troubleshooting and Optimization:

  • pH Control: The pH of the reaction is critical. The initial condensation to form the oxime is typically favored under slightly acidic to neutral conditions, while the subsequent cyclization can be influenced by pH as well.[20][21]

  • Protecting Groups: For unsymmetrical diketones, one of the carbonyl groups can be temporarily protected to direct the initial attack of hydroxylamine, thus controlling regioselectivity.

  • Use of β-Enamino Diketones: A more advanced approach is to first convert the 1,3-dicarbonyl into a β-enamino diketone. The enamine group can then direct the cyclocondensation with hydroxylamine to afford a single regioisomer.[16][22]

  • Temperature and Reaction Time: Optimize the temperature and reaction time to favor the desired product and minimize decomposition.

In-Depth Troubleshooting Guides

Guide 1: Minimizing Furoxan Byproduct in 1,3-Dipolar Cycloaddition

This guide provides a step-by-step workflow to troubleshoot and minimize the formation of furoxan dimers during the synthesis of isoxazoles from nitrile oxides.

Workflow for Minimizing Furoxan Formation

Furoxan_Troubleshooting start High Furoxan Byproduct Observed check_concentration Is Nitrile Oxide Concentration High? start->check_concentration slow_addition Implement Slow Addition of Precursor/Base check_concentration->slow_addition Yes check_stoichiometry Review Stoichiometry check_concentration->check_stoichiometry No slow_addition->check_stoichiometry increase_alkyne Increase Alkyne to 1.2-1.5 eq. check_stoichiometry->increase_alkyne Alkyne is < 1.1 eq. check_temp Analyze Reaction Temperature check_stoichiometry->check_temp Alkyne is > 1.1 eq. increase_alkyne->check_temp lower_temp Lower Reaction Temperature (e.g., 0°C to RT) check_temp->lower_temp Reaction is at High Temp check_generation Evaluate Nitrile Oxide Generation Method check_temp->check_generation Reaction is at Low/RT Temp lower_temp->check_generation change_method Switch Generation Method (e.g., Oxime Oxidation vs. Dehydrohalogenation) check_generation->change_method Suboptimal Method Suspected end Furoxan Minimized check_generation->end Method is Optimal change_method->end

Caption: Troubleshooting workflow for minimizing furoxan byproduct.

Experimental Protocol: Slow Addition for In Situ Nitrile Oxide Generation

This protocol is for a generic reaction where a hydroximoyl chloride is treated with a base to generate the nitrile oxide in situ.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyne (1.2 equivalents) and the hydroximoyl chloride (1.0 equivalent) in a suitable solvent (e.g., THF, DCM).

  • Prepare Base Solution: In a separate flask, prepare a solution of a non-nucleophilic base, such as triethylamine (1.5 equivalents), in the same solvent.

  • Slow Addition: Using a syringe pump, add the triethylamine solution to the reaction mixture dropwise over a period of 1-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting materials and the formation of the desired isoxazole.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up to remove the triethylamine hydrochloride salt and isolate the crude product.

  • Purification: Purify the crude product by column chromatography to separate the isoxazole from any residual furoxan byproduct.

Guide 2: Achieving Regiocontrol in Isoxazole Synthesis

This guide outlines the decision-making process for controlling regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.

Decision Pathway for Regiocontrol

Regiocontrol_Pathway start Regioisomeric Mixture Obtained desired_isomer Desired Regioisomer? start->desired_isomer isomer_3_5 3,5-Disubstituted desired_isomer->isomer_3_5 3,5 isomer_3_4 3,4-Disubstituted desired_isomer->isomer_3_4 3,4 use_cu_catalyst Employ Copper(I) Catalysis (e.g., CuI, CuSO4/NaAsc) isomer_3_5->use_cu_catalyst use_ru_catalyst Consider Ruthenium(II) Catalysis for 3,4-selectivity isomer_3_4->use_ru_catalyst end Regioselective Synthesis Achieved use_cu_catalyst->end modify_sterics Modify Steric Bulk on Alkyne or Nitrile Oxide use_ru_catalyst->modify_sterics modify_sterics->end

Caption: Decision pathway for achieving regiocontrol in isoxazole synthesis.

Experimental Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a typical copper(I)-catalyzed cycloaddition of a terminal alkyne with a nitrile oxide generated in situ.[10]

  • Reaction Setup: To a solution of the terminal alkyne (1.0 equivalent) and the aldoxime (1.2 equivalents) in a suitable solvent (e.g., a mixture of t-BuOH and water), add sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the 3,5-disubstituted isoxazole.

References

Technical Support Center: Purification of 2-(Isoxazol-4-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(isoxazol-4-yl)ethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The inherent polarity and potential for strong interactions with stationary phases can make purification a non-trivial task. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds with high purity.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you might encounter during the purification of this compound derivatives, offering explanations for the underlying causes and providing actionable solutions.

Column Chromatography Issues
Q1: My this compound derivative is streaking badly or not moving from the baseline on a silica gel TLC plate, even with ethyl acetate as the eluent. What's happening and how can I fix it?

Answer: This is a classic sign that your compound is highly polar and is interacting too strongly with the acidic silanol groups (Si-O-H) on the surface of the silica gel.[1] The isoxazole ring's nitrogen and the hydroxyl group of the ethanol side chain can form strong hydrogen bonds with the stationary phase, leading to poor mobility and significant peak tailing.[1]

Causality & Solution:

To overcome this, you need to increase the polarity of your mobile phase or modify the stationary phase's surface chemistry.

  • Increase Mobile Phase Polarity:

    • Introduce a More Polar Solvent: Start by adding a small percentage of methanol (MeOH) to your eluent, for example, 5% MeOH in dichloromethane (DCM) or ethyl acetate (EtOAc).[1] You can gradually increase the concentration of methanol. Be cautious, as high concentrations of methanol (>10%) can sometimes lead to the dissolution of the silica gel.[1]

    • Use a Basic Modifier: The streaking is often exacerbated by the interaction of the basic isoxazole nitrogen with the acidic silica. Adding a small amount of a basic modifier like triethylamine (TEA) (typically 1-3%) or a few drops of ammonia solution to your mobile phase can neutralize these acidic sites, leading to sharper bands and better elution.[1]

  • Alternative Stationary Phases:

    • If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds that interact too strongly with silica. Florisil is another option for separating polar compounds.[2]

Q2: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are my options for purification?

Answer: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[1][2]

Verification & Solutions:

  • 2D TLC Analysis: To confirm decomposition on silica, you can run a two-dimensional TLC.

    • Spot your compound on the corner of a TLC plate and develop it in a suitable solvent system.

    • Rotate the plate 90 degrees and re-develop it in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will observe additional spots off the diagonal.

  • Purification Alternatives:

    • Deactivated Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.[2]

    • Alternative Stationary Phases: As mentioned before, alumina or florisil can be gentler alternatives to silica gel.[2]

    • Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase HPLC or flash chromatography using a C18-functionalized silica stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) can be an excellent option.[3] In reverse-phase, more polar compounds elute earlier.[3]

    • Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable purification method.

Recrystallization Challenges
Q3: I'm trying to recrystallize my this compound derivative, but it either oils out or doesn't crystallize at all. What should I do?

Answer: This is a common issue in crystallization, often related to the choice of solvent, cooling rate, or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Solvent System Selection: The key to successful recrystallization is finding a solvent (or solvent mixture) in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5]

    • Single Solvent: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). Ethanol is often a good starting point for polar compounds.[4][6][7]

    • Two-Solvent System: If a single solvent doesn't work, a two-solvent system is a powerful technique.[4][8] A common and effective combination for polar compounds is ethanol and water.[4][8] Dissolve your compound in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "bad" solvent) dropwise until the solution becomes slightly cloudy (the cloud point).[4][8][9] Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.[4]

  • Inducing Crystallization: If your compound remains in a supersaturated solution, you may need to induce crystallization:

    • Seeding: Add a tiny crystal of the pure product to the cooled solution.[8]

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution.[8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for an extended period.[3] Rapid cooling can lead to the formation of small, impure crystals or oiling out.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?

A1: Common impurities often include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, these could include precursors to the isoxazole ring, such as β-ketoesters or chalcones, and reagents like hydroxylamine hydrochloride.[10][11][12][13]

Q2: How can I effectively remove colored impurities from my product?

A2: If your product is a solid and you are performing a recrystallization, you can often remove colored impurities by adding a small amount of activated charcoal to the hot solution before the filtration step.[4] Use charcoal sparingly, as it can also adsorb some of your desired product.[4]

Q3: My compound is very soluble in most common organic solvents, making purification difficult. What are my options?

A3: For highly soluble compounds, consider the following:

  • Reverse-Phase Chromatography: This is often the method of choice for polar, water-soluble compounds.[3]

  • Two-Solvent Recrystallization: As detailed above, using a "good" solvent in which the compound is very soluble and a "bad" solvent in which it is insoluble can be effective.[4][8][9]

  • Salt Formation: If your compound has a basic nitrogen (like the isoxazole ring), you may be able to form a salt with an acid (e.g., HCl, oxalic acid). The resulting salt will have different solubility properties and may be easier to crystallize.

Q4: Can I use HPLC for the purification of my this compound derivative?

A4: Yes, both normal-phase and reverse-phase High-Performance Liquid Chromatography (HPLC) can be excellent tools for the purification of these derivatives, especially for small-scale and high-purity requirements.[3]

  • Normal-Phase HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase.[3]

  • Reverse-Phase HPLC: Employs a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[3] This is generally more common and often more suitable for polar compounds.[3]

III. Experimental Protocols & Data

Protocol 1: Step-by-Step Column Chromatography

This protocol outlines the general steps for purifying a this compound derivative using silica gel column chromatography.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives your desired compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.[14]

    • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[14] Carefully add this powder to the top of the column.[14]

  • Elution:

    • Carefully add the eluent to the column and apply gentle pressure (if using flash chromatography) to begin eluting the compounds.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Solvent Systems for Polar Compounds
Solvent System ComponentsTypical Ratio (v/v)PolarityNotes
Dichloromethane / Methanol98:2 to 90:10HighA good starting point for very polar compounds.[1]
Ethyl Acetate / Hexane50:50 to 100:0Medium to HighStandard system, increase EtOAc for more polar compounds.
Ethyl Acetate / Methanol99:1 to 95:5HighFor compounds that are not mobile in pure EtOAc.
Dichloromethane / Methanol / NH4OH90:10:1High (Basic)The addition of ammonia helps to reduce tailing for basic compounds.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)

This protocol is ideal for purifying solid this compound derivatives.[4][8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol.[4]

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness (the cloud point).[8][9]

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.[4]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals in a vacuum oven.

IV. Visualization of Workflows

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound Derivative is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Column Chromatography (Silica or Alumina) is_solid->column_chromatography No (Oil) is_thermally_stable Is it thermally stable? hplc Preparative HPLC (Normal or Reverse Phase) is_thermally_stable->hplc No distillation Vacuum Distillation is_thermally_stable->distillation Yes (if volatile) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No column_chromatography->is_thermally_stable column_chromatography->hplc Further purity needed

Caption: A decision tree to guide the selection of an appropriate purification method.

Diagram 2: Troubleshooting Workflow for Column Chromatography

Column_Troubleshooting start Poor Separation or Elution problem Identify Problem start->problem streaking Streaking / Tailing problem->streaking Tailing Peaks no_elution Compound Stuck at Baseline problem->no_elution No Movement decomposition Decomposition on Column problem->decomposition Low Recovery/ Multiple Spots solution1 Add Basic Modifier (e.g., TEA, NH4OH) streaking->solution1 solution2 Increase Solvent Polarity (e.g., add MeOH) streaking->solution2 no_elution->solution2 solution3 Switch to Alumina or Reverse Phase no_elution->solution3 decomposition->solution3

Caption: A workflow for troubleshooting common column chromatography issues.

V. References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol. --INVALID-LINK--

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. --INVALID-LINK--

  • Unknown. recrystallization-2.doc.pdf. --INVALID-LINK--

  • Unknown. (2025, February 20). Recrystallization using ethanol: Significance and symbolism. --INVALID-LINK--

  • Nerz, D. (2013, February 3). How to Carry Out a Recrystallization. YouTube. --INVALID-LINK--

  • ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl?. --INVALID-LINK--

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. --INVALID-LINK--

  • The Royal Society of Chemistry. (2015). Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. --INVALID-LINK--

  • PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. --INVALID-LINK--

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. --INVALID-LINK--

  • ResearchGate. (2025, August 7). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. --INVALID-LINK--

  • RSC Publishing. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges. --INVALID-LINK--

  • BLD Pharm. 884504-75-0|this compound. --INVALID-LINK--

  • BenchChem. (2025, December 9). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. --INVALID-LINK--

  • PubMed Central. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. --INVALID-LINK--

  • Organic Chemistry Portal. Isoxazole synthesis. --INVALID-LINK--

  • Scholars Research Library. Anti-inflammatory evaluation of isoxazole derivatives. --INVALID-LINK--

  • ResearchGate. the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. --INVALID-LINK--

  • BenchChem. Overcoming challenges in the purification of long-chain fatty alcohols. --INVALID-LINK--

  • ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. --INVALID-LINK--

  • ResearchGate. Further Purification of Food-Grade Alcohol to Make a Congener-free Product. --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Isoxazol-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you improve your reaction yields and obtain high-purity material.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the reduction of (isoxazol-4-yl)acetic acid.

Q1: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield is a common issue in this synthesis and can often be attributed to several factors, primarily related to the choice and handling of the reducing agent and the stability of the isoxazole ring.

Potential Cause 1: Incomplete Reduction

The reduction of a carboxylic acid to a primary alcohol is a demanding transformation.[1][2]

  • Insufficient Reducing Agent: A stoichiometric amount of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is insufficient. The first equivalent of the hydride is consumed in an acid-base reaction with the carboxylic acid proton, evolving hydrogen gas.[2][3] Therefore, an excess of LiAlH₄ is required to ensure the complete reduction of the resulting carboxylate salt.

  • Incorrect Reducing Agent: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids to alcohols due to the lower electrophilicity of the carboxylate anion formed after deprotonation.

Solution:

  • Use Excess LiAlH₄: Employ at least 1.5 to 2.0 equivalents of LiAlH₄ to ensure the reaction goes to completion.

  • Alternative Reducing Agent: Consider using Borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂, which are also effective for reducing carboxylic acids and can sometimes offer better selectivity.

Potential Cause 2: Isoxazole Ring Instability and Cleavage

A critical and often overlooked cause of low yield is the reduction of the isoxazole ring itself. The N-O bond in the isoxazole ring is susceptible to cleavage under strong reducing conditions.[4]

  • Side Reaction with LiAlH₄: LiAlH₄ can attack the isoxazole ring, leading to the formation of various side products, such as hydroxyethylaziridines or 4-amino-3-methyl-2-pentanol analogues, depending on the substitution pattern of the isoxazole.[4] This ring-opening is a destructive side reaction that consumes both the starting material and the reducing agent, directly impacting the yield of the desired alcohol.

Solution:

  • Temperature Control: Perform the LiAlH₄ reduction at a low temperature (e.g., 0 °C) to minimize the rate of the isoxazole ring reduction, which likely has a higher activation energy than the desired carboxylic acid reduction.

  • Milder Reducing Agents: If ring cleavage is a persistent issue, switching to a milder reducing agent like borane (BH₃·THF) may be beneficial. Borane reagents are known to be less aggressive than LiAlH₄ and may leave the isoxazole ring intact.

Potential Cause 3: Hydrolysis of the Reducing Agent

LiAlH₄ reacts violently with water and other protic solvents.[1][3]

  • Moisture Contamination: The presence of even trace amounts of water in the reaction solvent (e.g., THF, diethyl ether) or on the glassware will quench the LiAlH₄, reducing the effective amount available for the reaction and lowering the yield.

Solution:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing multiple unexpected spots on my TLC analysis of the crude product. What are these impurities and how can I prevent their formation?

The presence of multiple impurities points to side reactions occurring during the synthesis.

Primary Impurity Source: Isoxazole Ring Reduction

As mentioned in the previous question, the most likely source of significant impurities is the reductive cleavage of the isoxazole ring.[4]

  • Identification: These byproducts will have different polarities compared to the desired this compound. They are often more polar due to the presence of amino groups.

  • Prevention: The key to preventing these impurities is to use reaction conditions that favor the reduction of the carboxylic acid over the isoxazole ring. This includes:

    • Maintaining a low reaction temperature (0 °C).

    • Adding the LiAlH₄ solution slowly to a solution of the carboxylic acid to avoid localized high concentrations of the reducing agent.

    • Considering the use of a milder reducing agent like BH₃·THF.

Secondary Impurity Source: Aldehyde Intermediate

During the reduction of a carboxylic acid with LiAlH₄, an aldehyde is formed as an intermediate.[1] While this aldehyde is typically more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol, under certain conditions, it could potentially lead to side reactions if not efficiently reduced.

  • Prevention: Using a sufficient excess of LiAlH₄ and ensuring the reaction goes to completion will minimize the presence of any unreacted aldehyde intermediate.

Q3: The work-up of my LiAlH₄ reaction is problematic, forming a gelatinous precipitate that is difficult to filter. How can I improve the work-up procedure?

The formation of aluminum salt emulsions during the work-up of LiAlH₄ reactions is a common practical challenge.[1] A proper quenching procedure is essential for a clean and efficient work-up.

Recommended Work-up Procedure (Fieser Method):

This method is designed to produce a granular, easily filterable precipitate of aluminum salts.[1] For a reaction using 'x' grams of LiAlH₄ in a solvent like THF or diethyl ether, the following steps should be performed at 0 °C with vigorous stirring:

  • Slowly and cautiously add 'x' mL of water.

  • Slowly add 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

  • Slowly add '3x' mL of water.

  • Allow the mixture to warm to room temperature and stir for 15-30 minutes.

This procedure should result in a white, granular precipitate that can be easily removed by filtration. The filter cake should be washed thoroughly with an organic solvent (e.g., ethyl acetate, diethyl ether) to recover all of the product.

Alternative Work-up:

For smaller scale reactions, the addition of solid hydrated sodium sulfate (Glauber's salt, Na₂SO₄·10H₂O) portion-wise until the salts become white and granular can also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) to reduce (isoxazol-4-yl)acetic acid?

No, NaBH₄ is generally not strong enough to reduce carboxylic acids to primary alcohols. The initial deprotonation of the carboxylic acid by the hydride reagent forms a carboxylate anion, which is resonance-stabilized and less electrophilic. A powerful reducing agent like LiAlH₄ or a borane complex is required for this transformation.

Q2: What is the mechanism for the reduction of the carboxylic acid with LiAlH₄?

The reduction proceeds in several steps:

  • Deprotonation: The first equivalent of hydride from LiAlH₄ acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.

  • Coordination and Hydride Attack: The aluminum center of the remaining hydride species coordinates to the carbonyl oxygen of the carboxylate, activating it towards nucleophilic attack. A second hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Formation of Aldehyde Intermediate: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde. This aldehyde remains coordinated to the aluminum species.

  • Reduction of the Aldehyde: The aldehyde is highly reactive and is immediately reduced by another equivalent of hydride to form an alkoxide.

  • Work-up: The addition of water or a dilute acid during the work-up protonates the alkoxide to yield the final primary alcohol.[3]

Q3: What are the best solvents for a LiAlH₄ reduction?

The best solvents are anhydrous aprotic ethers, such as diethyl ether (Et₂O) or tetrahydrofuran (THF). LiAlH₄ reacts violently with protic solvents like water and alcohols.[1] It is crucial to use dry solvents to prevent quenching the reducing agent.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. The starting material, (isoxazol-4-yl)acetic acid, is a polar compound that will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. A co-spot of the starting material and the reaction mixture can be used to track the disappearance of the starting material.

Q5: What is the best way to purify the final product, this compound?

After the work-up and removal of the solvent, the crude product can be purified by one of the following methods:

  • Silica Gel Column Chromatography: This is a common and effective method for purifying small to medium quantities of the product. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is likely to be effective.

  • Distillation: If the product is a liquid and is thermally stable, distillation under reduced pressure can be an excellent method for purification, especially on a larger scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

Materials:

  • (Isoxazol-4-yl)acetic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add (isoxazol-4-yl)acetic acid (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the acid in anhydrous THF.

  • Addition of LiAlH₄: In a separate dry flask, prepare a solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Reduction: Cool the solution of the carboxylic acid to 0 °C using an ice bath. Add the LiAlH₄ solution dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C. Following the Fieser work-up procedure, slowly and sequentially add:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes as it warms to room temperature. A white granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Summary

ParameterRecommended Value/ConditionRationale
Reducing Agent LiAlH₄ or BH₃·THFPowerful enough to reduce carboxylic acids.[1]
Equivalents of LiAlH₄ 1.5 - 2.0Excess is required to deprotonate the acid and for the reduction.[2][3]
Solvent Anhydrous THF or Et₂OAprotic and unreactive towards LiAlH₄.[1]
Reaction Temperature 0 °C to Room TemperatureLow temperature minimizes side reactions, particularly isoxazole ring cleavage.[4]
Work-up Fieser MethodProduces easily filterable aluminum salts.[1]

Visualizations

Reaction Workflow

G cluster_start Starting Material Preparation cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification SM (Isoxazol-4-yl)acetic acid in Anhydrous THF Addition Slow addition of LiAlH4 solution at 0 °C SM->Addition 1. Add Reagent Stir Stir at 0 °C, then warm to RT Addition->Stir 2. React Quench Fieser Work-up (H2O, NaOH, H2O) Stir->Quench 3. Quench Filter Filter to remove Al salts Quench->Filter 4. Isolate Extract Extract with organic solvent Filter->Extract Dry Dry organic layer and concentrate Extract->Dry 5. Prepare for Purification Purify Column Chromatography or Distillation Dry->Purify Product Pure this compound Purify->Product Final Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Observed IncompleteReduction Incomplete Reduction LowYield->IncompleteReduction RingCleavage Isoxazole Ring Cleavage LowYield->RingCleavage ReagentDecomp LiAlH4 Decomposition LowYield->ReagentDecomp UseExcess Use >1.5 eq. LiAlH4 IncompleteReduction->UseExcess Fix CheckReagent Use appropriate reducing agent (not NaBH4) IncompleteReduction->CheckReagent Fix LowTemp Maintain low temperature (0 °C) RingCleavage->LowTemp Mitigate MilderReagent Consider BH3·THF RingCleavage->MilderReagent Mitigate Anhydrous Ensure anhydrous conditions ReagentDecomp->Anhydrous Prevent

Caption: Troubleshooting guide for low yield in the synthesis.

References

Preventing decomposition of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-(Isoxazol-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and experimental use. As a molecule featuring a chemically sensitive isoxazole ring, understanding its potential decomposition pathways is critical for obtaining reliable and reproducible results. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

Proper storage is the most critical factor in preventing degradation. The isoxazole ring is susceptible to environmental factors, and the ethanol side chain can also participate in reactions if not stored correctly.

Recommendation: Store this compound in a cool, dry, and dark environment. A tightly sealed container is mandatory to prevent moisture ingress and oxidation.[1] For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to mitigate potential air-induced degradation, which can sometimes manifest as a yellowish tint.[2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal decomposition and slows the rate of potential hydrolytic or oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and degradation from atmospheric moisture.
Light Amber vial or protected from lightThe isoxazole ring is susceptible to photochemical rearrangement or degradation upon exposure to UV light.[3][4][5]
Container Tightly sealed, appropriate materialPrevents contamination and evaporation. Use glass or other inert containers.
Location Well-ventilated, away from incompatible substancesAvoid storage near strong acids, bases, or oxidizing agents.[1]
Q2: Which solvents are suitable for preparing stock solutions and for use in experiments?

Solvent choice can significantly impact the stability of this compound, particularly in solution.

Recommendation: this compound is a polar molecule and exhibits good solubility in polar solvents like ethanol, methanol, and water.[2] For short-term experimental use, these solvents are generally acceptable. However, for long-term storage in solution, consider the following:

  • Aprotic Solvents: Solvents like anhydrous DMSO or DMF are often preferred for long-term storage of stock solutions, as they are less likely to participate in degradation reactions compared to protic solvents.

  • pH Considerations: Avoid preparing stock solutions in strongly acidic or basic aqueous buffers. The isoxazole ring is known to be labile and can undergo ring-opening outside of a neutral pH range.[3][6][7] If a buffer is required, use it fresh for the experiment and aim for a pH as close to neutral as possible.

Q3: How significant is the risk of decomposition due to pH?

The pH of the experimental medium is a critical variable. The isoxazole ring's stability is notably dependent on pH and temperature.[3]

Expert Insight: The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage.[8] This cleavage is often catalyzed by acid or, more significantly, by base. Studies on the related isoxazole-containing drug Leflunomide demonstrate that the ring is relatively stable at acidic and neutral pH at room temperature but decomposes under basic conditions (pH 10).[6] This decomposition is accelerated at higher temperatures.[6]

pH RangeStability at 25°CStability at 37°CPrimary Risk
Acidic (pH < 4) Generally stable, but catalysis is possible.[7]Increased risk of acid-catalyzed hydrolysis.[6]Acid-catalyzed ring opening.
Neutral (pH ~7.4) Stable.[6]Slow decomposition may occur over extended periods.[6]Minimal risk for typical experimental durations.
Basic (pH > 8) Prone to decomposition.[6]Rapid decomposition.[6]Base-catalyzed N-O bond cleavage and ring opening.
Q4: Is this compound sensitive to light?

Yes, significant precedent exists for the light-activated ring opening and rearrangement of isoxazoles.[4][9]

Mechanism of Photodecomposition: Upon irradiation with UV light, the weak N-O bond of the isoxazole ring can cleave.[5] This can lead to a rearrangement to a more stable oxazole isomer or the formation of other reactive intermediates, which can degrade the compound or form covalent adducts with other molecules in the system.[3][4][5] This photoreactivity is potent enough that the isoxazole moiety itself is sometimes used as a photo-crosslinker in chemoproteomic studies.[4][9] Therefore, all work with this compound should be performed with minimal light exposure.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during experimentation.

Problem: My analytical results (LC-MS, NMR) show new, unexpected peaks, or the purity of my sample has decreased over time.

This is a classic sign of sample decomposition. Identifying the cause requires a systematic review of your workflow and storage protocol.

Workflow for Diagnosing Sample Degradation

Caption: Troubleshooting workflow for identifying the cause of sample degradation.

Potential Causes & Solutions
  • Cause: Hydrolytic Decomposition (Acid/Base Catalyzed)

    • Evidence: You may observe peaks corresponding to ring-opened products, such as a β-amino enone. This is a result of N-O bond cleavage.[10]

    • Solution:

      • Ensure all solvents and reagents are pH-neutral. If your reaction requires acidic or basic conditions, add the this compound at the last possible moment and keep the temperature as low as feasible to minimize its exposure time.

      • When working with aqueous solutions, use freshly prepared, high-purity water and consider buffering your system carefully around pH 7.

  • Cause: Photochemical Rearrangement

    • Evidence: You might detect an isomer, such as the corresponding 2-(oxazol-4-yl)ethanol, in your sample. This occurs via a transient azirine intermediate upon UV exposure.[3][5]

    • Solution:

      • Strictly protect the compound from light at all stages. Use amber glass vials for storage and wrap flasks and chromatography columns in aluminum foil during reactions and purifications.

      • Work in a fume hood with the sash lowered and ambient lab lights dimmed where possible.

  • Cause: Thermal Decomposition

    • Evidence: At high temperatures (typically above 850 K, though degradation can occur lower), isoxazole can decompose into products like acetonitrile and carbon monoxide.[11] While such extreme temperatures are rare in biochemical labs, localized heating (e.g., from a sonicator) or prolonged heating in solution can be detrimental.

    • Solution:

      • Avoid unnecessary heating of the compound, both in solid form and in solution.

      • If a reaction requires heat, perform a time-course study at the lowest effective temperature to assess the compound's stability under those specific conditions.

Problem: My reaction yield is low, and I'm generating multiple unidentified byproducts.

If you have ruled out issues with other reagents, it is likely that your reaction conditions are incompatible with the isoxazole ring.

Key Decomposition Pathways to Consider

G cluster_0 Degradation Pathways Isoxazole This compound RingOpened Ring-Opened Products (e.g., β-Amino Enone) Isoxazole->RingOpened  Base (OH⁻) or Acid (H⁺) Rearranged Rearranged Isomer (Oxazole) Isoxazole->Rearranged  UV Light (hν) Reduced Reductive Cleavage Products Isoxazole->Reduced  Reducing Agents (e.g., Mo(CO)₆, H₂/Raney Ni)

Caption: Major decomposition pathways for the isoxazole ring system.

Experimental Protocol: Stability Test

If you suspect your reaction conditions are causing degradation, perform this control experiment before proceeding.

Objective: To assess the stability of this compound under your proposed reaction conditions (solvent, temperature, pH) in the absence of other key reagents.

Methodology:

  • Prepare a Control Vial: Dissolve a known quantity of this compound in the reaction solvent to the final concentration used in your experiment.

  • Mimic Reaction Conditions: Add any non-reactive components like buffers or catalysts whose compatibility is .

  • Incubate: Subject the control vial to the same temperature and duration as the planned reaction.

  • Analyze: At the end of the incubation period, take an aliquot and analyze it by LC-MS or another suitable method.

  • Compare: Compare the chromatogram of the incubated sample to a freshly prepared standard solution of this compound. The appearance of new peaks or a decrease in the area of the parent peak indicates instability.

By systematically identifying and eliminating sources of degradation, you can ensure the integrity of this compound in your research, leading to more accurate and reliable outcomes.

References

Technical Support Center: Derivatization of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Isoxazol-4-yl)ethanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of derivatizing this versatile building block. Our goal is to provide field-proven insights and troubleshooting strategies to help you anticipate and overcome common side reactions, ensuring the integrity of the isoxazole core in your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - Understanding Core Reactivity

This section addresses fundamental questions regarding the stability and reactivity of the this compound scaffold. A clear understanding of these principles is the first step in preventing unwanted side reactions.

Question: How stable is the isoxazole ring, and what conditions should I avoid?

Answer: The isoxazole ring is a stable aromatic heterocycle under many common synthetic conditions.[1][2] However, its stability is critically dependent on pH and temperature. The weakest point in the ring is the N-O bond, which can be susceptible to cleavage.[3][4]

  • Basic Conditions: The ring is most vulnerable to cleavage under basic conditions, especially with heating.[1][5] A study on the isoxazole-containing drug Leflunomide demonstrated that while the ring is stable at pH 7.4 at 25°C, its decomposition half-life drops to 7.4 hours at 37°C and further to just 1.2 hours at pH 10 and 37°C.[5] Therefore, prolonged exposure to strong bases (e.g., alkoxides, LiOH, NaOH) at elevated temperatures should be avoided.

  • Acidic Conditions: The ring is generally stable in mildly acidic and neutral media. However, strong acidic conditions (pH < 3.5) can catalyze degradation, leading to ring opening.[6]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) can cleave the N-O bond, leading to the formation of a β-amino enone.[2]

  • Photochemical Conditions: Under UV irradiation, the isoxazole ring can undergo rearrangement to an oxazole isomer via an azirine intermediate.[1][3]

Question: What are the primary reactive sites on this compound?

Answer: The molecule presents two primary sites for reaction: the primary alcohol and the isoxazole ring itself. The primary alcohol (-CH₂OH) is the intended site for most derivatizations, such as esterification, etherification, or conversion to other functional groups. The isoxazole ring, while less reactive, can participate in unwanted side reactions as detailed above. Successful derivatization hinges on selecting reagents and conditions that selectively target the alcohol without compromising the ring's integrity.

Part 2: Troubleshooting Guides for Common Derivatization Reactions

This section provides specific troubleshooting advice in a question-and-answer format for common synthetic transformations.

Etherification (e.g., Williamson Ether Synthesis)

Question: I am attempting a Williamson ether synthesis using NaH to deprotonate the alcohol, followed by an alkyl halide. My yield is low, and I'm observing significant starting material decomposition. What is happening?

Answer: This is a classic issue where the reaction conditions are inadvertently promoting the degradation of the isoxazole ring. While NaH is a strong, non-nucleophilic base suitable for generating the alkoxide, prolonged reaction times, excess base, or elevated temperatures can lead to base-catalyzed ring opening.[1]

Troubleshooting Steps & Recommendations:

  • Temperature Control (Critical): Perform the deprotonation step strictly at 0°C. Add the NaH portion-wise to the solution of the alcohol in an anhydrous solvent like THF and monitor for the cessation of H₂ gas evolution.

  • Stoichiometry: Use only a slight excess of NaH (1.1-1.2 equivalents).

  • Minimize Reaction Time: Once the alkoxide is formed, add the alkyl halide and allow the reaction to proceed at 0°C or room temperature. Monitor closely by TLC and quench the reaction as soon as the starting material is consumed.

  • Alkylating Agent: Ensure you are using a reactive primary alkyl halide (I > Br > Cl). Secondary halides will promote a competing E2 elimination side reaction.[7] Tertiary halides are unsuitable and will lead almost exclusively to elimination.

Table 1: Base Compatibility for Alkoxide Formation

BaseStrengthRecommended ConditionsPotential Issues
NaH StrongTHF, 0°C, 1.1-1.2 eq.Ring opening if heated or with prolonged reaction time.
KOtBu StrongAvoid; highly basic, can readily initiate ring cleavage.High risk of ring opening and elimination.
NaOH/KOH StrongAvoid in organic solvents; phase transfer catalysis may work but risks ring hydrolysis.High risk of ring cleavage, especially with heat.[1]
Cs₂CO₃ MildDMF or Acetonitrile, RT to 50°CSlower reaction rates, may not be sufficient for complete deprotonation.
Esterification (Acylation)

Question: I tried to synthesize an ester using an acyl chloride and pyridine, but my workup revealed multiple spots on TLC, and the desired product was in a low yield. What are the likely side products?

Answer: The primary issue with using acyl chlorides is the generation of HCl as a byproduct. While pyridine is added to scavenge this acid, localized pockets of high acid concentration can lead to acid-catalyzed degradation of the isoxazole ring.[6] Furthermore, if the reaction is heated, pyridine itself can sometimes promote side reactions.

Troubleshooting Steps & Recommendations:

  • Switch to Coupling Reagents: The most reliable method for forming esters from primary alcohols is to use peptide coupling reagents. This avoids the generation of harsh acidic byproducts.

  • Self-Validating Protocol: A robust protocol involves the use of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) as a catalyst. This method proceeds under neutral, mild conditions at room temperature.

  • Dissolve this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and HOBt (0.2 eq.) in anhydrous DCM or DMF (approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor progress by TLC. Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction

Question: My Mitsunobu reaction to form an ester is sluggish, and I'm isolating a significant amount of a byproduct derived from the DEAD reagent. How can I improve the reaction and avoid this side product?

Answer: This is a common failure mode of the Mitsunobu reaction. It occurs when the nucleophile (in this case, the carboxylate anion of your acid) is not acidic enough (pKa > 13) or is sterically hindered.[8][9] The betaine intermediate formed from triphenylphosphine and DEAD will deprotonate the carboxylic acid.[10] If this deprotonation is slow or unfavorable, the activated alcohol-phosphine complex can be attacked by the deprotonated DEAD-hydrazine byproduct, leading to the undesired side product.[8]

Troubleshooting Steps & Recommendations:

  • Verify Nucleophile pKa: Ensure your carboxylic acid or other nucleophile is sufficiently acidic. For less acidic nucleophiles, alternative coupling methods should be considered.

  • Order of Addition: The standard and generally most effective protocol is to pre-mix the alcohol, nucleophile, and triphenylphosphine in an anhydrous solvent (like THF) before slowly adding the azodicarboxylate (DEAD or DIAD) at 0°C.[8]

  • Purification Strategy: The primary byproducts of a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate. Removing these can be challenging.

    • TPPO Removal: TPPO has low solubility in nonpolar solvents. After concentrating the reaction mixture, trituration with cold diethyl ether or a hexanes/ether mixture can often precipitate the TPPO, which can be removed by filtration.

    • Chromatography: A carefully selected solvent system for column chromatography is essential to separate the desired product from the remaining byproducts.

Part 3: Visualization of Key Pathways

To provide a clearer understanding of the competing reactions, the following diagrams illustrate the key decision points and potential failure pathways.

Side_Reactions SM This compound Base Strong Base (e.g., NaH, KOtBu) + High Temp SM->Base Unfavorable Conditions Acid Strong Acid (pH < 3.5) SM->Acid Unfavorable Conditions Alkoxide Desired Alkoxide Intermediate SM->Alkoxide Controlled Conditions (e.g., NaH, 0°C) RingOpening Side Product: Isoxazole Ring Cleavage Base->RingOpening Acid->RingOpening

Caption: Unfavorable conditions leading to isoxazole ring cleavage.

Competing_Pathways Alkoxide Isoxazolyl-ethoxide SN2_Product Desired Ether (SN2) Alkoxide->SN2_Product SN2 Attack E2_Product Side Product: Alkene (E2) Alkoxide->E2_Product E2 Elimination Primary_RX Primary Alkyl Halide (R-CH₂-X) Primary_RX->SN2_Product Secondary_RX Secondary Alkyl Halide (R₂-CH-X) Secondary_RX->SN2_Product Minor Pathway Secondary_RX->E2_Product

Caption: SN2 vs. E2 pathways in Williamson ether synthesis.

Derivatization_Workflow Start Goal: Derivatize -OH group Ester Esterification? Start->Ester Ether Etherification? Start->Ether Mitsunobu Other (Mitsunobu)? Start->Mitsunobu UseCoupling Use Mild Coupling Agent (e.g., EDC, HOBt) Ester->UseCoupling Yes AvoidAcylCl Avoid Acyl Chloride + Pyridine Ester->AvoidAcylCl If considering... UseMildBase Use Mild Base (NaH) at Low Temp (0°C) Ether->UseMildBase Yes AvoidStrongBase Avoid Strong Bases (e.g., KOtBu) or Heat Ether->AvoidStrongBase If considering... CheckpKa Check Nucleophile pKa (must be < 13) Mitsunobu->CheckpKa Yes RiskSideProduct Risk of DEAD Adduct Side Product Mitsunobu->RiskSideProduct If pKa > 13

Caption: Decision workflow for selecting derivatization conditions.

References

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Isoxazol-4-yl)ethanol. This guide is designed to provide in-depth, practical advice on catalyst selection and to help you troubleshoot common issues encountered during the chemical transformation of this versatile building block. The inherent functionalities of this compound—a primary alcohol and a potentially coordinating isoxazole ring—present unique challenges and opportunities in catalysis. This document provides a structured, question-and-answer-based approach to navigate these complexities, ensuring the success of your synthetic endeavors.

Section 1: Oxidation of this compound to 2-(Isoxazol-4-yl)acetaldehyde or Acetic Acid

The oxidation of the primary alcohol in this compound is a fundamental transformation, yielding either the corresponding aldehyde or carboxylic acid, both of which are valuable synthons. The choice of catalyst and reaction conditions is paramount to selectively achieve the desired oxidation state while avoiding side reactions.

Frequently Asked Questions (FAQs) for Oxidation Reactions

Q1: My Swern oxidation of this compound to the aldehyde is giving low yields and a complex mixture of byproducts. What is going wrong?

A1: Low yields in a Swern oxidation of a heteroaromatic alcohol like this compound often stem from a few critical factors related to the reaction's mechanism and the substrate's properties.

  • Causality: The Swern oxidation relies on the formation of a reactive dimethylchlorosulfonium ion from DMSO and oxalyl chloride.[1] This species then reacts with the alcohol. The isoxazole nitrogen, being basic, can intercept this reactive intermediate, quenching it and leading to incomplete conversion of the starting material. Furthermore, if the reaction temperature is not rigorously maintained at -78 °C, side reactions can occur.[2] The use of triethylamine as a base can also sometimes lead to epimerization at the alpha-carbon of the newly formed carbonyl, although this is less of a concern for this particular substrate.[3]

  • Troubleshooting Protocol:

    • Strict Temperature Control: Ensure the reaction is maintained at -78 °C (a dry ice/acetone bath is recommended) throughout the addition of reagents. Do not let the internal temperature rise.

    • Order of Addition: Add the oxalyl chloride to the DMSO first, allow the intermediate to form, and then add the this compound. The triethylamine should be added last, after the alcohol has reacted with the activated DMSO.[2]

    • Alternative Base: Consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) instead of triethylamine to minimize potential side reactions.[4]

    • Work-up: A common issue is the lingering smell of dimethyl sulfide. Quench the reaction with a saturated aqueous solution of NH4Cl. During workup, washing the organic layer with a dilute solution of sodium hypochlorite (bleach) can oxidize the volatile and odorous dimethyl sulfide to the less offensive dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2).[3]

Q2: I am attempting to use Dess-Martin Periodinane (DMP) for the oxidation to the aldehyde, but the reaction is sluggish and incomplete. How can I improve this?

A2: The Dess-Martin oxidation is generally a mild and reliable method.[5] Sluggishness with this compound might be due to solubility issues or the need for a slight activation boost.

  • Expertise & Experience: While DMP is known for its mildness, the reaction rate can be influenced by the solvent and the presence of additives.[6] For heteroaromatic alcohols, ensuring all reagents are fully dissolved is key.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure you are using a dry, chlorinated solvent like dichloromethane (DCM) or chloroform in which both the starting material and DMP are soluble.[5]

    • Addition of Water: Interestingly, the addition of one equivalent of water to the reaction mixture has been shown to accelerate the rate of DMP oxidations.[5]

    • Purity of DMP: Ensure the Dess-Martin Periodinane is of high purity. Impurities can affect its reactivity.

    • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, a slight warming to room temperature may be beneficial, but be cautious of potential side reactions.

Data Summary: Comparison of Common Oxidation Methods for Primary Alcohols

Oxidation MethodCatalyst/ReagentTypical ConditionsAdvantagesPotential Issues with this compound
Swern Oxidation (COCl)₂, DMSO, NEt₃-78 °C, DCMMild, high yields, stops at aldehydeIsoxazole basicity may interfere, strict temperature control needed.[1][3]
Dess-Martin Oxidation Dess-Martin PeriodinaneRoom Temp, DCMVery mild, neutral pH, easy workupSluggish reaction, potential for incomplete conversion.[5][6]
TEMPO-catalyzed Oxidation TEMPO, NaOCl0 °C to RT, biphasicCatalytic, environmentally friendlyPotential for catalyst poisoning by the isoxazole nitrogen.[7][8]

Section 2: Etherification of this compound

The synthesis of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a cornerstone. However, the choice of base and electrophile is critical to avoid side reactions.

Frequently Asked Questions (FAQs) for Etherification Reactions

Q1: My Williamson ether synthesis with this compound is resulting in significant elimination byproducts. How can I favor substitution?

A1: The Williamson ether synthesis is a classic SN2 reaction, and as such, its success is highly dependent on the nature of the alkylating agent and the base used.[9][10]

  • Authoritative Grounding: The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.[11] If a strong, sterically hindered base is used, or if the alkyl halide is secondary or tertiary, the competing E2 elimination pathway can dominate.

  • Troubleshooting Protocol:

    • Choice of Alkyl Halide: Always opt for a primary alkyl halide (or methyl halide) as the electrophile. Secondary halides will give a mixture of substitution and elimination products, and tertiary halides will almost exclusively lead to elimination.[9]

    • Base Selection: Use a strong, non-nucleophilic base to generate the alkoxide. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[9] Avoid using the alkoxide itself as the base (e.g., sodium ethoxide in ethanol) if you are trying to introduce a different alkyl group, as this can lead to scrambling.

    • Solvent: Use a polar aprotic solvent like THF or DMF to enhance the nucleophilicity of the alkoxide.[12]

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction SN2 Reaction cluster_workup Workup A This compound in dry THF B Add NaH (1.1 eq) A->B C Stir at 0 °C to RT until H₂ evolution ceases B->C D Cool to 0 °C C->D Formed Alkoxide E Add primary alkyl halide (1.05 eq) D->E F Warm to RT and stir until completion (TLC) E->F G Quench with sat. aq. NH₄Cl F->G H Extract with Et₂O or EtOAc G->H I Purify by column chromatography H->I

Caption: A typical workflow for the Williamson ether synthesis of this compound.

Section 3: Esterification of this compound

Ester formation is another key transformation. The choice between acid-catalyzed methods like the Fischer esterification and coupling-agent-based methods like the Steglich esterification depends on the stability of the starting materials and the desired reaction conditions.

Frequently Asked Questions (FAQs) for Esterification Reactions

Q1: I am trying a Fischer esterification with this compound, but I am observing decomposition of my starting material. What is happening?

A1: The strongly acidic conditions of the Fischer esterification can be problematic for the isoxazole ring.

  • Causality: Isoxazoles can be sensitive to strong acids, potentially leading to ring-opening or other degradation pathways. The Fischer esterification typically employs a strong acid catalyst like sulfuric acid and requires heating, which can exacerbate these issues.[13][14]

  • Troubleshooting and Alternatives:

    • Milder Acid Catalyst: If you must use a Fischer-type reaction, consider a milder acid catalyst such as p-toluenesulfonic acid (TsOH) or an acidic resin.

    • Alternative Method - Steglich Esterification: For acid-sensitive substrates, the Steglich esterification is a superior choice.[15][16] It is performed under neutral conditions at room temperature using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[17][18]

Q2: My Steglich esterification is producing a white precipitate that is difficult to filter and seems to be contaminating my product. What is this and how do I remove it?

A2: The white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[16]

  • Expertise & Experience: While DCU is generally insoluble in most organic solvents, it can sometimes be tricky to remove completely.

  • Troubleshooting Protocol:

    • Filtration: After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU and then filter it through a pad of Celite.

    • Solvent Choice for Filtration: Diluting the reaction mixture with a non-polar solvent like hexane before filtration can sometimes help to crash out more of the DCU.

    • Alternative Coupling Agent: Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). With EDC, the corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[17]

Logical Relationship: Choosing an Esterification Method

Esterification_Choice Start Need to esterify This compound Acid_Sensitive Is the carboxylic acid or alcohol acid-sensitive? Start->Acid_Sensitive Fischer Use Fischer Esterification Acid_Sensitive->Fischer No Steglich Use Steglich Esterification Acid_Sensitive->Steglich Yes Fischer_Trouble Potential for isoxazole ring degradation Fischer->Fischer_Trouble Steglich_Trouble DCU byproduct removal Steglich->Steglich_Trouble

Caption: Decision tree for selecting an appropriate esterification method.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting guides and FAQs concerning the experimental reactivity of 2-(Isoxazol-4-yl)ethanol, with a specific focus on how solvent selection critically impacts reaction outcomes. As a Senior Application Scientist, my goal is to provide not just protocols, but the causal, mechanistic reasoning behind them to empower your experimental design.

Section 1: General Stability and Handling

Before attempting any reaction, understanding the inherent stability of your starting material is paramount. The isoxazole ring, while aromatic, possesses a weak N-O bond that can be susceptible to cleavage under certain conditions.

Q1: My NMR of this compound shows signs of degradation after storing it dissolved in methanol for a week. Is this expected?

A1: Yes, this is a distinct possibility. While alcohols like methanol or ethanol are common laboratory solvents, prolonged storage of isoxazoles in protic solvents, especially if any basic or acidic impurities are present, can facilitate degradation. Studies on related isoxazole-containing compounds, such as the drug Leflunomide, have shown that the isoxazole ring is labile under basic conditions, leading to ring-opening.[1] This degradation is also accelerated by increased temperature.[1] For long-term storage in solution, a non-polar, aprotic solvent like toluene or dioxane is recommended at low temperatures (≤ 4 °C). For routine experimental use, freshly prepared solutions are always preferable.

Section 2: Troubleshooting Common Reactions

The reactivity of this compound is dominated by its primary alcohol functional group. The two most common transformations are oxidation to the corresponding aldehyde/acid and O-alkylation to form an ether. Solvent choice is a critical parameter for success in both cases.

Subsection 2.1: Oxidation to 2-(Isoxazol-4-yl)acetaldehyde

The oxidation of a primary alcohol to an aldehyde can be complicated by over-oxidation to the carboxylic acid. Mild, selective methods are required, and solvent plays a key role in both reactivity and selectivity.

Q2: I'm trying to oxidize this compound to the aldehyde using a Swern oxidation, but my yield is very low and the reaction is messy. What's going wrong?

A2: Low yields in a Swern oxidation are almost always traced back to three factors: temperature control, reagent addition order, and solvent choice. The reaction relies on the formation of a highly unstable chlorosulfonium salt intermediate from DMSO and oxalyl chloride.[2]

  • Causality of Solvent Choice: The Swern oxidation is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM). The primary role of the solvent is to ensure all reagents remain dissolved at the required cryogenic temperatures (typically -78 °C) and to be inert to the highly reactive intermediates.[3] Using a more polar or protic solvent can interfere with the formation of the active oxidant and lead to side reactions. Crucially, DMSO and oxalyl chloride can react violently in the absence of a solvent, making DCM essential for thermal control.[2]

  • Troubleshooting Steps:

    • Strict Temperature Control: The chlorosulfonium salt is unstable above -60 °C.[2][3] Ensure your reaction flask is maintained at -78 °C (a dry ice/acetone bath) throughout the activation and alcohol addition steps.

    • Correct Reagent Order: The DMSO must be activated with oxalyl chloride before the alcohol is added. Adding the alcohol prematurely will result in no reaction.

    • Anhydrous Conditions: All reagents and the solvent (DCM) must be strictly anhydrous. Any water will consume the activating agent.

Below is a logical workflow to diagnose issues with a Swern Oxidation.

G start Low Yield in Swern Oxidation check_temp Was temperature maintained at -78 °C throughout activation and alcohol addition? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Were anhydrous solvent and reagents used? reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_order Was alcohol added AFTER DMSO + Oxalyl Chloride? order_yes Yes check_order->order_yes Yes order_no No check_order->order_no No temp_yes->check_reagents outcome_temp Problem: Intermediate decomposed. Solution: Maintain strict -78 °C (Dry Ice/Acetone bath). temp_no->outcome_temp reagents_yes->check_order outcome_reagents Problem: Reagents quenched. Solution: Use freshly distilled DCM and anhydrous reagents. reagents_no->outcome_reagents success Review stoichiometry and reaction time. Check for starting material stability. order_yes->success outcome_order Problem: No active oxidant formed. Solution: Follow correct addition sequence rigorously. order_no->outcome_order

Caption: Troubleshooting workflow for a low-yielding Swern oxidation.

Q3: Can I use a different solvent for my oxidation? I want to avoid chlorinated solvents like DCM.

A3: While DCM is standard, other non-polar aprotic solvents can be used, such as toluene or THF. However, you must verify their freezing points to ensure they remain liquid at -78 °C. THF, for example, has a freezing point of -108 °C and is a viable, though less common, alternative. Avoid protic solvents (alcohols, water) and polar aprotic solvents like DMF or acetonitrile, as they can compete with or react with the electrophilic intermediates. For any oxidation, the choice of solvent can influence reaction pathways and rates.[4][5]

Subsection 2.2: O-Alkylation via Williamson Ether Synthesis

The reaction of the deprotonated alcohol (alkoxide) with an alkyl halide is a classic SN2 reaction. The solvent's role here is to solvate the ions involved, and its choice dramatically influences the reaction rate and potential side reactions.

Q4: My Williamson ether synthesis to make 4-(2-methoxyethyl)isoxazole is extremely slow when using THF as a solvent. How can I speed it up?

A4: This is a classic solvent effect in SN2 reactions. The rate of the Williamson ether synthesis is highly dependent on the availability of the free alkoxide nucleophile.[6]

  • Causality of Solvent Choice:

    • Protic Solvents (e.g., Ethanol, Water): These solvents are poor choices as they form strong hydrogen bonds with the alkoxide nucleophile, creating a bulky "solvent shell" that sterically hinders its approach to the electrophilic carbon and lowers its energy, making it less reactive.

    • Apolar Solvents (e.g., Toluene, Hexane): These are also poor choices because the ionic alkoxide salt is often insoluble.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the ideal solvents for this reaction.[6][7] They can effectively solvate the counter-ion (e.g., Na⁺ or K⁺) but do not strongly solvate the alkoxide anion. This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate.

  • Troubleshooting and Optimization:

    • Switch to a Polar Aprotic Solvent: Change the solvent from THF to anhydrous DMF or acetonitrile. This is the single most effective change you can make. Studies have shown that switching a Williamson ether synthesis from a solvent like methanol to acetonitrile can improve the desired O-alkylation product ratio from 72:28 to 97:3.[8][9]

    • Ensure Anhydrous Conditions: Water will protonate the alkoxide, killing the nucleophile.

    • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol.

The diagram below illustrates how a polar aprotic solvent enhances nucleophilicity in an SN2 reaction.

G cluster_0 Polar Protic Solvent (e.g., EtOH) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nuc_P RO⁻ S1 δ⁺H Nuc_P->S1 H-Bond S2 δ⁺H Nuc_P->S2 H-Bond S3 δ⁺H Nuc_P->S3 H-Bond S4 δ⁺H Nuc_P->S4 H-Bond label_P "Solvated" & Less Reactive Nuc_AP RO⁻ CounterIon Na⁺ DMF1 δ⁻O CounterIon->DMF1 Solvation DMF2 δ⁻O CounterIon->DMF2 Solvation label_AP "Naked" & Highly Reactive

Caption: Solvent effect on nucleophile availability in SN2 reactions.

Q5: I'm observing a significant amount of an elimination byproduct during my O-alkylation. Can the solvent influence this?

A5: Yes, absolutely. The Williamson reaction often competes with the base-catalyzed E2 elimination of the alkylating agent.[6] While the substrate structure (primary vs. secondary/tertiary halide) is the primary determinant, reaction conditions, including the solvent, play a strong role. A more polar solvent can stabilize the charged transition state of the SN2 reaction, often favoring it over elimination. However, a combination of a strong, sterically hindered base and a solvent that promotes elimination can be problematic. For this compound, the alkoxide is not particularly hindered. The key is to use a primary alkyl halide and a polar aprotic solvent like DMF or acetonitrile at a moderate temperature (50-80 °C) to favor substitution.[6]

Section 3: Data Summary & Protocols
Data Presentation

The following table provides representative data on how solvent choice can impact the outcome of the two key reactions discussed. Note: Data is illustrative, based on established principles for these reaction classes.

ReactionSubstrateReagentSolventTemp (°C)Typical OutcomeRationale
Oxidation This compoundSwern ReagentsDCM -78 High Yield of Aldehyde Inert, low freezing point, solubilizes reagents.[10]
OxidationThis compoundSwern ReagentsEthanol-78No Reaction / Low YieldProtic solvent reacts with the electrophilic intermediate.
O-Alkylation This compoundNaH, CH₃IDMF 60 Fast Reaction, High Yield Polar aprotic solvent enhances nucleophilicity.[6]
O-AlkylationThis compoundNaH, CH₃IToluene60Very Slow / IncompletePoor solubility of the ionic alkoxide.
O-AlkylationThis compoundNaH, CH₃IEthanol60Slow ReactionProtic solvent solvates and deactivates the nucleophile.[6]
Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from standard Swern oxidation procedures.[11]

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (DCM, 0.5 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous dimethyl sulfoxide (DMSO, 2.2 eq.) via syringe. Then, add oxalyl chloride (1.1 eq.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Alcohol Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Stir for 1 hour at -78 °C.

  • Quench: Add triethylamine (TEA, 5.0 eq.) dropwise, stir for 30 minutes at -78 °C, and then allow the reaction to warm slowly to room temperature.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[12]

Protocol 2: O-Alkylation of this compound

This protocol is based on general principles of the Williamson ether synthesis.[6][8]

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes twice to remove the oil, and carefully decant the hexanes.

  • Deprotonation: Add anhydrous N,N-dimethylformamide (DMF, 0.4 M). Cool the suspension to 0 °C. Dissolve this compound (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl. Dilute with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ether by flash column chromatography (hexane/ethyl acetate).

References

Technical Support Center: Scaling Up the Synthesis of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-(Isoxazol-4-yl)ethanol. This resource is designed for researchers, chemists, and process development professionals. Here, we address common challenges through a detailed troubleshooting guide and a series of frequently asked questions, providing solutions grounded in established chemical principles to ensure the successful and efficient production of your target molecule.

Core Synthesis Principles: An Overview

The construction of the isoxazole ring is most commonly achieved via a 1,3-dipolar cycloaddition reaction.[1][2] In the context of this compound, this typically involves the reaction of an in situ generated nitrile oxide with a suitable four-carbon alkyne dipolarophile, such as 3-butyn-1-ol. The primary challenge in these syntheses is controlling the generation and consumption of the transient nitrile oxide intermediate to maximize yield and minimize side-product formation.[3][4]

G cluster_reactants Reactants cluster_process Process Aldoxime Aldoxime Precursor (e.g., Acetaldehyde Oxime) NitrileOxide In situ Generation of Nitrile Oxide Aldoxime->NitrileOxide Oxidizing Agent (e.g., NCS, Bleach) Alkyne 3-Butyn-1-ol Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide->Cycloaddition Product This compound Cycloaddition->Product

Caption: General reaction pathway for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: Why is my reaction yield consistently low or non-existent?

Answer: Low or no yield is the most common issue and can stem from several factors, primarily related to the stability and reactivity of the nitrile oxide intermediate.

  • Cause A: Decomposition or Dimerization of the Nitrile Oxide. Nitrile oxides are highly reactive and unstable intermediates. If generated too quickly or at too high a concentration, they can rapidly dimerize to form furoxans or undergo other decomposition pathways before they have a chance to react with the alkyne.[3][4]

    • Solution:

      • Slow Reagent Addition: Generate the nitrile oxide in situ by adding the oxidizing agent (e.g., sodium hypochlorite, N-chlorosuccinimide) or the base for dehydrohalogenation slowly to the reaction mixture containing the aldoxime and the alkyne. This maintains a low, steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Excessive heat can accelerate side reactions.[4] For many cycloadditions, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.

      • Stoichiometry: Use a slight excess (1.1 to 1.3 equivalents) of the alkyne dipolarophile to ensure the nitrile oxide is consumed as it is formed.[4]

  • Cause B: Ineffective Nitrile Oxide Generation. The chosen method for generating the nitrile oxide may be inefficient under your specific conditions.

    • Solution:

      • Verify Precursors: Ensure the quality of your aldoxime precursor and the activity of your oxidizing agent or base.

      • Method Selection: The classic method involves dehydrohalogenation of a hydroximoyl chloride with a non-nucleophilic base like triethylamine.[3] An alternative is the direct oxidation of an aldoxime, often with a mild oxidant like sodium hypochlorite (bleach), which can be more amenable to scale-up.[5]

G Start Low or No Yield Observed CheckDimer Analyze Crude Reaction Mixture (TLC, LCMS, 1H NMR) Start->CheckDimer DimerPresent Furoxan Dimer Detected? CheckDimer->DimerPresent OptimizeConditions Optimize Nitrile Oxide Generation: - Slow reagent addition - Lower temperature - Adjust stoichiometry DimerPresent->OptimizeConditions Yes NoDimer No Dimer, Starting Material Remains DimerPresent->NoDimer No CheckReagents Verify Reagent Quality: - Aldoxime purity - Oxidant/base activity NoDimer->CheckReagents

Caption: Troubleshooting logic for low reaction yield.

Question 2: My reaction produces a significant amount of an isomeric byproduct. How can I improve regioselectivity?

Answer: The 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne can potentially yield two regioisomers (e.g., 4-substituted vs. 5-substituted isoxazole). The formation of these isomers is a known challenge.[4][6]

  • Cause: Regioselectivity is governed by a complex interplay of steric and electronic factors of both the nitrile oxide and the dipolarophile.[4] For the synthesis of this compound from 3-butyn-1-ol, the desired 4-substituted isomer is often the major product, but the 5-substituted isomer can form.

    • Solution:

      • Solvent and Temperature Tuning: The choice of solvent and reaction temperature can influence the regiochemical outcome.[4] Experiment with a range of solvents (e.g., polar aprotic like DMF or THF vs. nonpolar like toluene) to find conditions that favor the desired isomer.

      • Catalysis: While many isoxazole syntheses are metal-free, some copper(I)-catalyzed cycloadditions have been shown to provide high regioselectivity for 3,5-disubstituted isoxazoles.[7][8] Adapting such a catalytic system could potentially control the regioselectivity for a 4-substituted product, though this would require significant methods development.

      • Purification: If isomeric byproducts cannot be eliminated, focus on developing a robust purification method. The polarity difference between the 4-substituted and 5-substituted isomers is typically sufficient for separation via silica gel column chromatography.

Question 3: The reaction work-up is difficult, leading to product loss. How can it be improved?

Answer: A challenging work-up often arises from emulsion formation, product solubility in the aqueous phase, or the presence of difficult-to-remove reagents.

  • Cause A: Product Solubility. this compound contains a hydroxyl group and a heterocyclic ring, giving it moderate polarity and some water solubility, which can lead to losses during aqueous extraction.

    • Solution:

      • Salting Out: Saturate the aqueous layer with sodium chloride (brine) during extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.

      • Continuous Extraction: For larger-scale operations where significant loss is a concern, consider a continuous liquid-liquid extraction apparatus.

      • Solvent Choice: Use an extraction solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3-4 times) with smaller volumes rather than one large extraction to maximize recovery.

  • Cause B: Reagent Residues. Reagents like triethylamine (if used as a base) can form salts that complicate phase separation.

    • Solution:

      • Acid Wash: Include a dilute acid wash (e.g., 1M HCl) in the work-up sequence to protonate and extract basic residues like triethylamine into the aqueous layer.

      • Base Wash: Follow with a dilute base wash (e.g., saturated sodium bicarbonate) to remove any acidic byproducts.

FAQs for Scale-Up

Q1: How should I manage thermal safety when scaling up the reaction?

A: The in situ generation of nitrile oxides can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled exotherms can accelerate side reactions, leading to a runaway reaction.

  • Recommendation:

    • Jacketed Reactor: Use a jacketed reactor with an efficient cooling system to maintain strict temperature control.

    • Controlled Addition: The most critical control parameter is the addition rate of the limiting reagent (usually the oxidant or base). Use a syringe pump or a dosing pump for slow, controlled addition, monitoring the internal temperature closely.

    • Thermal Hazard Analysis: For scales beyond the pilot plant, a reaction calorimetry study (e.g., using a RC1 calorimeter) is strongly recommended to quantify the heat of reaction and determine safe operating limits.

Q2: What is the best strategy for adding reagents at a larger scale?

A: Simply dumping reagents together is not viable. In addition to the thermal control mentioned above, ensuring proper mixing is crucial for maintaining homogeneity and achieving consistent results.

  • Recommendation:

    • Subsurface Addition: Introduce the limiting reagent below the surface of the reaction mixture to ensure it reacts immediately and locally high concentrations are avoided.

    • Efficient Stirring: Use an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade or anchor impeller) to ensure the entire reaction volume is well-mixed. Poor mixing can create "hot spots" where side reactions dominate.

Q3: Column chromatography is not ideal for purifying large quantities of product. Are there alternative methods?

A: While effective at the lab scale, silica gel chromatography is costly, solvent-intensive, and time-consuming at the manufacturing scale.

  • Recommendation:

    • Recrystallization/Crystallization: This is the most desirable method for large-scale purification. Invest time in screening for a suitable solvent system that allows the this compound to crystallize out with high purity, leaving impurities behind in the mother liquor. Consider anti-solvent crystallization as well.

    • Distillation: Given that this compound is a relatively small molecule, vacuum distillation may be a viable option if it has sufficient thermal stability. This can be a very effective and scalable purification technique.

    • Liquid-Liquid Extraction: Design a multi-stage extraction process to selectively remove specific impurities based on their acidity, basicity, or polarity.

Detailed Experimental Protocol (Lab Scale)

This protocol describes the synthesis of this compound via the oxidation of acetaldehyde oxime in the presence of 3-butyn-1-ol.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

ReagentM.W. ( g/mol )AmountMolesEquiv.Notes
3-Butyn-1-ol70.097.01 g0.101.0Limiting Reagent
Acetaldehyde oxime59.077.10 g0.121.2
Ethyl Acetate-200 mL--Reaction Solvent
Sodium Hypochlorite-~160 mL~0.121.210-15% w/v solution (commercial bleach)
Sodium Chloride-As needed--For work-up
Anhydrous MgSO₄-As needed--Drying agent

Procedure:

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 3-butyn-1-ol (7.01 g, 0.10 mol), acetaldehyde oxime (7.10 g, 0.12 mol), and ethyl acetate (200 mL).

  • Cooling: Cool the stirred mixture to 0-5°C using an ice-water bath.

  • Reaction: Slowly add the sodium hypochlorite solution (~160 mL) dropwise via the dropping funnel over 2-3 hours. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Maturation: After the addition is complete, allow the reaction mixture to stir at 0-5°C for another hour, then let it warm to room temperature and stir overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress by TLC or LCMS to confirm the consumption of 3-butyn-1-ol.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers. Wash the combined organic phase with saturated aqueous sodium chloride (brine) (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate) to afford this compound as a clear oil. Expected yield: 60-75%.

Process Flow Diagram for Scale-Up

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & QC ChargeReactor Charge Reactor with: - 3-Butyn-1-ol - Acetaldehyde Oxime - Ethyl Acetate Cooling Cool Reactor to 0-5°C ChargeReactor->Cooling Addition Slow Dosing of Sodium Hypochlorite (Maintain T < 10°C) Cooling->Addition Stirring Stir at RT Overnight Addition->Stirring PhaseSplit Phase Separation Stirring->PhaseSplit Extraction Aqueous Layer Extraction (EtOAc) PhaseSplit->Extraction Wash Combine & Wash Organics (Brine) Extraction->Wash Concentration Concentrate Under Vacuum Wash->Concentration Purify Purification (Recrystallization or Distillation) Concentration->Purify QC QC Analysis (NMR, LCMS, Purity) Purify->QC FinalProduct Final Product: This compound QC->FinalProduct

Caption: Step-by-step workflow for the scaled synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the isoxazole scaffold is a privileged structure, integral to a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties and metabolic stability make it a cornerstone for the design of novel therapeutics. Among the various isoxazole derivatives, 2-(isoxazol-4-yl)ethanol serves as a critical building block in the synthesis of more complex molecules. A thorough understanding of its structural characteristics, unequivocally determined by Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its effective utilization.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed to go beyond a simple recitation of spectral data, offering insights into the causal relationships between the molecule's structure and its NMR signature. We will also present a comparative analysis with a structurally related isoxazole derivative to highlight the subtleties of NMR spectral interpretation.

The Decisive Role of NMR in Structural Elucidation

NMR spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of molecular structure.[4] For heterocyclic compounds like this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete spectral assignment.[4] The chemical shifts and coupling constants observed in the NMR spectra provide a detailed map of the electronic environment of each nucleus, allowing for precise structural confirmation.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The integrity of NMR data is fundamentally dependent on a well-defined experimental protocol. The following steps outline a robust methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity, as impurities can introduce extraneous signals and complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent.[4] Chloroform-d (CDCl₃) is a common choice for many organic molecules.[5] However, the choice of solvent can influence chemical shifts, a phenomenon known as the solvent effect.[6][7][8][9] For comparative purposes and to assess potential hydrogen bonding interactions, acquiring spectra in other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can be insightful.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]

NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is typically required.

  • 2D NMR: If necessary, COSY, HSQC, and HMBC experiments can be performed to confirm connectivity and assignments.

Structural Analysis of this compound

The molecular structure of this compound, with the standard atom numbering, is depicted below. This numbering is crucial for the subsequent assignment of NMR signals.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides key information about the proton environments.

  • Isoxazole Ring Protons: The protons on the isoxazole ring, H3 and H5, are expected to appear as singlets in the aromatic region of the spectrum. The distinct electronic environments of these protons, influenced by the adjacent nitrogen and oxygen atoms, lead to different chemical shifts.

  • Ethyl Side-Chain Protons: The ethanol side chain gives rise to two distinct signals: a triplet corresponding to the methylene group adjacent to the isoxazole ring (C6-H₂) and another triplet for the methylene group attached to the hydroxyl group (C7-H₂). The splitting into triplets is due to the coupling with the neighboring methylene protons.

  • Hydroxyl Proton: The hydroxyl proton (O8-H) typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as concentration, temperature, and solvent due to hydrogen bonding.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Isoxazole Ring Carbons: The three carbon atoms of the isoxazole ring (C3, C4, and C5) will exhibit distinct signals in the downfield region of the spectrum. The chemical shifts are influenced by their position relative to the heteroatoms.

  • Ethyl Side-Chain Carbons: The two methylene carbons of the ethyl group (C6 and C7) will appear in the more upfield region of the spectrum.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H3~8.5-Singlet-
H5~8.3-Singlet-
C6-H₂~2.8-Triplet~6.0
C7-H₂~3.9-Triplet~6.0
O8-HVariable-Broad Singlet-
C3-~150--
C4-~110--
C5-~158--
C6-~28--
C7-~60--

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Comparative Analysis: this compound vs. 2-(Isoxazol-5-yl)ethanol

To underscore the diagnostic power of NMR, a comparison with a constitutional isomer, 2-(isoxazol-5-yl)ethanol, is instructive. The change in the point of attachment of the ethanol side chain from the C4 to the C5 position of the isoxazole ring leads to predictable changes in the NMR spectra.

Feature This compound 2-(Isoxazol-5-yl)ethanol Rationale for Difference
Isoxazole ¹H Signals Two singlets (H3, H5)One singlet (H3) and one doublet (H4)In the 5-substituted isomer, H3 and H4 are adjacent and will exhibit coupling.
C5 Chemical Shift ~158 ppmHigher (more downfield)The direct attachment of the electron-withdrawing ethanol group deshields C5.
C4 Chemical Shift ~110 ppmLower (more upfield)The C4 carbon in the 5-substituted isomer is less influenced by the substituent.

This comparative analysis demonstrates how subtle changes in molecular structure are clearly reflected in the NMR data, allowing for confident isomer differentiation.

Workflow for NMR Analysis

The general workflow for the NMR analysis of a compound like this compound is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Purify Compound P2 Select Deuterated Solvent P1->P2 P3 Dissolve Sample & Add TMS P2->P3 A1 Acquire 1H NMR P3->A1 A2 Acquire 13C NMR A1->A2 D1 Process Spectra (FT, Phasing) A1->D1 A3 Acquire 2D NMR (Optional) A2->A3 A2->D1 D2 Reference to TMS D1->D2 D3 Peak Picking & Integration D2->D3 D4 Assign Signals D3->D4 D5 Compare with Alternatives D4->D5

Caption: General workflow for NMR sample preparation and analysis.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis of this compound provides a definitive structural fingerprint, essential for its application in research and development. The detailed interpretation of chemical shifts and coupling patterns, especially when compared with its isomers, exemplifies the power of NMR spectroscopy in modern chemical science. This guide serves as a practical resource for scientists, offering both the foundational knowledge and the methodological rigor required for the accurate characterization of this important heterocyclic building block.

References

A Comparative Guide to the Mass Spectrometric Analysis of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected mass spectrometric behavior of 2-(Isoxazol-4-yl)ethanol, a heterocyclic building block relevant in medicinal chemistry and drug development.[1] Given the absence of a publicly available reference spectrum in databases like the EPA/NIH Mass Spectral Data Base[2], this document serves as a predictive guide based on established fragmentation principles for its constituent functional groups. We will explore the theoretical fragmentation pathways under electron ionization (EI), propose a robust experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and compare the capabilities of mass spectrometry with other essential analytical techniques.

Part 1: Predicted Mass Spectral Profile of this compound

The structural characterization of novel or specialized organic molecules is paramount for ensuring purity, confirming identity, and understanding stability. Mass spectrometry is a cornerstone technique for this purpose, providing vital information on molecular weight and structural motifs through controlled molecular fragmentation.

This compound (C₅H₇NO₂, MW: 113.12 g/mol ) combines two distinct chemical moieties: a primary alcohol and an isoxazole ring.[3] This unique combination dictates a predictable yet complex fragmentation pattern under electron ionization. The molecular ion (M⁺•) is expected to be of low abundance, a common characteristic for primary alcohols which tend to fragment readily upon ionization.[4][5]

Key Predicted Fragmentation Pathways

The fragmentation of this compound is anticipated to proceed through two primary, competing pathways originating from the molecular ion (m/z 113): cleavage initiated by the alcohol functional group and fragmentation driven by the isoxazole ring.

  • Alcohol-Driven Fragmentation: Primary alcohols are well-known to undergo two characteristic fragmentation reactions: α-cleavage and dehydration.[6]

    • α-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this molecule, this would result in the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), leading to the formation of a stable, resonance-delocalized isoxazol-4-ylmethyl cation at m/z 82 . This is predicted to be a highly favorable pathway and may represent the base peak.

    • Dehydration: The intramolecular elimination of a water molecule (H₂O, 18 Da) is another common pathway for alcohols, which would produce a radical cation at m/z 95 .[4] This fragment may undergo further decomposition.

  • Isoxazole Ring Fragmentation: The isoxazole ring contains a relatively weak N-O bond, which is a common initiation site for fragmentation in heterocyclic compounds.[7][8]

    • N-O Bond Cleavage: Initial cleavage of the N-O bond can lead to a cascade of rearrangements. A prominent pathway for isoxazoles involves ring opening followed by the loss of stable neutral molecules. One potential fragmentation is the loss of an acetonitrile molecule (CH₃CN, 41 Da) from the molecular ion, leading to a fragment at m/z 72 .

These primary fragmentation events create a characteristic fingerprint in the mass spectrum. The relative abundances of these fragments provide deep insight into the molecule's structure and stability.

Predicted Mass Spectrum Data

The following table summarizes the key predicted ions for this compound under 70 eV electron ionization.

Predicted m/zIon FormulaProposed Fragmentation MechanismNotes
113[C₅H₇NO₂]⁺•Molecular Ion (M⁺•)Expected to be weak or absent.[5][6]
95[C₅H₅NO]⁺•M - H₂ODehydration; loss of a water molecule.[4]
82[C₄H₄NO]⁺M - •CH₂OHα-Cleavage ; loss of the hydroxymethyl radical. Predicted to be a major peak.
72[C₃H₄O₂]⁺•M - CH₃CNIsoxazole ring fragmentation after N-O bond cleavage.[7]
55[C₃H₃O]⁺From m/z 82 or m/z 95Further fragmentation, possibly loss of HCN from m/z 82.
41[C₂H₃N]⁺•AcetonitrileNot a fragment of M, but a potential neutral loss.
Visualizing the Fragmentation

The logical flow of these fragmentation pathways can be visualized to better understand the relationships between the precursor and product ions.

G cluster_alcohol Alcohol-Driven Fragmentation cluster_isoxazole Isoxazole Ring Fragmentation cluster_secondary Secondary Fragmentation M Molecular Ion (M⁺•) m/z 113 [C₅H₇NO₂]⁺• frag_82 m/z 82 [C₄H₄NO]⁺ M->frag_82 - •CH₂OH (α-Cleavage) frag_95 m/z 95 [C₅H₅NO]⁺• M->frag_95 - H₂O (Dehydration) frag_72 m/z 72 [C₃H₄O₂]⁺• M->frag_72 - CH₃CN (Ring Cleavage) frag_55 m/z 55 [C₃H₃O]⁺ frag_82->frag_55 - HCN

Caption: Predicted EI fragmentation pathways for this compound.

Part 2: Experimental Protocol for GC-MS Analysis

To validate the predicted fragmentation and establish a reliable analytical method, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This system is ideal for a volatile and thermally stable molecule like this compound.

Objective: To obtain a high-quality electron ionization mass spectrum and confirm the retention time of this compound.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
  • Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid column overloading or poor signal-to-noise.
  • Filter the final solution through a 0.22 µm syringe filter if any particulates are present.

2. GC-MS Instrumentation and Conditions:

  • System: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.
  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
  • Injection:
  • Injector Temperature: 250 °C
  • Injection Volume: 1 µL
  • Mode: Split (e.g., 20:1 split ratio to prevent peak tailing)
  • Oven Temperature Program:
  • Initial Temperature: 70 °C, hold for 1 minute.
  • Ramp: Increase at 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Conditions:
  • Ion Source: Electron Ionization (EI)
  • Ion Source Temperature: 230 °C
  • Electron Energy: 70 eV
  • Mass Range: Scan from m/z 40 to 200.
  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis and Validation:

  • Identify the chromatographic peak corresponding to the analyte.
  • Extract the mass spectrum from the apex of the peak, ensuring to subtract background ions from a nearby baseline region.
  • Compare the obtained experimental spectrum with the predicted fragmentation pattern (m/z 113, 95, 82, etc.). The presence of the key predicted ions would provide strong evidence for the compound's identity.

Part 3: Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a comprehensive characterization relies on orthogonal techniques that provide complementary information. For a research or drug development setting, relying on a single method is insufficient for unequivocal structure elucidation.[9]

TechniquePrincipleInformation ProvidedSensitivityKey Advantages & Disadvantages
Mass Spectrometry (GC-MS) Ionization and separation of molecules/fragments by mass-to-charge ratio.Molecular weight, elemental formula (HRMS), and structural motifs from fragmentation.High (pg-ng)Pro: Extremely sensitive, provides molecular weight. Con: Destructive, isomers can be difficult to distinguish without standards.
NMR Spectroscopy (¹H, ¹³C) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Definitive atom connectivity, 3D structure (NOESY), and stereochemistry. Provides a unique fingerprint.Low (µg-mg)Pro: Unambiguous structure elucidation, non-destructive. Con: Low sensitivity, requires pure sample, expensive instrumentation.
FTIR Spectroscopy Absorption of infrared radiation by molecular bonds, causing vibrations.Presence of specific functional groups (e.g., -OH, C=N, N-O).Medium (ng-µg)Pro: Fast, non-destructive, excellent for confirming functional groups. Con: Provides limited information on the overall molecular skeleton.
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry.Same as GC-MS, but applicable to a wider range of compounds, including non-volatile and thermally labile ones.[10]Very High (fg-pg)Pro: Versatile, allows targeted fragmentation (CID) for structural confirmation.[8] Con: More complex mobile phase considerations (matrix effects).
Synergistic Application

For a complete and trustworthy characterization of this compound, a multi-faceted approach is essential:

  • Initial Identification: Use GC-MS or LC-MS to confirm the molecular weight (m/z 113) and obtain an initial fragmentation pattern.

  • Functional Group Confirmation: Use FTIR to confirm the presence of the alcohol O-H stretch and vibrations characteristic of the isoxazole ring.

  • Definitive Structure Elucidation: Use ¹H and ¹³C NMR to confirm the precise arrangement of all atoms, including the substitution pattern on the isoxazole ring and the structure of the ethanol side chain.

This synergistic workflow ensures that the identity and purity of the compound are established with the highest degree of confidence, meeting the rigorous standards of scientific research and pharmaceutical development.

References

A Senior Application Scientist's Guide to Isoxazole Building Blocks: A Comparative Analysis of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[3][4] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5] The versatility of the isoxazole core allows for the strategic placement of various functional groups at the 3, 4, and 5-positions, each imparting distinct physicochemical and pharmacological properties to the resulting molecule. This guide provides an in-depth comparison of 2-(Isoxazol-4-yl)ethanol with other key isoxazole building blocks, offering insights into their synthesis, reactivity, and strategic application in drug discovery programs.

Featured Building Block: this compound

This compound is a valuable building block that introduces a flexible, hydrophilic linker terminating in a reactive primary alcohol at the 4-position of the isoxazole ring. This combination of features offers medicinal chemists a unique tool for structural elaboration and modulation of pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound is most directly achieved through the reduction of its corresponding aldehyde, isoxazole-4-carbaldehyde. This precursor is a key intermediate that can be synthesized through several established methods, including the [3+2] cycloaddition of nitrile oxides with appropriate alkynes.

Experimental Protocol: Synthesis of this compound via Reduction of Isoxazole-4-carbaldehyde

Materials:

  • Isoxazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve isoxazole-4-carbaldehyde (1.0 eq) in methanol (0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Reactivity and Synthetic Utility

The primary alcohol of this compound is a versatile functional handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

  • Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form ester linkages, which can serve as prodrugs or as a means to explore structure-activity relationships (SAR).

  • Etherification: Williamson ether synthesis, by deprotonation of the alcohol followed by reaction with an alkyl halide, allows for the introduction of diverse ether functionalities.[6]

  • Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the stereospecific conversion of the alcohol to a variety of other functional groups, including esters, azides, and phthalimides, under mild conditions.[7][8] This is particularly useful for introducing nitrogen-containing groups.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (isoxazole-4-carbaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (isoxazole-4-carboxylic acid) with stronger oxidizing agents such as potassium permanganate (KMnO₄).

Experimental Protocol: Mitsunobu Esterification of this compound

Materials:

  • This compound

  • Carboxylic acid (e.g., benzoic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Nitrogen atmosphere

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise via syringe to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography to isolate the desired ester product.

Comparative Analysis with Other Isoxazole Building Blocks

The choice of an isoxazole building block is a critical decision in the design of a synthetic route and can significantly impact the properties of the final compound. Below is a comparison of this compound with other commonly used isoxazole building blocks.

This compound vs. Isoxazole-4-carbaldehyde
FeatureThis compoundIsoxazole-4-carbaldehyde
Functional Group Primary AlcoholAldehyde
Reactivity Nucleophilic (hydroxyl group)Electrophilic (carbonyl carbon)
Key Reactions Esterification, Etherification, Mitsunobu, OxidationReductive amination, Wittig reaction, Aldol condensation, Oxidation to carboxylic acid, Reduction to alcohol
Physicochemical Impact Increases hydrophilicity and provides a flexible linker. Can act as a hydrogen bond donor and acceptor.Can act as a hydrogen bond acceptor. The aldehyde is a key site for forming C-C and C-N bonds.
Strategic Use Introduction of a flexible, polar side chain. A versatile handle for late-stage functionalization.A precursor for a wide range of functional groups. Ideal for building molecular complexity through reactions at the carbonyl group.
This compound vs. Isoxazole-4-carboxylic Acid
FeatureThis compoundIsoxazole-4-carboxylic Acid
Functional Group Primary AlcoholCarboxylic Acid
Acidity NeutralAcidic (pKa ~4-5)
Reactivity Nucleophilic (hydroxyl group)Formation of amides, esters, and acid chlorides. Can act as a directing group in certain reactions.
Physicochemical Impact Hydrophilic, flexible linker. Hydrogen bond donor/acceptor.Can be ionized at physiological pH, increasing water solubility. Strong hydrogen bond donor and acceptor.
Strategic Use Flexible linker for attaching various functionalities.Introduction of a key recognition element for biological targets (e.g., salt bridges). A handle for forming stable amide bonds.
Positional Isomerism: 4-Substituted vs. 3- and 5-Substituted Isoxazoles

The position of the substituent on the isoxazole ring significantly influences the molecule's electronic properties and steric profile.

  • 4-Substituted Isoxazoles: The 4-position is electronically distinct from the 3- and 5-positions. The C4-C5 bond has a higher degree of double bond character, which can influence the reactivity of adjacent functional groups.

  • 3- and 5-Substituted Isoxazoles: These positions are adjacent to the ring heteroatoms, which can affect their reactivity and interaction with biological targets. For example, a substituent at the 3-position is flanked by the oxygen and nitrogen atoms, while a substituent at the 5-position is adjacent to the oxygen atom.

The choice of positional isomer is a critical aspect of SAR studies, as it can dramatically alter the binding affinity and selectivity of a drug candidate.

Visualization of Synthetic Pathways and Relationships

Isoxazole_Building_Blocks I4C Isoxazole-4-carbaldehyde I4E This compound I4C->I4E Reduction (e.g., NaBH₄) I4CA Isoxazole-4-carboxylic Acid I4C->I4CA Oxidation I4E->I4C Oxidation (e.g., PCC) I4E->I4CA Oxidation (e.g., KMnO₄) Ester Ester Derivative I4E->Ester Esterification / Mitsunobu Ether Ether Derivative I4E->Ether Williamson Ether Synthesis Amide Amide Derivative I4CA->Amide Amide Coupling

Caption: Synthetic relationships between key 4-substituted isoxazole building blocks.

Comparative_Reactivity I4E This compound Nucleophilic Nucleophilic Reactions I4E->Nucleophilic Acts as Nucleophile Redox Redox Chemistry I4E->Redox Can be Oxidized Nucleophilic->I4E Target for Electrophiles Electrophilic Electrophilic Reactions Redox->I4E Can be formed by Reduction I4C Isoxazole-4-carbaldehyde I4C->Electrophilic Electrophilic Carbonyl I4CA Isoxazole-4-carboxylic Acid I4CA->Nucleophilic Deprotonation to Nucleophile

Caption: Comparative reactivity profiles of 4-substituted isoxazole building blocks.

Conclusion: Strategic Application in Drug Design

This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox. Its primary alcohol offers a reliable handle for a multitude of synthetic transformations, enabling the introduction of diverse functionalities and the fine-tuning of molecular properties. When compared to its aldehyde and carboxylic acid counterparts at the 4-position, it provides a unique combination of nucleophilicity, flexibility, and hydrophilicity. The strategic choice between this compound and other isoxazole building blocks, including its positional isomers, should be guided by the specific goals of the drug discovery program, with careful consideration of the desired physicochemical properties, target interactions, and overall synthetic strategy. As the demand for novel and effective therapeutics continues to grow, the judicious use of well-characterized building blocks like this compound will remain a cornerstone of successful drug design.

References

Navigating the Structure-Activity Landscape of Isoxazole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive literature review reveals a scarcity of specific structure-activity relationship (SAR) studies focused on 2-(isoxazol-4-yl)ethanol derivatives. While the isoxazole scaffold is a cornerstone in medicinal chemistry, research has predominantly centered on modifications at the 3- and 5-positions of the isoxazole ring, leaving the SAR of the this compound core relatively unexplored in publicly available literature. This guide, therefore, pivots to a broader analysis of 4-substituted isoxazole derivatives, offering analogous SAR insights and a framework for future investigations into this promising, yet understudied, chemical space.

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The isoxazole ring is a five-membered heterocycle that is a key pharmacophore in numerous biologically active compounds.[1][2] Its unique electronic and structural properties enable diverse interactions with a multitude of biological targets, making it a privileged structure in drug discovery.[3] Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4]

The Unexplored Potential of this compound Derivatives

Despite the broad interest in isoxazoles, a detailed comparative analysis of this compound derivatives is hampered by a lack of specific experimental data. To construct a meaningful SAR guide, a systematic study of a series of analogs with corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values) is essential. The current body of scientific literature does not appear to contain such a focused investigation.

This guide will, therefore, extrapolate potential SAR principles from closely related 4-substituted isoxazole analogs, such as isoxazole-4-carboxamides and other derivatives with functionalized alkyl chains at the 4-position. This approach provides a logical framework for researchers and drug development professionals to design and evaluate novel this compound derivatives.

Comparative Analysis of 4-Substituted Isoxazole Derivatives

The biological activity of 4-substituted isoxazoles is significantly influenced by the nature of the substituent and its interactions with the target protein. By examining analogs with modifications at this position, we can infer key structural requirements for activity.

Anticancer Activity

In the realm of oncology, isoxazole-4-carboxamide derivatives have been evaluated for their cytotoxic effects. For instance, a series of novel isoxazole-amide analogs were synthesized and tested against various cancer cell lines.[5][6]

Compound IDR Group (Conceptual Analogy for Ethanol Side Chain)Cancer Cell LineIC₅₀ (µM)
2d N-(4-methoxyphenyl)carboxamideHeLa (Cervical Cancer)15.48
2e N-(3,4-dimethoxyphenyl)carboxamideHep3B (Liver Cancer)~23
2a N-(4-(tert-butyl)phenyl)carboxamideMCF-7 (Breast Cancer)39.80

Table 1: Cytotoxicity data for a series of isoxazole-4-carboxamide derivatives, providing a conceptual framework for the potential impact of side-chain modifications on anticancer activity. Data sourced from Eid, E. et al. (2021).[5]

Key Insights from Analogous Compounds:

  • Aromatic Substituents: The substitution pattern on the aromatic ring of the carboxamide side chain plays a crucial role in determining cytotoxic potency and selectivity.[5]

  • Hydrogen Bonding and Lipophilicity: The presence of hydrogen bond donors and acceptors, as well as the overall lipophilicity of the side chain, are critical for target engagement.

Below is a conceptual workflow for the synthesis and evaluation of novel this compound derivatives for anticancer activity.

Caption: Conceptual workflow for the discovery of novel anticancer agents based on the this compound scaffold.

Anti-inflammatory Activity

Isoxazole derivatives have been widely investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[7] A study on isoxazole-carboxamide derivatives revealed compounds with potent and selective COX-2 inhibition.[7]

Compound IDKey Structural FeaturesCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Ratio (COX-1/COX-2)
A13 3,4-dimethoxy substitution on one phenyl ring, Cl on the other64134.63

Table 2: In vitro COX inhibition data for a representative isoxazole-carboxamide derivative. Data sourced from Hawash, M. et al. (2022).[7]

Key Insights from Analogous Compounds:

  • Substitution Pattern: The position and electronic nature of substituents on aromatic rings attached to the isoxazole core are critical for both potency and selectivity towards COX-2.[7]

  • Binding Pocket Interactions: The substituents on the isoxazole derivative influence its orientation within the binding pocket of the COX enzyme, dictating its inhibitory activity.[7]

The following diagram illustrates the general mechanism of action for COX-inhibiting anti-inflammatory drugs.

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->COX_Enzyme Inhibition

Caption: Simplified pathway of prostaglandin-mediated inflammation and the inhibitory action of isoxazole derivatives on COX enzymes.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following are representative methodologies for the synthesis and biological evaluation of isoxazole derivatives.

General Synthesis of 4-Substituted Isoxazoles

The synthesis of 4-substituted isoxazoles often proceeds through the construction of the isoxazole ring from acyclic precursors. A common method involves the reaction of a β-ketoester with hydroxylamine.

Step-by-Step Protocol:

  • Condensation: A substituted β-ketoester is reacted with hydroxylamine hydrochloride in a suitable solvent, such as ethanol.

  • Cyclization: The resulting intermediate undergoes cyclization, often facilitated by a base, to form the isoxazole ring.

  • Functionalization: The substituent at the 4-position can be introduced either on the starting β-ketoester or by subsequent modification of the formed isoxazole ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Future Directions and Conclusion

The this compound scaffold represents an under-investigated area with significant potential for the development of novel therapeutic agents. This guide, by drawing parallels from related 4-substituted isoxazole derivatives, provides a foundational framework for initiating SAR studies on this specific chemical class.

Future research should focus on the systematic synthesis of this compound analogs with modifications at the 3- and 5-positions of the isoxazole ring and on the ethanol side chain. The biological evaluation of these compounds against a panel of relevant targets will be crucial for elucidating a clear SAR and identifying lead compounds for further development. The experimental protocols outlined herein provide a robust starting point for such investigations.

References

A Comparative Guide to the Synthesis of 2-(Isoxazol-4-yl)ethanol Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the efficient and reliable synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, isoxazole-containing compounds have garnered significant attention due to their diverse pharmacological activities. This guide provides an in-depth validation and comparison of two synthetic routes to a key building block, 2-(isoxazol-4-yl)ethanol, offering field-proven insights and experimental data to inform your synthetic strategy.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of new therapeutic agents. The this compound scaffold, in particular, offers a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will dissect two distinct and viable synthetic pathways to access this valuable analog. We will explore the classic and powerful 1,3-dipolar cycloaddition and a reliable reduction-based approach, evaluating each for its efficiency, scalability, and potential challenges.

Route A: The Convergent Power of 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry, allowing for the construction of five-membered rings with high regioselectivity.[1] This approach is particularly attractive for the synthesis of this compound as it allows for the convergence of two readily available fragments.

The core of this strategy involves the reaction of a nitrile oxide with an alkyne. In our target synthesis, the dipolarophile is but-3-yn-1-ol, which directly incorporates the desired hydroxyethyl side chain.

Reaction Mechanism and Rationale

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkyne.[2] The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the dipole and the dipolarophile. For the synthesis of a 4-substituted isoxazole, the cycloaddition of a nitrile oxide to a terminal alkyne is a well-established method.

Diagram 1: General Scheme for 1,3-Dipolar Cycloaddition

G cluster_0 Route A: 1,3-Dipolar Cycloaddition Aldoxime Aldoxime (Precursor) NitrileOxide Nitrile Oxide (In situ generated) Aldoxime->NitrileOxide Oxidation (e.g., NCS, bleach) Isoxazole This compound (Product) NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne But-3-yn-1-ol (Dipolarophile) Alkyne->Isoxazole

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of this compound.

Experimental Protocol: Route A

This protocol is a representative procedure based on established methods for 1,3-dipolar cycloadditions.

Step 1: In situ Generation of the Nitrile Oxide

  • To a stirred solution of the desired aldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the dipolarophile, but-3-yn-1-ol (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of an oxidizing agent, such as aqueous sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in DMF. The slow addition is crucial to keep the concentration of the unstable nitrile oxide low, thereby minimizing the formation of the furoxan dimer, a common side product.[3]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

Step 2: Work-up and Purification

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Performance and Considerations
ParameterRoute A: 1,3-Dipolar Cycloaddition
Overall Yield Moderate to Good (Typically 50-70%)
Scalability Good; amenable to large-scale synthesis with careful control of reaction conditions.
Key Advantages Convergent, high regioselectivity, readily available starting materials.
Potential Challenges Formation of furoxan dimer, instability of the nitrile oxide intermediate.

The primary challenge in this route is the self-condensation of the nitrile oxide to form a furoxan. This can be mitigated by the in situ generation of the nitrile oxide in the presence of the dipolarophile and maintaining a low reaction temperature.

Route B: A Stepwise Approach via Ester Reduction

An alternative and equally viable strategy involves the construction of the isoxazole ring with a carboxylic acid ester at the 4-position, followed by reduction to the desired primary alcohol. This method offers a more traditional, stepwise approach that can be advantageous in certain contexts.

Reaction Pathway and Rationale

This synthetic route begins with the formation of an ethyl isoxazole-4-carboxylate, which is then selectively reduced to the corresponding alcohol. The initial isoxazole synthesis often involves the condensation of a β-ketoester derivative with hydroxylamine.

Diagram 2: General Scheme for the Reduction Route

G cluster_1 Route B: Ester Reduction StartingMaterial β-Ketoester Derivative (e.g., Diethyl 2-(ethoxymethylene)-3-oxosuccinate) IsoxazoleEster Ethyl Isoxazole-4-carboxylate StartingMaterial->IsoxazoleEster Hydroxylamine Hydroxylamine Hydroxylamine->IsoxazoleEster Cyclocondensation FinalProduct This compound IsoxazoleEster->FinalProduct ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->FinalProduct Reduction

Caption: Workflow for the synthesis of this compound via ester reduction.

Experimental Protocol: Route B

This protocol is a composite of established procedures for the synthesis of isoxazole-4-carboxylates and their subsequent reduction.

Step 1: Synthesis of Ethyl Isoxazole-4-carboxylate

  • A common precursor for 4-carboxyisoxazoles is ethyl 2-(ethoxymethylene)acetoacetate, which can be prepared from the reaction of ethyl acetoacetate with triethyl orthoformate.[4]

  • To a solution of ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate.[5]

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Purify the crude ester by distillation or column chromatography.

Step 2: Reduction of the Ester

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the ethyl isoxazole-4-carboxylate (1.0 eq) in anhydrous THF. Caution: LiAlH₄ reacts violently with water.[6][7]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[8]

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to afford this compound.

Performance and Considerations
ParameterRoute B: Ester Reduction
Overall Yield Good (Typically 60-80% over two steps)
Scalability Very good; both steps are generally high-yielding and scalable.
Key Advantages Utilizes common and robust reactions, avoids unstable intermediates.
Potential Challenges The use of highly reactive and hazardous LiAlH₄ requires stringent anhydrous conditions and careful handling.

This route is often favored for its reliability and high yields. The primary safety consideration is the use of lithium aluminum hydride, which necessitates a dry, inert atmosphere and a carefully executed workup procedure.

Comparative Analysis and Conclusion

FeatureRoute A: 1,3-Dipolar CycloadditionRoute B: Ester Reduction
Atom Economy HigherLower
Step Economy More convergent (fewer steps)More linear (more steps)
Reagent Safety Uses common oxidizing agents.Requires handling of pyrophoric LiAlH₄.
Versatility The nitrile oxide precursor can be varied to introduce substituents.The initial β-ketoester can be modified.
Ease of Purification Can be challenging due to the furoxan byproduct.Generally straightforward.

Both synthetic routes present valid and effective methods for the preparation of this compound.

  • Route A (1,3-Dipolar Cycloaddition) is an elegant and convergent approach that is well-suited for rapidly generating structural diversity by varying the nitrile oxide precursor. Its main drawback is the potential for side reactions if not performed under carefully controlled conditions.

  • Route B (Ester Reduction) is a robust and high-yielding, albeit more linear, pathway. It is often the preferred method for large-scale synthesis due to its reliability and the generally cleaner reaction profiles. The primary consideration for this route is the safe handling of lithium aluminum hydride.

The choice between these two routes will ultimately depend on the specific needs of the research program, including the desired scale of the synthesis, the available starting materials, and the laboratory's capabilities for handling hazardous reagents.

Characterization of this compound

The final product, this compound (CAS 884504-75-0), can be characterized using standard spectroscopic techniques.[9]

  • ¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the hydroxyl, a triplet for the methylene group attached to the isoxazole ring, a singlet for the isoxazole C5-H, a singlet for the isoxazole C3-H (if unsubstituted), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The spectrum would show signals for the two methylene carbons, and the characteristic chemical shifts for the C3, C4, and C5 carbons of the isoxazole ring.[10][11]

  • IR Spectroscopy: Key stretches would include a broad O-H band around 3300 cm⁻¹, C-H stretching, and characteristic C=N and N-O stretching frequencies for the isoxazole ring.[12]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (113.12 g/mol ) would be observed.[9]

By carefully considering the advantages and disadvantages of each synthetic route, researchers can confidently select the most appropriate method for their specific application, paving the way for the efficient discovery of new and potent isoxazole-based therapeutics.

References

A Senior Application Scientist's Guide to the Comparative Biological Analysis of Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Scaffolds in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][5][6][7][8][9] The true power of the isoxazole scaffold, however, lies in its isomeric diversity. The specific arrangement of substituents on the isoxazole ring—creating isomers such as 3,5-, 3,4-, or 4,5-disubstituted variants—can dramatically alter the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.[10][11]

This guide provides a comparative framework for evaluating isoxazole isomers in biological assays. We will move beyond simple data reporting to explore the causal relationships between isomeric structure and biological function. Through two detailed case studies—a kinase inhibition assay and an antimicrobial susceptibility test—we will illustrate how to design, execute, and interpret experiments that reveal the nuanced yet critical differences between isomers. This approach is essential for selecting promising lead candidates and advancing drug development programs.

The Isomeric Landscape: How Structure Dictates Function

The regiochemistry of substituents on the isoxazole ring is a critical determinant of a molecule's physicochemical properties and its ability to interact with biological targets. The arrangement of nitrogen and oxygen atoms creates distinct regions of electron density and hydrogen bonding potential, which are fundamentally altered by the placement of substituents.

  • 3,5-Disubstituted Isoxazoles: Often synthesized via [3+2] cycloaddition reactions, this arrangement allows for functional groups to be placed at positions that can engage with distinct pockets in an enzyme's active site.[1][6][12]

  • 3,4-Disubstituted Isoxazoles: This isomeric form presents a different spatial arrangement of substituents, which can be crucial for optimizing interactions with specific amino acid residues within a target protein.[1][13]

  • 4,5-Disubstituted Isoxazoles: Studies have shown that the shift of a substituent from the 3- to the 4-position can lead to significant changes in biological activity, such as enhancing antimitotic effects.[10][11]

Understanding these structural nuances is not merely academic; it is the foundation of rational drug design and structure-activity relationship (SAR) studies.[14][15][16] The choice of which isomer to advance is a critical decision that should be guided by robust, comparative biological data.

Case Study 1: Unmasking Potency Differences in a Kinase Inhibition Assay

Protein kinases are a major class of drug targets, particularly in oncology. The subtle architectural differences between isoxazole isomers can lead to profound differences in their ability to inhibit kinase activity.

Rationale for Experimental Design: We will compare three hypothetical disubstituted isoxazole isomers (Iso-A, Iso-B, and Iso-C) for their ability to inhibit the activity of a target kinase, Tyr-Kinase X. The goal is to determine their half-maximal inhibitory concentration (IC50), a key measure of potency. An in vitro luminescence-based assay will be used to quantify kinase activity by measuring the amount of ATP consumed.

Experimental Workflow: From Compound to IC50

The overall process for evaluating the kinase inhibitory potential of the isoxazole isomers is outlined below. This workflow ensures a systematic and reproducible approach to data generation.

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_readout Data Acquisition & Analysis A Compound Dilution (Iso-A, Iso-B, Iso-C) B Assay Plate Mapping (11-point curve) A->B D Add Kinase & Compound (Pre-incubation) B->D C Reagent Preparation (Kinase, Substrate, ATP) C->D E Initiate Reaction (Add Substrate/ATP) D->E F Incubate at RT E->F G Stop Reaction & Add Detection Reagent F->G H Measure Luminescence (Plate Reader) G->H I Data Analysis (Normalize & Fit Curve) H->I J Determine IC50 Values I->J

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: Tyr-Kinase X Inhibition Assay

This protocol is designed to be self-validating by including appropriate controls (no-enzyme and no-compound) to ensure the observed effects are specific to the compounds being tested.

  • Compound Preparation: Prepare 10 mM stock solutions of each isoxazole isomer (Iso-A, Iso-B, Iso-C) in 100% DMSO.

  • Serial Dilution: Perform an 11-point, 3-fold serial dilution in a 96-well plate to create a concentration gradient for IC50 curve generation.

  • Assay Plate Preparation: Transfer the diluted compounds to a white, opaque 384-well assay plate. Include wells for "no compound" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction:

    • Add Tyr-Kinase X enzyme to all wells except the "no enzyme" control.

    • Allow the compounds and enzyme to pre-incubate for 10 minutes at room temperature. This step is crucial to allow the compounds to bind to the kinase before the enzymatic reaction begins.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and initiate the luminescence signal by adding a detection reagent (e.g., ADP-Glo™).

    • Incubate for 40 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the plate on a luminometer to measure the light output from each well.

  • Data Analysis:

    • Normalize the data using the controls (0% and 100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each isomer.

Data Presentation and Interpretation

The quantitative results from the kinase assay are summarized below.

Compound IDIsomer TypeTarget KinaseIC50 (nM)
Iso-A 3,5-disubstitutedTyr-Kinase X15
Iso-B 3,4-disubstitutedTyr-Kinase X250
Iso-C 4,5-disubstitutedTyr-Kinase X> 10,000

Interpretation: The data clearly demonstrates a stark difference in potency among the three isomers. Iso-A , the 3,5-disubstituted isomer, is a potent inhibitor of Tyr-Kinase X. In contrast, Iso-B is significantly less potent, and Iso-C shows negligible activity. This suggests that the 3,5-substitution pattern is critical for effective binding to the active site of this particular kinase. The specific positioning of functional groups in Iso-A likely allows for optimal hydrogen bonding and hydrophobic interactions with key residues in the kinase's ATP-binding pocket, an interaction that is lost with the alternative substitution patterns of Iso-B and Iso-C.

Case Study 2: Assessing Isomeric Differences in Antimicrobial Activity

Isoxazole derivatives are known to possess significant antibacterial properties.[1][5] Here, we will evaluate the same three isomers against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria to determine their Minimum Inhibitory Concentration (MIC).

Rationale for Experimental Design: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay will reveal if the isomers exhibit differential activity and spectrum (Gram-positive vs. Gram-negative).

Detailed Protocol: Broth Microdilution for MIC Determination
  • Bacterial Culture Preparation: Inoculate a sterile broth (e.g., Mueller-Hinton Broth) with a fresh colony of S. aureus or E. coli. Incubate until the culture reaches the logarithmic growth phase. Adjust the culture to a 0.5 McFarland turbidity standard.

  • Compound Dilution: Prepare 2-fold serial dilutions of each isoxazole isomer in a 96-well plate containing broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Data Presentation and Interpretation

The MIC values for the three isoxazole isomers are presented below.

Compound IDIsomer TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Iso-A 3,5-disubstituted> 128> 128
Iso-B 3,4-disubstituted864
Iso-C 4,5-disubstituted16128

Interpretation: The antimicrobial screening reveals a completely different SAR profile compared to the kinase assay. Here, Iso-A , the most potent kinase inhibitor, shows no antibacterial activity. Conversely, Iso-B (3,4-disubstituted) is the most potent antibacterial agent, particularly against the Gram-positive S. aureus. The moderate activity of Iso-C suggests the 4,5-substitution pattern is less favorable. The difference in activity between S. aureus and E. coli for Iso-B may be due to differences in cell wall composition or the presence of efflux pumps in the Gram-negative bacteria. This highlights that the optimal isomeric form is entirely dependent on the biological target and system being studied.

Integrating In Silico Modeling with Experimental Data

To further understand the observed biological data, computational methods like molecular docking can be employed. Docking simulations can provide a plausible binding pose for an active isomer within its target protein, helping to rationalize the SAR.

G cluster_docking Molecular Docking Simulation Protein Protein Target 3D Structure (e.g., Tyr-Kinase X) Docking Computational Docking (Predicts Binding Pose) Protein->Docking Isomer Isomer 3D Conformation (e.g., Iso-A) Isomer->Docking Complex Predicted Protein-Ligand Complex Docking->Complex Analysis Analyze Interactions (H-bonds, Hydrophobic) Complex->Analysis

Caption: Conceptual workflow for molecular docking.

For our kinase case study, docking Iso-A into the active site of Tyr-Kinase X could reveal a specific hydrogen bond between the isoxazole nitrogen and a backbone amide of a key residue in the hinge region, an interaction that the isomeric forms of Iso-B and Iso-C cannot achieve due to their different geometries. This synergy between experimental data and computational modeling provides a powerful, multi-faceted approach to drug discovery.

Conclusion and Future Outlook

This guide demonstrates that the comparative biological evaluation of isomers is not just a formality but a critical step in drug discovery. As we have seen, a simple change in the position of a substituent on the isoxazole ring can switch a compound from being a potent kinase inhibitor to an effective antibacterial agent, or render it inactive altogether.

The key takeaways for researchers are:

  • Isomeric position is a critical design element that profoundly influences biological activity.

  • Systematic, comparative testing across multiple assays is necessary to build a comprehensive SAR profile.

  • Integrating experimental data with in silico methods can provide deeper mechanistic insights and accelerate the optimization process.

By embracing this detailed, comparative approach, scientists can more effectively navigate the complexities of medicinal chemistry and unlock the full therapeutic potential of versatile scaffolds like isoxazole.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-(Isoxazol-4-yl)ethanol, a key intermediate or potential impurity in pharmaceutical development. We will delve into the principles of method validation, compare common analytical techniques, and provide a detailed, field-tested protocol to ensure the integrity and reliability of your analytical data. This document is intended for researchers, scientists, and drug development professionals who require robust and defensible analytical methods.

The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the adage "you can't control what you can't measure" is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation to ensure product quality, safety, and efficacy.[3][4][5][6][7] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validation procedures.[1][4][8][9][10]

This compound is a small polar molecule whose accurate quantification is critical, whether as a starting material, a process intermediate, or a potential impurity. An unreliable method can lead to out-of-specification results, batch failures, and significant delays in the drug development pipeline. Therefore, selecting and validating the appropriate analytical technique is a foundational step.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the required throughput. Here, we compare three workhorse techniques in the pharmaceutical industry: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[11][12] When coupled with a UV detector, it offers a robust and cost-effective solution for quantifying compounds with a UV chromophore, which is present in the isoxazole ring of our target analyte.

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase), which carries it through a column packed with a stationary phase. Separation occurs based on the analyte's differential partitioning between the two phases. The concentration is determined by measuring the absorbance of UV light at a specific wavelength.

  • Strengths:

    • Excellent for routine quality control due to its robustness and relatively low operational cost.

    • High precision and accuracy for moderate to high concentration levels.

    • Widely available instrumentation and well-established methodologies.

  • Limitations:

    • Requires the analyte to have a UV chromophore.

    • Lower sensitivity compared to mass spectrometry-based methods.

    • Specificity can be a challenge in complex matrices where co-eluting impurities may interfere with the analyte peak.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[13][14][15] Given that this compound has a hydroxyl group, derivatization may be necessary to improve its volatility and chromatographic peak shape.

  • Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas), which carries it through a capillary column. Separation is based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and quantification.[14][15]

  • Strengths:

    • Excellent separation efficiency for complex mixtures of volatile compounds.[15]

    • High specificity due to the unique mass spectrum of the analyte.

    • High sensitivity, capable of detecting trace-level impurities.

  • Limitations:

    • Limited to thermally stable and volatile compounds; derivatization adds complexity and potential for error.[14]

    • The high temperature of the injection port can cause degradation of labile analytes.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry, making it the gold standard for bioanalysis and trace impurity quantification.[16][17]

  • Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. A specific precursor ion corresponding to the analyte is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[18]

  • Strengths:

    • Unmatched sensitivity and specificity, allowing for quantification at very low levels (ng/mL or pg/mL).[17][19]

    • High throughput capabilities with modern UPLC systems.

    • Applicable to a wide range of compounds, including those without a UV chromophore.

  • Limitations:

    • Higher cost of instrumentation and maintenance.

    • Susceptible to matrix effects (ion suppression or enhancement), which requires careful method development and validation.[20]

    • Requires more specialized expertise to operate and troubleshoot.

Summary of Performance Characteristics

The following table presents a hypothetical comparison of typical validation parameters for the three techniques for the quantification of this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 200 µg/mL0.1 - 50 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
LOD ~0.3 µg/mL~0.03 µg/mL~0.0003 µg/mL
LOQ ~1.0 µg/mL~0.1 µg/mL~0.001 µg/mL
Specificity Moderate (potential for interference)High (based on mass spectrum)Very High (based on MRM transition)
Throughput ModerateModerateHigh
Cost LowModerateHigh

In-Depth Experimental Guide: Validation of an HPLC-UV Method

This section provides a detailed, step-by-step protocol for the validation of a hypothetical reversed-phase HPLC-UV method for the quantification of this compound, adhering to ICH Q2(R2) guidelines.[21][22]

Analytical Method Validation Workflow

The overall workflow for validating an analytical method is a systematic process to ensure the method is fit for its intended purpose.[23]

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting P1 Define Method Purpose (e.g., Impurity Quantification) P2 Develop Validation Protocol (with pre-defined acceptance criteria) P1->P2 E1 Specificity (Forced Degradation, Placebo) P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy (Spike Recovery) E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ (Signal-to-Noise) E4->E5 E6 Robustness (Deliberate Parameter Variation) E5->E6 R1 Data Analysis & Statistical Evaluation E6->R1 R2 Compile Validation Report R1->R2 R3 Method Implementation for Routine Use R2->R3

Caption: Workflow for Analytical Method Validation.

Detailed Protocol

1. Chromatographic Conditions (Hypothetical)

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

2. Validation Parameters and Procedures

A. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

  • Procedure:

    • Forced Degradation: Expose a solution of this compound to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

    • Analyze the stressed samples and an unstressed standard.

    • Evaluate peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

    • Ensure that the degradation product peaks are well-resolved from the main analyte peak.

  • Acceptance Criteria: Peak purity index should be > 0.999. Resolution between the analyte and the closest eluting peak should be > 2.0.

B. Linearity

  • Objective: To demonstrate a direct proportional relationship between the analyte concentration and the method's response over a specified range.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Prepare at least five calibration standards by serial dilution to cover the expected range (e.g., 1 µg/mL to 200 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

C. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[17]

  • Procedure:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

E. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest amount of analyte in a sample that can be reliably quantified (LOQ) and detected (LOD).

  • Procedure (based on Signal-to-Noise ratio):

    • Prepare a series of dilute solutions of the analyte.

    • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy (e.g., 80-120% recovery) at that concentration.

F. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20]

  • Procedure:

    • Vary critical parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5°C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry).

  • Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations.

Choosing the Right Method: A Concluding Perspective

The selection of an analytical method for this compound is not a one-size-fits-all decision.

  • For routine quality control of a drug substance where the analyte is present at concentrations well above 1 µg/mL, a validated HPLC-UV method is often the most practical, robust, and cost-effective choice.

  • If this compound is a volatile process-related impurity that needs to be monitored at moderate levels, GC-MS offers superior specificity and good sensitivity.

  • For applications requiring the highest sensitivity and specificity , such as quantifying trace levels in a final drug product or in complex biological matrices for pharmacokinetic studies, LC-MS/MS is the undisputed method of choice.

Ultimately, a thorough risk assessment of the analytical needs, coupled with a comprehensive validation study guided by regulatory principles, will ensure the generation of reliable and defensible data throughout the lifecycle of the pharmaceutical product.[9]

References

A Senior Application Scientist's Guide to the X-ray Crystallography of 2-(Isoxazol-4-yl)ethanol Derivatives: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic analysis of 2-(isoxazol-4-yl)ethanol and its derivatives. While crystallographic data for this specific parent compound is not yet publicly available, this document outlines the complete experimental workflow, from targeted synthesis and crystallization to X-ray diffraction and structure refinement. By leveraging established methodologies and comparative data from structurally related isoxazoles, this guide serves as a robust framework for obtaining and interpreting the crystal structures of this important class of molecules.

The isoxazole moiety is a critical pharmacophore found in numerous therapeutic agents, and understanding the three-dimensional structure of its derivatives is paramount for rational drug design. The this compound scaffold, with its potential for hydrogen bonding and further functionalization, presents a particularly interesting target for structural studies. X-ray crystallography offers an unparalleled, atom-level view into the solid-state conformation, intermolecular interactions, and packing motifs that govern the physicochemical properties of these compounds.

Synthesis and Derivatization: Building the Molecular Framework

A reliable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. While a specific protocol for this compound is not widely published, a plausible and efficient synthesis can be designed based on well-established isoxazole formation reactions.[1][2] A common and effective strategy involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

A proposed synthetic pathway to this compound and a representative derivative, such as a benzoate ester, is outlined below. This approach offers flexibility for creating a library of derivatives for comparative crystallographic analysis.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of this compound (Parent Compound)

  • Step 1: Propargylation of Tetrahydropyran (THP)-protected Ethylene Glycol. To a solution of 2-(vinyloxy)tetrahydro-2H-pyran in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere, add a strong base such as n-butyllithium at a low temperature (-78 °C). After stirring, introduce propargyl bromide to yield the THP-protected propargyl ether.

  • Step 2: Generation of Nitrile Oxide. In a separate flask, treat formaldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a mild base (e.g., pyridine) in a suitable solvent (e.g., dichloromethane) to generate nitrile oxide in situ.

  • Step 3: 1,3-Dipolar Cycloaddition. Add the solution of the THP-protected propargyl ether to the freshly prepared nitrile oxide solution. Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 4: Deprotection. Upon completion of the cycloaddition, the resulting THP-protected this compound is deprotected under acidic conditions (e.g., dilute HCl in methanol) to yield the target compound, this compound.

  • Purification: The crude product should be purified by column chromatography on silica gel to obtain a sample of high purity (>95%) suitable for crystallization trials.

Part B: Synthesis of a Representative Derivative (e.g., Benzoate Ester)

  • Esterification: To a solution of purified this compound in an anhydrous solvent (e.g., dichloromethane) with a base (e.g., triethylamine or DMAP), add benzoyl chloride dropwise at 0 °C.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction, perform an aqueous work-up, and purify the resulting ester by column chromatography or recrystallization.

G cluster_xrd X-ray Crystallography Workflow crystal Single Crystal data_collection Data Collection (Diffractometer) crystal->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing phase_problem Phase Problem data_processing->phase_problem structure_solution Structure Solution (Direct Methods) phase_problem->structure_solution refinement Structure Refinement (Least Squares) structure_solution->refinement validation Structure Validation (R-factor, etc.) refinement->validation final_structure Final 3D Structure validation->final_structure

References

Benchmarking the Efficacy of 2-(Isoxazol-4-yl)ethanol-Derived Compounds: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of novel compounds derived from the 2-(Isoxazol-4-yl)ethanol scaffold. While publicly available data on this specific series of compounds is limited, this document establishes a robust methodology for their evaluation. This is achieved by detailing standardized experimental protocols and presenting comparative data from analogous isoxazole-based anticancer agents, thereby offering a predictive and practical guide for preclinical assessment.

The isoxazole moiety is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique structural and electronic characteristics of the isoxazole ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide will delineate a systematic approach to synthesizing and evaluating a hypothetical series of this compound derivatives, providing the necessary tools to assess their therapeutic potential against relevant cancer cell lines and in in vivo models.

I. Rationale and Synthetic Strategy

The foundational step in benchmarking a new chemical series is a logical and efficient synthetic strategy that allows for the generation of a library of analogs. The hydroxyl group of this compound serves as a key handle for derivatization, enabling the exploration of structure-activity relationships (SAR).

A plausible and versatile synthetic approach involves the esterification or etherification of the primary alcohol of this compound. This allows for the introduction of a variety of substituents to probe their impact on anticancer activity. For instance, coupling with various carboxylic acids or alkyl/aryl halides can yield a diverse library of compounds.

Below is a generalized synthetic workflow for creating a library of this compound derivatives for initial screening.

cluster_synthesis Synthetic Workflow Start This compound Step1 Esterification or Etherification Start->Step1 Products Library of this compound Derivatives Step1->Products Reagents Variety of Carboxylic Acids (for esters) or Alkyl/Aryl Halides (for ethers) Reagents->Step1 Purification Chromatographic Purification Products->Purification Characterization NMR, Mass Spectrometry, HPLC Purification->Characterization

Caption: Generalized synthetic workflow for generating a library of this compound derivatives.

II. In Vitro Efficacy Assessment: A Multi-tiered Approach

The initial evaluation of novel compounds relies on a battery of in vitro assays to determine their cytotoxic and mechanistic properties. A tiered approach, starting with broad screening and moving towards more detailed mechanistic studies, is recommended.

A. Primary Cytotoxicity Screening

The first step is to assess the general cytotoxicity of the synthesized compounds against a panel of relevant human cancer cell lines. The choice of cell lines should be guided by the therapeutic indication of interest. For a broad-spectrum anticancer evaluation, a panel including representatives from different cancer types is advisable.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a standard chemotherapeutic agent like Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Comparative Cytotoxicity Data of Representative Isoxazole Derivatives

The following table presents a compilation of IC50 values for various isoxazole derivatives against different cancer cell lines, providing a benchmark for the expected potency of novel compounds.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoxazole-amide AnalogueHeLa (Cervical)15.48DoxorubicinNot Reported
Isoxazole-amide AnalogueHep3B (Liver)~23DoxorubicinNot Reported
Phenyl-isoxazole CarboxamideHep3B (Liver)5.96DoxorubicinNot Reported
Isoxazole-linked BenzothiazoleMCF-7 (Breast)26-43DoxorubicinNot Reported
Isoxazole-linked BenzothiazoleA549 (Lung)11-24DoxorubicinNot Reported
Isoxazole-linked BenzothiazoleColo-205 (Colon)11-21DoxorubicinNot Reported
5-(3-alkylquinolin-2-yl)-3-aryl IsoxazoleA549, COLO 205, MDA-MB-231, PC-3< 12CisplatinNot Reported

Note: The data presented is a compilation from multiple sources for illustrative purposes.[3][4]

B. Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Compounds that demonstrate significant cytotoxicity in the primary screening should be further investigated to understand their mechanism of action. Induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer agents.[5]

Experimental Protocol: Apoptosis Assay using Flow Cytometry

This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis, and necrotic).

cluster_apoptosis Apoptosis Induction Pathway Compound This compound Derivative Cell Cancer Cell Compound->Cell Induces Apoptosis Apoptosis Cell->Apoptosis

Caption: Simplified diagram of apoptosis induction in cancer cells by a test compound.

Experimental Protocol: Cell Cycle Analysis

This protocol uses PI staining of DNA to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a duration that allows for cell cycle progression (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

III. In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical anticancer drug evaluation.[6]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the this compound derivative and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. A positive control group treated with a standard-of-care drug is also recommended.

  • Monitoring: Monitor tumor growth by caliper measurements and the overall health of the mice (body weight, clinical signs) regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

cluster_invivo In Vivo Xenograft Workflow Implantation Human Cancer Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Treatment with Test Compound, Vehicle, and Positive Control Tumor_Growth->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Tumor Excision and Analysis Monitoring->Endpoint

Caption: A typical workflow for an in vivo xenograft efficacy study.

Comparative In Vivo Efficacy Data

While specific in vivo data for this compound derivatives is not available, a successful outcome would be a significant reduction in tumor growth in the treated group compared to the vehicle control, with an efficacy comparable to or better than the positive control, and with an acceptable safety profile (minimal body weight loss and no signs of toxicity).

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from the in vitro and in vivo studies will be crucial for establishing a structure-activity relationship (SAR). By comparing the activity of different derivatives, researchers can identify the chemical modifications that enhance potency and selectivity.

For example, SAR studies on other isoxazole series have shown that the presence of electron-withdrawing groups on an appended phenyl ring can increase anticancer activity.[7] A systematic analysis of the synthesized this compound derivatives will reveal which moieties at the hydroxyl position are most favorable for anticancer efficacy. This information will guide the design and synthesis of the next generation of compounds with improved therapeutic potential.

V. Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking the efficacy of novel this compound-derived compounds. By following the detailed protocols for synthesis, in vitro cytotoxicity and mechanistic studies, and in vivo efficacy evaluation, researchers can systematically assess the anticancer potential of this chemical series. The comparative data from analogous isoxazole compounds serves as a valuable reference point for these evaluations. A thorough investigation based on the principles outlined in this guide will be instrumental in identifying promising lead candidates for further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Uncharted: A Senior Scientist's Guide to the Proper Disposal of 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides essential, immediate safety and logistical information for the disposal of 2-(Isoxazol-4-yl)ethanol, a heterocyclic building block common in medicinal chemistry and drug development.[1][2][3][4][5] As a Senior Application Scientist, my objective is to equip you with a robust, self-validating procedural framework that ensures safety and compliance, even in the face of incomplete public data.

A crucial first step in managing any chemical is to consult its Safety Data Sheet (SDS). However, for a specialized compound like this compound (CAS 884504-75-0), a comprehensive, publicly available SDS is not always easy to locate.[6][7][][9] This is a common challenge in research environments. Our protocol, therefore, is built upon a principle of prudent risk assessment, drawing from the known chemistry of the isoxazole family and established hazardous waste management regulations.

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for hazardous waste determination rests with the generator—the laboratory that creates the waste.[10][11] This guide will walk you through that determination process, ensuring your disposal plan is both scientifically sound and compliant.

Part 1: Hazard Assessment and Waste Classification

In the absence of a specific SDS, we must infer potential hazards from the compound's structure and data from analogous molecules.

  • Isoxazole Moiety: The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structure is a well-known pharmacophore, present in numerous biologically active compounds and approved drugs.[1][2][3] Its presence implies potential biological activity and, therefore, dictates that the compound should be handled as potentially toxic. Hazardous decomposition under thermal stress may produce nitrogen oxides (NOx).[12][13]

  • Ethanol Moiety: The ethanol side chain suggests some degree of water solubility. While the compound as a whole is not expected to be highly flammable like pure ethanol, this functional group can influence its chemical compatibility.

  • Analogous Compounds: Safety data for similar structures, such as 1-(Oxazol-2-yl)ethanol, indicate that these types of molecules are often classified as skin and eye irritants and may cause respiratory irritation.[13]

Data Summary: Inferred Hazard Profile
ParameterInferred CharacteristicSignificance for Disposal
EPA Hazardous Waste Potential P- or U-Listed WasteDictates strict RCRA regulatory requirements for disposal due to potential toxicity.
Physical State Solid or Liquid (Check specific lot)Determines appropriate container type and spill cleanup procedures.
Toxicity Assumed to be toxic and biologically activeRequires strict personal protective equipment (PPE) and handling as hazardous waste.[1]
Irritancy Assumed to be a skin and eye irritantMandates use of gloves and safety goggles/face shield.[13]
Reactivity Incompatible with strong oxidizing agentsRequires careful segregation from incompatible chemicals to prevent hazardous reactions.[12]
Environmental Hazard Potential for long-lasting harm to aquatic lifeProhibits release into the environment or sewer systems.[15]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The causality is clear: to prevent exposure to a potential irritant and toxic substance.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to conform with OSHA's 29 CFR 1910.133 standards.[14]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact.[14][16]

  • Respiratory Protection: If handling powders or creating aerosols, work within a certified chemical fume hood.[14]

Step 2: Prepare the Hazardous Waste Container

The integrity of your waste stream begins with the container.

  • Select a Compatible Container: Use a clean, sealable container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) is a preferred choice.[17] The container must be free from damage and have a secure, leak-proof screw cap.[18]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[17] According to EPA and OSHA regulations, the label must include:

    • The words "Hazardous Waste ".[11][18]

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.[18]

    • A clear indication of the associated hazards: "Toxic, Irritant ".[18]

Step 3: Segregate and Accumulate Waste

Proper segregation prevents dangerous chemical reactions.[19]

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[11][17][18] This could be a marked area in a chemical fume hood or a secondary containment tray on a bench.

  • Ensure Chemical Compatibility: Store the this compound waste away from incompatible chemicals, particularly strong oxidizing agents.[12] Use physical barriers or separate secondary containment systems if necessary.[18]

  • Keep the Container Closed: The waste container must remain sealed at all times except when adding waste.[17] This minimizes emissions and prevents spills.

Step 4: Manage Container Volume and Storage Time

Regulatory limits are in place to minimize risk within the lab.

  • Volume Limits: Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[18] A maximum of 55 gallons of hazardous waste may be stored in an SAA, though for acutely toxic (P-listed) wastes, the limit is one quart.[17] Given the potential toxicity, it is prudent to adhere to the lower limit if unsure.

  • Time Limits: A partially filled, properly labeled container can remain in the SAA for up to one year.[18] However, once a container is full, you must arrange for its removal from the SAA within three calendar days.[17][18]

Step 5: Arrange for Final Disposal
  • Contact EHS: When the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. They will coordinate the pickup by a licensed hazardous waste contractor.[20]

  • Document Waste: Fill out any required waste pickup forms or logbooks accurately. If the waste is a mixture, list all components by percentage or volume.[18] This is critical for the safety of the disposal personnel.

Part 3: Visualization of the Disposal Workflow

To ensure clarity, the following diagrams illustrate the key decision-making and procedural flows for proper disposal.

cluster_0 Hazard Assessment & Decision cluster_1 Disposal Protocol A Locate SDS for This compound B Is a comprehensive SDS available? A->B C Follow specific disposal guidance in SDS Section 13 B->C Yes D Perform Hazard Inference: - Analyze chemical structure - Review data for analogs B->D No E Conclusion: Treat as Hazardous Waste (Toxic, Irritant, Environmental Hazard) D->E F Step 1: Don PPE (Goggles, Gloves, Lab Coat) E->F G Step 2: Prepare & Label Waste Container F->G H Step 3: Accumulate Waste in designated SAA G->H I Step 4: Segregate from Incompatibles (e.g., Oxidizers) H->I J Step 5: Keep Container Sealed & Secure I->J K Is container full or disposal needed? J->K K->H No L Step 6: Contact EHS for Pickup by Licensed Contractor K->L Yes

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(Isoxazol-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling, storage, and disposal of 2-(Isoxazol-4-yl)ethanol. As a valued professional in research and development, your safety is paramount. This document is designed to provide you with the essential information to manage this chemical compound responsibly and effectively in a laboratory setting. The guidance herein is based on established safety principles for related chemical structures, ensuring a conservative and protective approach in the absence of extensive specific data for this compound.

Hazard Assessment and Risk Mitigation

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling is mandated by assessing the hazards of its structural components: the isoxazole ring and the ethanol tail.[1] Isoxazole-based molecules are a significant class of heterocyclic compounds with wide applications in pharmaceutical development.[2][3][4] The ethanol functional group suggests flammability and potential for irritation.[5][6][7] Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Assumed Hazards:

  • Flammability: The presence of the ethanol group suggests the compound may be flammable.[5][8][9][10]

  • Eye and Skin Irritation: Many chemicals, including ethanol and some heterocyclic compounds, can cause serious eye and skin irritation upon contact.[6][10]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[10][11]

  • Unknown Toxicity: The toxicological properties of this specific compound have not been fully investigated.[11] Therefore, it should be handled with care to minimize exposure.

A thorough risk assessment should be conducted before any new or scaled-up procedure involving this compound.[12]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection against the assumed hazards of this compound. The following table outlines the minimum required PPE.

Protection Type Recommended Equipment Standard
Eye and Face Protection Chemical safety goggles or a full-face shield.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.---
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is advised if working outside of a certified chemical fume hood or if aerosols may be generated.[1]EN 149.[1]
Hand Protection Appropriate chemical-resistant gloves.---

Always inspect PPE for integrity before use and replace it if damaged.[13]

Operational and Disposal Plans

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.[5]

Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][11]

Avoiding Contact: Implement procedures to prevent direct contact with skin, eyes, and clothing.[1] Ingestion and inhalation must be avoided.[1][11]

Storage:

  • Store in a tightly sealed, clearly labeled container.[11][14]

  • Keep in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[5][8][11]

  • Segregate from incompatible materials, particularly strong oxidizing agents.[1][11]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Dispensing: When transferring the chemical, use spark-proof tools and ensure all equipment is electrically grounded to prevent static discharge.[8][11]

  • During Use: Keep containers closed when not in use. Avoid the formation of mists or aerosols.

  • Post-Handling: Thoroughly wash hands and any affected skin areas with soap and water after handling.[15] Decontaminate all work surfaces.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert substance (e.g., dry sand or earth) and place it into a designated chemical waste container.[11] Ensure adequate ventilation and remove all sources of ignition.[11] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and appropriate container.

  • Disposal Route: Never pour chemical waste down the drain or dispose of it with regular trash.[14] All chemical waste must be disposed of through your institution's hazardous waste management program.[14][16] This ensures compliance with local, state, and federal regulations.

  • Empty Containers: Empty containers may retain product residue and should be handled as hazardous waste.[11] Do not reuse empty containers.

Visualizing Workflows

Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_dispense Dispense Chemical prep_hood->handle_dispense handle_use Perform Experiment handle_dispense->handle_use post_clean Decontaminate Work Area handle_use->post_clean dispose_waste Collect Chemical Waste handle_use->dispose_waste post_wash Wash Hands post_clean->post_wash dispose_container Dispose via EHS dispose_waste->dispose_container

Caption: Workflow for handling this compound.

Emergency Response Logic

cluster_actions exposure Exposure Event action_eye Flush Eyes (15 min) exposure->action_eye Eye Contact action_skin Wash Skin (15 min) exposure->action_skin Skin Contact action_inhale Move to Fresh Air exposure->action_inhale Inhalation action_ingest Do Not Induce Vomiting exposure->action_ingest Ingestion action_medical Seek Medical Attention action_eye->action_medical action_skin->action_medical action_inhale->action_medical action_ingest->action_medical

Caption: Emergency response for personnel exposure.

Conclusion

Adherence to these safety and operational guidelines is essential for the safe handling of this compound. By treating this compound with the caution afforded to other potentially hazardous research chemicals, you contribute to a culture of safety and scientific excellence within your laboratory. Always consult your institution's specific safety protocols and Chemical Hygiene Plan.[17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isoxazol-4-yl)ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(Isoxazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.